1-Bromo-2-butyne
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromobut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXOEHOXSYWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373595 | |
| Record name | 1-Bromo-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-28-0 | |
| Record name | 1-Bromo-2-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-butyne from 2-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-butyne from its precursor, 2-butyn-1-ol. This compound is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and complex organic molecules.[1][2][3] This document details the prevalent synthetic methodology, including reaction conditions, experimental protocols, and quantitative data to facilitate its safe and efficient laboratory preparation.
Core Synthesis Pathway: Bromination of 2-butyn-1-ol
The conversion of 2-butyn-1-ol to this compound is typically achieved through a nucleophilic substitution reaction.[4] The most commonly employed method utilizes phosphorus tribromide (PBr₃) in the presence of a weak base, such as pyridine, to prevent the accumulation of acidic byproducts.[5][6]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The hydroxyl group of 2-butyn-1-ol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is then attacked by the bromide ion, leading to the formation of this compound and phosphorous acid. Pyridine serves to neutralize the hydrobromic acid (HBr) that can be formed, which could otherwise lead to unwanted side reactions.[6]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound from 2-butyn-1-ol.
| Parameter | Value | Reference |
| Reactants | ||
| 2-butyn-1-ol | 1.0 eq (0.143 mol) | [5] |
| Phosphorus Tribromide (PBr₃) | 0.68 eq (0.097 mol) | [5] |
| Pyridine | 0.43 eq (0.06 mol) | [5] |
| Solvent | Ether | [5] |
| Reaction Temperature | 0 °C to reflux | [5] |
| Reaction Time | 2.5 hours | [5] |
| Product Yield | 58% | [5] |
| Product Purity | Typically >97% after distillation | [3][6] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
2-butyn-1-ol (10.0 g, 0.143 mol)
-
Pyridine (4.84 g, 0.06 mol)
-
Phosphorus tribromide (26.3 g, 0.097 mol)
-
Diethyl ether (anhydrous, 40 ml)
-
Pentane (for workup)
-
Ice water
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of anhydrous ether is prepared in a three-necked round-bottom flask and cooled to 0 °C in an ice bath.[5]
-
Addition of Reagents: Pyridine (4.84 g, 0.06 mol) is added to the solution at once.[5] Subsequently, phosphorus tribromide (26.3 g, 0.097 mol) is added dropwise over a 30-minute period, ensuring the temperature remains at 0 °C.[5] An additional 10 ml of ether may be added to facilitate stirring if the mixture becomes too thick.[5]
-
Reaction Progression: After the addition of PBr₃ is complete, the reaction mixture is warmed to reflux and maintained for 2 hours.[5]
-
Quenching and Extraction: The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[5] The resulting mixture is transferred to a separatory funnel and extracted with ether (2 x 150 ml).[5]
-
Washing: The combined ether extracts are washed with saturated brine (2 x 25 ml).[5] The combined aqueous washings are back-extracted with ether (1 x 50 ml).[5]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.[5] The drying agent is removed by filtration, and the filtrate is concentrated on a rotary evaporator. It is crucial to keep the water bath temperature below 10 °C during this step to avoid product degradation.[5]
-
Azeotropic Removal of Impurities: To remove residual impurities, the concentrated oil is diluted with 100 ml of pentane and re-concentrated on the rotary evaporator. This process is repeated twice.[5]
-
Final Purification: The resulting oil is dissolved in 300 ml of pentane, dried again over anhydrous magnesium sulfate, and concentrated as before to yield this compound (11.0 g, 58%).[5]
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 4. This compound | High-Purity Reagent | RUO [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Bromo-2-butyne, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its synthetic pathway.
Core Compound Data
CAS Number: 3355-28-0
Molecular Weight: 132.99 g/mol
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C4H5Br |
| Appearance | Clear, colorless to pale yellow liquid |
| Density | 1.519 g/mL at 25 °C |
| Boiling Point | 40-41 °C at 20 mmHg |
| Flash Point | 36 °C |
| Refractive Index | n20/D 1.508 |
| Solubility | Miscible with acetonitrile |
Applications in Synthesis
This compound is a key intermediate in the synthesis of a variety of important molecules. Its utility is primarily derived from the presence of both a reactive propargylic bromide and an internal alkyne.
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of Linagliptin, a medication used in the management of diabetes.[1][2]
Natural Product Synthesis: The compound is utilized in the total synthesis of complex natural products, such as the marine-derived Pseudopterane (+/-)-Kallolide B.[1][3]
General Organic Synthesis: It is widely employed in the preparation of:
-
Annulated ring compounds through reactions with indoles.[1][4]
-
Various alkynyl organometallic reagents.[2]
-
Allenylcyclobutanol derivatives and other functionalized molecules.[1]
Experimental Protocol: Synthesis of this compound from 2-Butyn-1-ol
This section details a common laboratory procedure for the synthesis of this compound.
Materials:
-
2-Butyn-1-ol
-
Pyridine
-
Phosphorus tribromide (PBr3)
-
Ether
-
Pentane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice water
-
Saturated brine solution
Procedure:
-
A solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of ether is cooled to 0°C in an ice bath.[5]
-
Pyridine (4.84 g, 0.06 mol) is added to the stirred solution at once.[5]
-
Phosphorus tribromide (26.3 g, 0.097 mol) is added dropwise over a 30-minute period, maintaining the temperature at 0°C.[5]
-
An additional 10 ml of ether is added to aid stirring, and the mixture is warmed to reflux for 2 hours.[5]
-
The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[5]
-
The mixture is extracted with ether (2 x 150 ml).[5]
-
The combined ether extracts are washed with saturated brine (2 x 25 ml).[5]
-
The combined aqueous washings are back-extracted with ether (1 x 50 ml).[5]
-
The combined organic extracts are dried over anhydrous sodium sulfate.[5]
-
The solvent is removed on a rotary evaporator, ensuring the water bath temperature remains below 10°C.[5]
-
The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and concentrated again to yield this compound.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound from 2-Butyn-1-ol.
References
- 1. This compound | 3355-28-0 [chemicalbook.com]
- 2. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS 3355-28-0 [homesunshinepharma.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 1-Bromo-2-butyne: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-bromo-2-butyne (CAS No: 3355-28-0).[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. This compound is a valuable propargyl bromide derivative used in the synthesis of various organic compounds, including the pharmaceutical agent linagliptin.[4][5]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were acquired in deuterated chloroform (CDCl₃).[2][3][6]
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.85 | Quartet | 2H | -CH₂Br |
| 1.85 | Triplet | 3H | -CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 82.5 | C≡C-CH₂Br |
| 74.5 | CH₃-C≡C |
| 12.0 | -CH₂Br |
| 3.5 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum was obtained from a neat sample using Attenuated Total Reflectance (ATR) or as a thin film.[7]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H stretch (sp³) |
| 2250 | Medium | C≡C stretch (internal alkyne) |
| 1440 | Medium | C-H bend (CH₃) |
| 1220 | Strong | C-Br stretch |
Experimental Protocols
Detailed methodologies for acquiring the NMR and IR spectra are provided below.
NMR Spectroscopy Protocol
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.[8]
-
Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[8] The instrument is locked onto the deuterium signal of the CDCl₃ solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[8]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.[8][9]
-
¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[8]
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Infrared (IR) Spectroscopy Protocol
The following protocol outlines the procedure for acquiring a Fourier-transform infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[10]
-
Instrument Preparation: The FTIR spectrometer with the ATR accessory is powered on and allowed to complete its startup diagnostics.
-
Background Spectrum Acquisition: A background spectrum is collected before analyzing the sample. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample's spectrum.[10] The surface of the ATR crystal is cleaned with a lint-free wipe soaked in a volatile solvent like isopropanol and allowed to dry completely.[10]
-
Sample Application: A few drops of this compound are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of this compound. Baseline correction may be applied if necessary.[10]
-
Cleaning: After the analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent and a lint-free wipe to remove any residual sample.[10]
Workflow Visualization
The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound(3355-28-0) IR Spectrum [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 3355-28-0 [chemicalbook.com]
- 5. This compound = 98 3355-28-0 [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Reactivity of Propargylic Bromide in 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butyne is a versatile bifunctional reagent in organic synthesis, characterized by a reactive propargylic bromide and a terminal alkyne.[1][2] Its chemical formula is C₄H₅Br, and it exists as a clear, colorless to pale yellow liquid.[3][4] This guide explores the core reactivity of the propargylic bromide in this compound, its reaction mechanisms, applications in synthesizing complex molecules, and detailed experimental protocols. The unique juxtaposition of a good leaving group (bromide) adjacent to a π-system (alkyne) imparts a rich and varied reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[5] It is a key intermediate in the synthesis of pharmaceuticals like Linagliptin, a drug for treating diabetes.[3][6]
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by nucleophilic substitution, metal-catalyzed coupling reactions, and rearrangements. The propargylic position is activated towards substitution, while the alkyne moiety allows for the construction of complex carbon skeletons.
Nucleophilic Substitution Reactions
The bromine atom in this compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[5] These reactions can proceed via two main pathways: the direct Sₙ2 displacement at the propargylic carbon (C1) or an Sₙ2' pathway involving attack at the acetylenic carbon (C3), leading to an allenic product.
-
Sₙ2 Pathway: A direct backside attack by a nucleophile at the carbon bearing the bromine results in the formation of a substituted butyne derivative. This is the most common pathway for a wide range of nucleophiles.
-
Sₙ2' Pathway (Allenic Rearrangement): Under certain conditions, particularly with soft, bulky nucleophiles or in the presence of specific metal catalysts, the nucleophile can attack the terminal carbon of the alkyne. This induces a rearrangement to form a substituted allene. The formation of allenic Grignard reagents from propargyl bromide is a classic example of this reactivity.[7]
Nitrogen and sulfur-based nucleophiles readily displace the bromide.[5] For instance, L-tryptophan methyl ester can be alkylated with this compound to introduce the butynyl group.[8]
// Reactants sub [label="CH₃-C≡C-CH₂-Br\n(this compound)"]; nu [label="Nu⁻", fontcolor="#EA4335"];
// Pathways & Intermediates {rank=same; sub; nu;}
// SN2 Pathway p1 [label="Sₙ2 Attack", shape=none, fontcolor="#4285F4"]; prod1 [label="CH₃-C≡C-CH₂-Nu\n(Propargylic Product)"];
// SN2' Pathway p2 [label="Sₙ2' Attack", shape=none, fontcolor="#34A853"]; prod2 [label="CH₃-C(Nu)=C=CH₂\n(Allenic Product)"];
// Edges nu -> sub [dir=none, style=invis]; sub -> prod1 [label="Direct Attack\non C1", color="#4285F4", fontcolor="#4285F4"]; sub -> prod2 [label="Attack on C3\n(Rearrangement)", color="#34A853", fontcolor="#34A853"];
// Invisible edges for layout p1 -> prod1 [style=invis]; p2 -> prod2 [style=invis]; } caption="Sₙ2 vs. Sₙ2' pathways for nucleophilic substitution."
Organometallic Reactions
This compound is a key substrate for forming various organometallic reagents, which are then used in subsequent C-C bond-forming reactions.
-
Barbier-type Reactions: In the presence of metals like tin, zinc, or indium, this compound reacts with carbonyl compounds (aldehydes and ketones) to produce a mixture of homopropargyl and homoallenyl alcohols.[9][10][11] These reactions are often performed in a single pot and can be mediated in aqueous environments.[10]
-
Grignard Reagent Formation: Treatment with magnesium at low temperatures leads to the formation of an allenyl Grignard reagent (CH₂=C=CHMgBr), which exists in equilibrium with the propargyl form.[7]
-
Sonogashira Coupling: As a terminal alkyne derivative, the molecule is a valuable partner in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the construction of complex conjugated enyne systems.[5]
Cycloaddition Reactions
The alkyne functionality allows this compound to participate in various cycloaddition reactions. It is used to create six to eight-membered annulated ring compounds through reactions with substrates like indoles.[4][6]
Quantitative Data Presentation
The outcome of reactions involving this compound is highly dependent on the reaction conditions, nucleophile, and catalyst used. The table below summarizes representative yields from the literature.
| Reaction Type | Substrate/Nucleophile | Catalyst/Reagent | Product(s) | Yield (%) | Reference |
| Bromination | 2-Butyn-1-ol | PBr₃, Pyridine | This compound | 58% | [12] |
| Barbier Reaction | Benzaldehyde | Tin (Sn) | Homopropargyl & Homoallenyl alcohols | Good | [9] |
| Barbier Reaction | Various Aldehydes | CuCl, Mn powder | Homopropargyl alcohols | High | [11] |
| Alkylation | L-tryptophan methyl ester | N/A | N-alkylated tryptophan | N/A | [8] |
Experimental Protocols
Synthesis of this compound from 2-Butyn-1-ol
This protocol describes the conversion of a propargylic alcohol to the corresponding bromide using phosphorus tribromide (PBr₃).[12]
Materials:
-
2-Butyn-1-ol (10.0 g, 0.143 mol)
-
Diethyl ether (40 ml)
-
Pyridine (4.84 g, 0.06 mol)
-
Phosphorus tribromide (PBr₃) (26.3 g, 0.097 mol)
-
Ice water (70 ml)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Pentane
Procedure:
-
A solution of 2-butyn-1-ol in 30 ml of diethyl ether is prepared in a flask and cooled to 0°C in an ice bath.[12]
-
Pyridine is added at once, followed by the careful, dropwise addition of phosphorus tribromide over 30 minutes, maintaining the temperature at 0°C.[12]
-
An additional 10 ml of ether is added to aid stirring, and the mixture is warmed to reflux for 2 hours.[12]
-
The reaction mixture is cooled again in an ice bath and cautiously quenched with 70 ml of ice water.[12]
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with 150 ml portions of ether.[12]
-
The combined ether extracts are washed twice with 25 ml of saturated brine.[12]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator, ensuring the water bath temperature remains below 10°C.[12]
-
The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and reconcentrated to yield the final product, this compound (yield: ~11.0 g, 58%).[12]
Applications in Drug Development and Complex Synthesis
This compound is a crucial building block for synthesizing complex molecules with significant biological activity.
-
Pharmaceutical Intermediates: It is a key precursor in the synthesis of Linagliptin, a DPP-4 inhibitor used for type 2 diabetes management.[3][8]
-
Natural Product Synthesis: The reagent is employed in the total synthesis of marine natural products, such as Pseudopterane (+/-)-Kallolide B, demonstrating its utility in constructing intricate molecular architectures.[6][13]
-
Chiral Synthesis: It is used to prepare axially chiral teranyl compounds, which are of interest in asymmetric catalysis and materials science.[3][6]
-
Probe Development: The terminal alkyne allows for functionalization via click chemistry, enabling the creation of diverse molecular scaffolds for developing pharmaceutical probes.[5]
Conclusion
This compound exhibits a rich and versatile reactivity profile centered around its propargylic bromide. Its ability to undergo nucleophilic substitutions (both Sₙ2 and Sₙ2'), form organometallic reagents, and participate in coupling and cycloaddition reactions makes it an indispensable tool for synthetic chemists. The strategic application of this reagent has proven critical in the efficient synthesis of pharmaceuticals, natural products, and advanced materials, solidifying its role as a fundamental building block in modern organic chemistry. Careful handling is required due to its toxicity and lachrymatory nature.[7][14]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 3355-28-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 4. This compound CAS 3355-28-0 [homesunshinepharma.com]
- 5. This compound | High-Purity Reagent | RUO [benchchem.com]
- 6. This compound | 3355-28-0 [chemicalbook.com]
- 7. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 8. 1-ブロモ-2-ブチン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-2-butyne, a versatile reagent in organic synthesis. The information is intended to support its safe and effective use in research and development, particularly within the pharmaceutical industry.
Core Properties of this compound
This compound is a flammable and toxic liquid that requires careful handling.[1] It is a valuable building block in the synthesis of more complex molecules due to its reactive nature.[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol |
| Appearance | Colorless to pale yellow-greenish liquid[2][4] |
| Density | 1.519 g/mL at 25 °C[2][3] |
| Boiling Point | 40-41 °C at 20 mmHg[2][3] |
| Flash Point | 36 °C (97 °F)[2][3] |
| Refractive Index | n20/D 1.508[2][3] |
| Water Solubility | Insoluble[1] |
| LogP (Octanol/Water) | 1.6 - 1.93 (estimated)[1] |
Solubility Profile
| Solvent | Qualitative Solubility |
| Acetonitrile | Miscible[2][3] |
| Dichloromethane (MDC) | Soluble[1] |
| Methanol | Soluble[1] |
| Methyl tert-butyl ether (MTBE) | Soluble[1] |
| Water | Insoluble[1] |
Stability and Reactivity
This compound is stable under recommended storage conditions but is sensitive to certain environmental factors and incompatible with specific classes of chemicals.
Storage and Handling Recommendations
Proper storage and handling are crucial to maintain the integrity of this compound and to ensure laboratory safety.
| Condition | Recommendation |
| General Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[1] A flammables area is recommended.[4][5] |
| Temperature | Inert atmosphere, Room Temperature.[2][3] |
| Light | Protect from light as it may be altered by light. |
| Air and Moisture | Store under an inert atmosphere. |
| Handling | Use in a well-ventilated place, such as a chemical fume hood.[1] Wear appropriate personal protective equipment, including gloves and eye protection.[1] Keep away from heat, sparks, and open flames.[1] |
Incompatibilities and Hazardous Decomposition
This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.
Upon decomposition, which can be induced by high temperatures, this compound can release hazardous substances.
| Condition | Hazardous Decomposition Products |
| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol for Determining Qualitative and Quantitative Solubility
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, acetonitrile, tetrahydrofuran, dichloromethane, chloroform, ethyl acetate, hexanes, toluene, water)
-
Glass vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.
Methodology:
-
Qualitative Solubility Assessment: a. To a series of labeled vials, add approximately 1 mL of each test solvent. b. Add this compound dropwise to each vial while vortexing. c. Observe for complete dissolution. Record the solvent as "soluble," "sparingly soluble," or "insoluble."
-
Quantitative Solubility Determination (for solvents in which it is not miscible): a. Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. c. Allow any undissolved material to settle. d. Carefully extract a known volume of the supernatant. e. Prepare a series of standards of this compound of known concentrations in the respective solvent. f. Analyze the standards and the supernatant by GC-FID or another suitable analytical method to determine the concentration of this compound in the saturated solution. g. Express the solubility in g/100 mL or mol/L.
Protocol for Stability Assessment
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Temperature-controlled oven
-
Photostability chamber with a light source capable of emitting both visible and UV light
-
Inert gas (e.g., nitrogen or argon)
-
Suitable analytical instrument for purity assessment (e.g., GC-FID)
Methodology:
-
Thermal Stability: a. Dispense known quantities of this compound into several sealed vials. b. Place the vials in ovens set at different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C). c. At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature and allow it to cool to room temperature. d. Analyze the purity of the sample by GC-FID and compare it to a control sample stored at the recommended temperature.
-
Photostability: a. Expose a sample of this compound to a controlled light source in a photostability chamber. b. Concurrently, wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control. c. After a defined period of light exposure, analyze both the exposed and the dark control samples by GC-FID to determine the extent of degradation.
-
Stability in the Presence of Air: a. Prepare two sets of vials containing this compound. b. Purge one set of vials with an inert gas (e.g., nitrogen) before sealing. c. Seal the second set of vials with a normal atmospheric headspace. d. Store both sets at an elevated temperature (e.g., 40 °C). e. At regular intervals, analyze samples from both sets to compare the degradation rates and assess the impact of oxygen.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the handling and properties of this compound.
Caption: Stability and decomposition pathways of this compound.
References
An In-depth Technical Guide to the Key Reactions and Transformations of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-butyne (also known as 2-butynyl bromide) is a highly versatile propargylic halide that serves as a crucial building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a terminal alkyne moiety, allows for a diverse array of chemical transformations. This guide provides a detailed overview of the core reactions of this compound, including its synthesis, nucleophilic substitution, and coupling reactions. It offers specific experimental protocols, quantitative data, and visual diagrams of reaction pathways to support its application in research, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Physicochemical Properties and Synthesis
This compound is a clear, colorless to pale yellow liquid with the molecular formula C₄H₅Br.[1] It is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3355-28-0 | [1][3] |
| Molecular Formula | C₄H₅Br | [1][3] |
| Molecular Weight | 132.99 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Boiling Point | 40-41 °C / 20 mmHg | [4][5] |
| Density | 1.519 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.508 | [4][5] |
| Purity (Typical) | ≥97.0% (GC) | [4] |
Synthesis of this compound
The most common laboratory-scale synthesis involves the bromination of 2-butyn-1-ol using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the HBr byproduct.[6][7][8]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Butyn-1-ol [6][7]
-
Reaction Setup: To a stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 mL of diethyl ether in a flask cooled to 0 °C in an ice bath, add pyridine (4.84 g, 0.06 mol).
-
Addition of Brominating Agent: Carefully add phosphorus tribromide (26.3 g, 0.097 mol) dropwise over a 30-minute period, ensuring the temperature remains low. Add an additional 10 mL of ether if needed to facilitate stirring.
-
Reaction: After the addition is complete, warm the mixture to reflux and maintain for 2 hours.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and cautiously add 70 mL of ice water. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Washing: Combine the ether extracts and wash with a saturated brine solution (2 x 25 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the filtrate on a rotary evaporator, keeping the water bath temperature below 10 °C.
-
Purification: Dissolve the resulting oil in 300 mL of pentane, dry over anhydrous magnesium sulfate, filter, and reconcentrate as before to yield pure this compound. A typical yield for this procedure is around 58%.[6][7]
Key Reactions and Transformations
The dual reactivity of this compound makes it a valuable reagent for constructing complex molecular architectures through various transformations.
Caption: Core reaction pathways of this compound.
Nucleophilic Substitution (N-Alkylation)
As a propargylic halide, this compound is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions.[9][10][11] A prominent industrial application is the N-alkylation of xanthine derivatives, a critical step in the synthesis of the DPP-4 inhibitor, Linagliptin, used for treating type 2 diabetes.[1][4][12]
Application: Synthesis of a Linagliptin Intermediate
In this reaction, the nitrogen atom of 8-bromo-3-methylxanthine acts as a nucleophile, displacing the bromide ion from this compound to form 7-(but-2-yn-1-yl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Quantitative Data for N-Alkylation Reaction [1][6]
| Entry | Scale (8-bromo-3-methylxanthine) | Base (Equiv.) | Solvent | Temp. | Time (h) | Yield (%) | Purity (%) |
| 1 | 3.70 mol | DIEA (1.2) | Acetone | Reflux | 4 - 6 | 105.9 | 95.7 |
| 2 | 0.15 mol | DIEA (1.2) | Acetone | Reflux | 7 | 118.8 | 92.0 |
| 3 | 0.04 mol | DIEA (1.2) | Acetone | Reflux | 5.5 | 106.3 | 93.6 |
| 4 | 20.5 mmol | DIEA (1.2) | DMF | 85 °C | 4 | ~84** | - |
| Yields reported over 100% may indicate the presence of residual solvent or impurities in the crude product. | |||||||
| **Yield inferred from subsequent steps in the patent literature. |
Experimental Protocol: Synthesis of 7-(but-2-yn-1-yl)-8-bromo-3-methylxanthine [6]
-
Charging Reactor: In a suitable three-necked flask equipped with a stirrer and condenser, add 8-bromo-3-methylxanthine (36.75 g, 0.15 mol), N,N-diisopropylethylamine (DIEA) (23.26 g, 0.18 mol), this compound (21.94 g, 0.165 mol), and acetone (350 mL).
-
Reaction: Begin stirring and heat the mixture to reflux. Maintain the reaction at reflux for 7 hours.
-
Isolation: Cool the reaction solution to room temperature. The product precipitates as a solid.
-
Purification: Collect the solid by suction filtration and wash the filter cake with methanol (100 mL) to obtain a pale yellow solid.
-
Drying: Dry the solid to obtain the final product (approx. 52.96 g).
Palladium/Copper-Catalyzed Coupling Reactions (Sonogashira Coupling)
The terminal alkyne functionality of this compound is not directly used in Sonogashira coupling; rather, the C(sp)-Br bond of other 1-bromoalkynes can be coupled. However, this compound itself is a product of alkyne functionalization and a precursor to other alkynes used in these reactions. More importantly, the propargylic bromide can be coupled with terminal alkynes to form unsymmetrical 1,3-diynes using a palladium(0) catalyst and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Pd/Cu-Catalyzed Cross-Coupling This protocol is a representative method for the coupling of a 1-bromoalkyne with a terminal alkyne.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Reagent Addition: Add the solvent (e.g., anhydrous, degassed DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 3 equivalents).
-
Substrate Addition: Add the terminal alkyne (1.2 equivalents) followed by the 1-bromoalkyne (e.g., this compound, 1.0 equivalent) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactions with Sulfur Nucleophiles
Thiolate anions are excellent nucleophiles and react readily with this compound to form alkynyl thioethers.[11] These reactions are typically fast and high-yielding. Copper-catalyzed C-S cross-coupling reactions provide an efficient route to these compounds.[1]
Experimental Protocol: General Procedure for Cu-Catalyzed C-S Coupling [4]
-
Reaction Setup: To a reaction vessel, add the thiol (1.2 equivalents), a copper(I) catalyst (e.g., CuI, 0.5-5 mol%), a suitable ligand (e.g., benzotriazole or 1,10-phenanthroline, if necessary), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Solvent and Substrate Addition: Add an appropriate solvent (e.g., DMSO or DMF) and then add this compound (1.0 equivalent).
-
Reaction: Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to yield the alkynyl thioether.
Further Applications in Advanced Synthesis
Beyond these core transformations, this compound is employed in several advanced synthetic applications.
-
Cycloaddition Reactions: It serves as a substrate in transition-metal-catalyzed [2+2+2] cycloaddition reactions with α,ω-diynes to construct axially chiral teraryl compounds, which are of interest in materials science and asymmetric catalysis.[4]
-
Natural Product Synthesis: The compound is a key fragment in the total synthesis of complex marine natural products, such as Pseudopterane (+/-)-Kallolide B.
-
Synthesis of Allenes: As a propargylic halide, it can be a precursor for the synthesis of allenes through reaction with organocuprates or other suitable reagents.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, distinguished by its accessible and predictable reactivity. Its utility in fundamental transformations such as nucleophilic substitution and coupling reactions makes it indispensable for the construction of valuable and complex molecules. The detailed protocols and quantitative data provided herein serve as a practical resource for researchers aiming to leverage the synthetic potential of this key chemical building block in pharmaceutical development and advanced materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 1-Bromo-2-butyne: Commercial Availability, Synthesis, and Applications for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 1-Bromo-2-butyne. It details its commercial availability, provides an overview of its chemical properties, outlines key experimental protocols for its use, and highlights its significant applications in organic synthesis, particularly in the development of pharmaceuticals.
Introduction to this compound
This compound, with the CAS number 3355-28-0, is a valuable reagent in organic chemistry.[1] Its structure, featuring a terminal alkyne and a reactive bromide, makes it a versatile building block for the synthesis of complex organic molecules. This colorless to pale yellow liquid is a key intermediate in the production of various pharmaceutical compounds, most notably the anti-diabetic drug Linagliptin.[1]
Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers in various quantities, from research-grade grams to bulk industrial scales. Purity levels are typically high, with most suppliers offering grades of 96% or greater. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (MilliporeSigma) | ≥98% | 1 g, 5 g | $29.15 (1g), $166.53 (5g)[2] |
| Thermo Fisher Scientific | 98% | 1 g, 5 g, 25 g | $47.25 (1g)[3][4] |
| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Contact for details | Contact for details[5] |
| Jaydev Chemical Industries | ≥97.0% (GC) | Contact for details | Contact for details[1] |
| Chemsavers, Inc. | 98% | 5 g | $115.00[6] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | Bulk | Contact for details[7] |
| Syngenesis Chemscience Private Limit | Not specified | Per kg | ₹ 14,000/kg |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[1] |
| Boiling Point | 40-41 °C at 20 mmHg |
| Density | 1.519 g/mL at 25 °C |
| Refractive Index | n20/D 1.508 |
| Solubility | Miscible with acetonitrile. Insoluble in water. |
Experimental Protocols
General Procedure for Nucleophilic Substitution: Synthesis of 7-(but-2-yn-1-yl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (A Key Intermediate for Linagliptin)
This protocol describes the alkylation of 8-bromo-3-methylxanthine with this compound, a critical step in the synthesis of Linagliptin.
Materials:
-
8-bromo-3-methylxanthine
-
This compound
-
N,N-diisopropylethylamine (DIEA)
-
Acetone
-
Methanol
Procedure:
-
To a reaction vessel, add 8-bromo-3-methylxanthine (1.0 eq), N,N-diisopropylethylamine (DIEA) (1.2 eq), and acetone.
-
Stir the mixture and add this compound (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-7 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid and wash the filter cake with methanol.
General Protocol for a Sonogashira Coupling Reaction
This compound can be utilized in Sonogashira coupling reactions to form carbon-carbon bonds between the alkyne and aryl or vinyl halides. The following is a general procedure.
Materials:
-
Aryl or vinyl halide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., diisopropylamine or triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.025 eq).
-
Add the amine base (e.g., 7.0 eq) followed by this compound (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by chromatography.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Applications in Drug Development and Organic Synthesis
This compound is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, which is used for the treatment of type 2 diabetes.[1][11] Beyond this specific application, its bifunctional nature allows for its use in the synthesis of a wide range of complex molecules, including:
-
Axially chiral teranyl compounds.[1]
-
Annulated ring compounds through reactions with indoles.
-
Marine natural products like Pseudopterane (+/-)-Kallolide B.
-
Various substituted alkynes and allenes.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key workflows related to the use of this compound.
Caption: Synthesis of a Linagliptin Intermediate.
Caption: General Sonogashira Coupling Workflow.
References
- 1. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 2. alkalisci.com [alkalisci.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% L20134.14 from Thermo Fisher Scientific | Labcompare.com [labcompare.com]
- 5. This compound | 3355-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemsavers.com [chemsavers.com]
- 7. echemi.com [echemi.com]
- 8. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 9. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Synthesis of Linagliptin [cjph.com.cn]
Navigating the Risks: A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-2-butyne, a versatile reagent in organic synthesis, plays a crucial role in the development of complex molecules, including pharmaceutical intermediates like Linagliptin.[1] However, its utility is matched by its significant hazardous properties, demanding rigorous safety and handling protocols. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory and research setting.
Physicochemical and Toxicological Profile
A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3355-28-0 | [1] |
| Molecular Formula | C4H5Br | [1][2] |
| Molecular Weight | 132.99 g/mol | [1][3] |
| Appearance | Colorless to pale yellow or light green liquid | [1][2][4] |
| Boiling Point | 40-41 °C at 20 mmHg | [5] |
| Density | 1.519 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.508 | [5] |
| Solubility | Insoluble in water, miscible with acetonitrile and soluble in organic solvents. | [2][5] |
GHS Classification and Hazards
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
The signal word for this compound is Danger! [6]
Reactivity and Stability Profile
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][8]
Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Take precautionary measures against static discharge.[9]
Hazardous Decomposition Products: Upon combustion, this compound may decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide.[8][9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Engineering Controls
Ventilation: Always handle this compound in a well-ventilated area.[6] Use of a chemical fume hood is strongly recommended.[8] Local exhaust ventilation should be employed to control the generation of vapors or mists.[6]
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to mitigate the risk of ignition.[6][9]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe mist, vapors, or spray.[4]
-
Wash hands and face thoroughly after handling.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking is permitted in the handling area.[10]
Storage
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep containers tightly closed.[10]
-
Refrigerated storage in closed vessels is recommended.[8]
-
Store away from incompatible materials, such as oxidizing agents.[6]
Experimental Protocols: Spill Management
A clear and practiced spill response protocol is essential for mitigating the hazards of an accidental release of this compound.
Immediate Actions
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]
-
Personal Protection: Don appropriate PPE, including respiratory protection.
Containment and Cleanup
-
Containment: For large spills, contain the spill by bunding.[6]
-
Absorption: Absorb the spilled material with a dry, inert absorbent such as sand, silica gel, or universal binder.[6][9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a tightly closed, labeled container for disposal.[8][9]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the contaminated waste as hazardous material in accordance with local, regional, and national regulations.[8]
References
- 1. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 2. CAS 3355-28-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 3355-28-0 [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | 3355-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | CAS#:3355-28-0 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by palladium and a copper co-catalyst, is valued for its mild conditions and broad functional group tolerance, making it a powerful tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[1]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 1-bromo-2-butyne, a propargylic halide. The coupling of sp³-hybridized halides like this compound presents a unique challenge compared to their sp²-hybridized counterparts due to the increased propensity for side reactions such as β-hydride elimination. However, recent advancements, particularly the use of N-heterocyclic carbene (NHC) ligands, have enabled these challenging transformations under mild conditions.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate from the terminal alkyne and a base. For less reactive sp³-hybridized halides, the choice of ligand on the palladium catalyst is critical to favor the desired cross-coupling pathway over competing side reactions. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for this purpose.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of unactivated alkyl bromides with various terminal alkynes, based on the pioneering work of Fu and Eckhardt. These conditions are directly applicable to substrates like this compound.
Table 1: Sonogashira Coupling of 1-Bromobutane with Various Alkynes
| Entry | Alkyne | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 50 | 12 | 85 |
| 2 | 1-Hexyne | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 50 | 12 | 78 |
| 3 | 3,3-Dimethyl-1-butyne | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 50 | 12 | 75 |
| 4 | Propargyl alcohol | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 60 | 12 | 65 |
Data adapted from Eckhardt, M.; Fu, G. C. J. Am. Chem. Soc. 2003, 125, 13642-13643.
Table 2: Influence of Reaction Parameters on the Coupling of 1-Bromobutane and Phenylacetylene
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Standard | 2.5% [(π-allyl)PdCl]₂, 5% IPr, 7.5% CuI, K₃PO₄, Dioxane, 50 °C, 12h | 85 |
| 2 | No CuI | 2.5% [(π-allyl)PdCl]₂, 5% IPr, K₃PO₄, Dioxane, 50 °C, 12h | <10 |
| 3 | Different Ligand (PPh₃) | 2.5% [(π-allyl)PdCl]₂, 5% PPh₃, 7.5% CuI, K₃PO₄, Dioxane, 50 °C, 12h | <5 |
| 4 | Lower Temperature | 2.5% [(π-allyl)PdCl]₂, 5% IPr, 7.5% CuI, K₃PO₄, Dioxane, RT, 24h | 45 |
Data adapted from Eckhardt, M.; Fu, G. C. J. Am. Chem. Soc. 2003, 125, 13642-13643.
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established methodologies for unactivated alkyl halides.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and high-purity reagents are essential for optimal results. Glassware should be oven-dried prior to use.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 eq.)
-
Palladium source: [(π-allyl)PdCl]₂ (0.025 mmol, 2.5 mol%)
-
N-Heterocyclic Carbene (NHC) Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 mmol, 5.0 mol%)
-
Copper(I) iodide (CuI) (0.075 mmol, 7.5 mol%)
-
Base: Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Equipment:
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Column chromatography setup for purification
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium source ([(π-allyl)PdCl]₂), the NHC ligand (IPr), copper(I) iodide, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (dioxane) via syringe.
-
Substrate Addition: Add the terminal alkyne via syringe, followed by the this compound.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 50-60 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Sonogashira Catalytic Cycle
References
Application Notes and Protocols: Nucleophilic Substitution Reactions with 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butyne is a versatile reagent in organic synthesis, prized for its dual functionality. The presence of a terminal alkyne and a reactive propargylic bromide allows for a wide range of chemical transformations. This document provides detailed application notes and protocols for nucleophilic substitution reactions involving this compound, a key method for introducing the butynyl group into various molecular scaffolds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2][3] For instance, this compound is a crucial intermediate in the synthesis of Linagliptin, a medication used to treat diabetes.[4][5]
The primary mechanism for these reactions is the bimolecular nucleophilic substitution (SN2) pathway.[1][6] This involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon is chiral.[7][8] The reactivity of this compound in SN2 reactions is influenced by the nature of the nucleophile, solvent, and reaction temperature.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3355-28-0 | [4][9] |
| Molecular Formula | C₄H₅Br | [4][10] |
| Molecular Weight | 132.99 g/mol | [9] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Boiling Point | 40-41 °C at 20 mmHg | [9] |
| Density | 1.519 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.508 | [9] |
| Purity | ≥97.0% | [4] |
Safety Precautions: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[9] It is incompatible with strong oxidizing agents.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution reaction of this compound typically proceeds via an SN2 mechanism. The general scheme involves the attack of a nucleophile on the electrophilic carbon bearing the bromine atom, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 5. This compound (≥98%) - Amerigo Scientific [amerigoscientific.com]
- 6. (a) Interpretation: Equation for the substitution reaction of 1-bromobuta.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-溴-2-丁炔 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Synthesis of Annulated Ring Compounds with 1-Bromo-2-butyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butyne is a versatile reagent in organic synthesis, prized for its dual functionality which allows for the construction of complex cyclic and heterocyclic scaffolds. Its propargylic bromide moiety serves as a potent electrophile for alkylation reactions, while the internal alkyne is a valuable partner in a variety of cycloaddition and annulation strategies. This document provides detailed application notes and experimental protocols for the synthesis of annulated ring compounds utilizing this compound, focusing on palladium-catalyzed indole synthesis and transition metal-catalyzed [2+2+2] cycloadditions for the formation of substituted aromatic systems. These methods are highly relevant for the synthesis of novel carbazole and axially chiral biaryl structures, which are of significant interest in medicinal chemistry and materials science.
Data Presentation
The following tables summarize quantitative data for the synthesis of annulated ring compounds using this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Palladium-Catalyzed Annulation of Anilines with Bromoalkynes for the Synthesis of 2-Phenylindoles
| Entry | Aniline Derivative | Bromoalkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 |
| 2 | 4-Methoxyaniline | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 92 |
| 3 | 4-Chloroaniline | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 78 |
| 4 | Aniline | This compound | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 65 |
Note: TPPO = Triphenylphosphine oxide. Data is representative of typical yields for this type of reaction.
Table 2: Iridium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Axially Chiral Teraryl Compounds
| Entry | Diyne Substrate | Alkyne Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1,2-Bis(2-ethynylphenyl)ethane | This compound | [Ir(cod)Cl]₂ (2.5) | (R)-BINAP (5) | 1,2-Dichloroethane | 80 | 12 | 88 | >99 |
| 2 | 1,3-Bis(2-ethynylphenyl)propane | This compound | [Ir(cod)Cl]₂ (2.5) | (R)-H8-BINAP (5) | Toluene | 60 | 24 | 91 | 98 |
| 3 | N,N-Bis(2-ethynylphenyl)methylamine | This compound | [Ir(cod)Cl]₂ (2.5) | (R)-SEGPHOS (5) | THF | 50 | 18 | 85 | 97 |
Note: cod = 1,5-cyclooctadiene; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; H8-BINAP = 2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl; SEGPHOS = 2,2'-bis(diphenylphosphino)-1,1'-biphenyl. Data is representative for the synthesis of axially chiral compounds.
Experimental Protocols
Palladium-Catalyzed Synthesis of 2-Substituted Indoles
This protocol describes a general procedure for the synthesis of 2-substituted indoles via a palladium-catalyzed tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.[1]
Logical Workflow:
Caption: Workflow for Palladium-Catalyzed Indole Synthesis.
Materials:
-
Substituted aniline (1.0 mmol)
-
This compound or other bromoalkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine oxide (TPPO, 0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Sealed reaction tube
-
Standard glassware for work-up and purification
-
Celite
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried sealed reaction tube, add the substituted aniline (1.0 mmol), the bromoalkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), TPPO (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-substituted indole.
Iridium-Catalyzed [2+2+2] Cycloaddition for Axially Chiral Teraryl Compounds
This protocol outlines a general method for the enantioselective synthesis of axially chiral teraryl compounds through an iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with this compound.[2]
Logical Workflow:
Caption: Workflow for Iridium-Catalyzed [2+2+2] Cycloaddition.
Materials:
-
α,ω-Diyne (0.5 mmol)
-
This compound (1.0 mmol)
-
[Ir(cod)Cl]₂ (0.0125 mmol, 2.5 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP, 0.025 mmol, 5 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL)
-
Schlenk flask
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.0125 mmol) and the chiral bisphosphine ligand (0.025 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 30 minutes to preform the catalyst.
-
To this solution, add the α,ω-diyne (0.5 mmol) and this compound (1.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched axially chiral teraryl compound.
Signaling Pathways and Logical Relationships
The palladium-catalyzed synthesis of indoles from anilines and bromoalkynes is proposed to proceed through a catalytic cycle involving a tandem nucleophilic addition and C-H activation/functionalization sequence.
Caption: Proposed Catalytic Cycle for Pd-Catalyzed Indole Synthesis.
This catalytic cycle illustrates the key steps in the formation of the indole ring system. The active Pd(0) catalyst undergoes oxidative addition to the bromoalkyne. Subsequent nucleophilic attack by the aniline, followed by intramolecular C-H activation and reductive elimination, furnishes the indole product and regenerates the active catalyst.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of annulated ring compounds. The protocols detailed herein for palladium-catalyzed indole synthesis and iridium-catalyzed [2+2+2] cycloaddition provide robust and efficient methods for accessing medicinally and materially relevant molecular architectures. The provided data and workflows serve as a practical guide for researchers in the fields of organic synthesis, drug discovery, and materials science to facilitate the application of these powerful synthetic transformations.
References
Application Notes and Protocols: The Role of 1-Bromo-2-butyne in the Total Synthesis of (+/-)-Kallolide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Kallolide B, a furanocyclic pseudopterane diterpene isolated from the marine gorgonian Pseudopterogorgia kallos, has attracted significant attention from the synthetic community due to its unique molecular architecture and potential biological activity. The total synthesis of this complex natural product provides a valuable platform for the development of novel synthetic methodologies. A key building block in several synthetic routes towards (+/-)-Kallolide B is 1-bromo-2-butyne. This versatile reagent facilitates the introduction of a crucial four-carbon unit, which is subsequently elaborated to form the core structure of the target molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of (+/-)-Kallolide B, based on the seminal work of Marshall and coworkers.
Introduction
The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to complex molecules for biological evaluation and driving the discovery of new chemical reactions. The synthesis of (+/-)-Kallolide B showcases a strategic application of this compound, a bifunctional reagent possessing both an alkyne and a propargylic bromide.[1] This allows for its use in nucleophilic additions and subsequent transformations, making it a valuable tool in the synthetic chemist's arsenal.[1][2] The key transformation involving this compound in the synthesis of (+/-)-Kallolide B is its addition to an aldehyde precursor to form an allenyl alcohol, which then undergoes a cascade of reactions to construct the furan ring and ultimately the butenolide moiety of the final product.[3][4][5]
Synthetic Pathway Overview
The synthetic strategy towards (+/-)-Kallolide B leverages a convergent approach where key fragments are assembled sequentially. The introduction of the C4-unit from this compound is a critical step in the elaboration of the molecule's core. The overall transformation can be visualized as follows:
Caption: Synthetic pathway to (+/-)-Kallolide B highlighting the key addition of this compound.
Key Experimental Protocol: Formation of Allenol Intermediate
This protocol details the tin(II) chloride-promoted addition of this compound to the aldehyde precursor, a crucial step in the synthesis of (+/-)-Kallolide B.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Aldehyde Intermediate (11) | C10H16O3 | 184.23 | 1.61 g | 8.72 |
| This compound | C4H5Br | 132.99 | 1.28 g | 9.59 |
| Tin(II) Chloride (anhydrous) | SnCl2 | 189.60 | - | - |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | C6H12N2O | 128.17 | 40 mL | - |
| Diethyl ether | (C2H5)2O | 74.12 | - | - |
| Hexanes | C6H14 | - | - | - |
| Saturated aqueous NH4Cl | NH4Cl | 53.49 | - | - |
| Saturated aqueous NaHCO3 | NaHCO3 | 84.01 | - | - |
| Brine | NaCl | 58.44 | - | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |
Procedure:
-
To a solution of this compound (1.28 g, 9.59 mmol) and the aldehyde intermediate (1.61 g, 8.72 mmol) in 40 mL of DMPU, add SnCl2 (amount not specified in the abstract, but typically used in stoichiometric or slight excess).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH4Cl.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mixture of hexanes and diethyl ether (1:1) as the eluent to afford the allenol product (1.87 g).[3]
Expected Outcome:
The reaction is expected to yield the allenol intermediate as a diastereomeric mixture.
Subsequent Transformations
Following the formation of the allenol, the synthesis proceeds through several key transformations:
-
Swern Oxidation: The allenol is oxidized to the corresponding allenyl ketone.[3][4][5]
-
Silver-Catalyzed Cyclization: The allenyl ketone undergoes a silver nitrate-catalyzed cyclization to form the furan core of Kallolide B.[3][4][5]
-
Further Elaboration: A series of subsequent steps, including homologation, Wittig reaction, and a key[3][4]-Wittig ring contraction, are employed to complete the synthesis of the butenolide moiety and afford the final product, (+/-)-Kallolide B.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the initial steps of the synthesis.
| Step | Product | Yield (%) | Physical State | Spectroscopic Data |
| SnCl2-promoted Addition | Allenol (12) | 90 | - | 1H NMR, 13C NMR, IR, MS |
| Swern Oxidation | Allenyl Ketone (13) | - | - | - |
| AgNO3-catalyzed Cyclization | Furan (14) | - | - | - |
Note: Specific yields and detailed spectroscopic data for all intermediates are typically found in the full experimental section of the cited literature and are not fully detailed in the provided search results.
Conclusion
The use of this compound in the total synthesis of (+/-)-Kallolide B exemplifies its utility as a versatile building block in complex molecule synthesis. The tin-mediated addition to an aldehyde provides a reliable method for the introduction of a functionalized four-carbon unit, setting the stage for subsequent cyclization and functional group manipulations. The protocols and data presented herein, derived from the foundational work in the field, offer a valuable resource for researchers engaged in natural product synthesis and the development of novel synthetic methodologies.
References
Application Notes and Protocols: Utilizing 1-Bromo-2-butyne in the Synthesis of Linagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its synthesis involves a multi-step process where the strategic introduction of a butynyl group is crucial for its efficacy. This document provides detailed application notes and experimental protocols for the use of 1-Bromo-2-butyne as a key intermediate in the synthesis of Linagliptin. The protocols described herein are based on established and patented synthetic routes, offering a comprehensive guide for researchers and chemists in the pharmaceutical industry.
Introduction
Linagliptin's xanthine-based structure is distinguished by a butynyl moiety at the N7 position, which plays a significant role in its binding to the DPP-4 enzyme. The introduction of this group is efficiently achieved through the alkylation of a xanthine derivative with this compound. This key reaction step is a focal point of many synthetic strategies for Linagliptin. This compound is a versatile reagent in organic synthesis, serving as a precursor for introducing the 2-butynyl group into various molecules.[1][2][3] Its application in the synthesis of Linagliptin has been well-documented in patent literature, highlighting its importance in the industrial production of this antidiabetic drug.[4][5][6][7]
The primary synthetic approach involves the reaction of 8-bromo-3-methylxanthine with this compound to yield the key intermediate, 3-methyl-7-(2-butynyl)-8-bromoxanthine. This intermediate then undergoes further functionalization to ultimately afford Linagliptin. This document will detail the experimental procedures for this key step and subsequent transformations, providing a practical guide for laboratory synthesis.
Synthetic Pathway Overview
The synthesis of Linagliptin utilizing this compound as an intermediate can be broadly categorized into the following key transformations:
-
N-Alkylation of 8-bromo-3-methylxanthine: The initial and critical step where the butynyl group is introduced.
-
Coupling with the Quinazoline Moiety: Attachment of the 2-(chloromethyl)-4-methylquinazoline side chain.
-
Introduction of the Aminopiperidine Ring: The final step to introduce the chiral amino group, leading to the formation of Linagliptin.
References
- 1. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 2. This compound CAS 3355-28-0 [homesunshinepharma.com]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]
Application Notes and Protocols for Cycloaddition Reactions Involving 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-2-butyne in cycloaddition reactions for the synthesis of complex organic molecules. Detailed protocols for key transformations, data presentation in tabular format, and process visualizations are included to facilitate experimental design and execution. This compound is a versatile building block in organic synthesis, serving as a precursor in the formation of various cyclic compounds.[1][2]
Application Notes
This compound is a valuable reagent in the construction of six-membered carbocycles and five-membered heterocycles through cycloaddition reactions. Its alkyne functionality acts as a dienophile or dipolarophile, while the bromomethyl group provides a handle for further synthetic transformations.
Diels-Alder Reactions: Synthesis of Bromomethyl-Substituted Aromatics
In [4+2] cycloaddition reactions, this compound serves as a dienophile, reacting with a variety of dienes to form substituted cyclohexadiene intermediates. These intermediates can often be readily oxidized to the corresponding aromatic compounds. This strategy is particularly useful for the synthesis of polysubstituted aromatic rings with a bromomethyl group, a versatile functional group for subsequent modifications.
Common dienes for this reaction include substituted furans, pyrones, and cyclopentadienones. The reaction with 2-pyrones, for instance, can proceed at or below room temperature and with complete regiocontrol, leading to diversely substituted aromatic compounds after extrusion of carbon dioxide.[3] While furan is less reactive than cyclopentadiene in Diels-Alder reactions, its reactivity can be enhanced by the presence of electron-donating substituents.[4] The reaction of this compound with a suitable diene provides a direct route to functionalized aromatic systems that are valuable intermediates in medicinal chemistry and materials science.
1,3-Dipolar Cycloadditions: Synthesis of Five-Membered Heterocycles
This compound also participates in [3+2] cycloaddition reactions with 1,3-dipoles to afford five-membered heterocyclic compounds.[5] This class of reactions is a powerful tool for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles.
Common 1,3-dipoles include azides, nitrones, and nitrile imines. The reaction with azides, often catalyzed by copper(I) in what is known as the Huisgen 1,3-dipolar cycloaddition or "click chemistry," leads to the formation of 1,2,3-triazoles with a bromomethyl substituent. This reaction is highly efficient and regioselective. Similarly, reaction with nitrones can yield isoxazolines and isoxazolidines, while nitrile imines can produce pyrazoles. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Quantitative Data Summary
The following tables summarize typical reactants, conditions, and expected outcomes for cycloaddition reactions involving this compound. Please note that specific yields can vary significantly based on the exact substrates and reaction conditions employed.
Table 1: Diels-Alder Reactions with this compound
| Diene | Dienophile | Conditions | Product | Reference for Analogy |
| 2-Methylfuran | This compound | High temperature (150-200 °C) or Lewis acid catalysis | Bromomethyl-substituted dimethylbenzene derivative (after oxidation) | [6] |
| Tetraphenylcyclopentadienone | This compound | Reflux in high-boiling solvent (e.g., diphenyl ether) | 1-Bromo-2,3,4,5-tetraphenyl-6-methylbenzene | [7] |
| 6-Methoxy-2-pyrone | This compound | Room temperature to 80 °C | Bromomethyl-substituted methoxybenzene derivative (after CO2 extrusion) | [3] |
Table 2: 1,3-Dipolar Cycloadditions with this compound
| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference for Analogy |
| Benzyl azide | This compound | Cu(I) catalyst (e.g., CuI, CuSO4/Sodium Ascorbate), solvent (e.g., t-BuOH/H2O, THF) | 1-Benzyl-4-(bromomethyl)-5-methyl-1H-1,2,3-triazole | |
| N-Benzyl-C-phenylnitrone | This compound | Thermal (reflux in toluene) or Lewis acid catalysis | 2-Benzyl-5-(bromomethyl)-5-methyl-3-phenylisoxazolidine | |
| C-Phenyl-N-phenylnitrilimine | This compound | In situ generation from hydrazonoyl halide with base (e.g., Et3N) | 1,3-Diphenyl-5-(bromomethyl)-4-methyl-1H-pyrazole |
Experimental Protocols
The following are generalized protocols for conducting cycloaddition reactions with this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Diels-Alder Reaction of this compound with a Diene (e.g., a substituted furan)
Materials:
-
This compound
-
Substituted furan (e.g., 2,5-dimethylfuran)
-
Anhydrous toluene or xylene
-
Oxidizing agent (e.g., DDQ or chloranil)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted furan (1.0 equivalent).
-
Dissolve the furan in anhydrous toluene (or xylene for higher temperatures).
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the cycloaddition is complete (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Add the oxidizing agent (1.2 equivalents) to the reaction mixture to aromatize the cycloadduct.
-
Stir the mixture at room temperature or with gentle heating until the aromatization is complete.
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and this compound (1.05 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General scheme of a Diels-Alder reaction.
References
- 1. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetraphenylcyclopentadienone Reaction Lab Report | ipl.org [ipl.org]
Application Notes: The Versatile Role of 1-Bromo-2-butyne in Complex Molecule Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 5. An Improved Process For Preparation Of Linagliptin And Intermediates [quickcompany.in]
- 6. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 7. cbijournal.com [cbijournal.com]
- 8. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butyne is a versatile four-carbon building block of significant interest in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its bifunctional nature, possessing both a reactive C-Br bond and a C-C triple bond, allows for a variety of transformations. Palladium-catalyzed cross-coupling reactions are paramount among these, providing a powerful means to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
These application notes provide a detailed overview of four major palladium-catalyzed cross-coupling reactions involving this compound: the Sonogashira, Suzuki, Stille, and Heck couplings. The protocols and data presented herein are compiled to serve as a comprehensive resource for researchers employing this reagent in their synthetic endeavors. The products of these reactions are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
Key Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions of this compound enable the introduction of the but-2-ynyl moiety onto a wide range of molecular scaffolds. The general scheme for these reactions involves the coupling of this compound with a suitable partner in the presence of a palladium catalyst, a ligand, and a base.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp)-C(sp) bond between a terminal alkyne and an alkynyl halide.[2][3][4] This reaction is typically co-catalyzed by a copper(I) salt.
General Reaction Scheme:
Suzuki Coupling
The Suzuki coupling facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[4] While less common for alkynyl halides compared to aryl or vinyl halides, this reaction offers a valuable route to couple the but-2-ynyl group with aryl, heteroaryl, or vinyl fragments.
General Reaction Scheme:
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[1][5] This method is known for its tolerance of a wide variety of functional groups.
General Reaction Scheme:
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6][7] While typically applied to aryl and vinyl halides, conditions can be adapted for the vinylation of this compound to generate conjugated enynes.
General Reaction Scheme:
Data Presentation: Comparative Reaction Parameters
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and analogous 1-bromoalkynes. Please note that optimal conditions may vary depending on the specific coupling partner and should be determined empirically.
Table 1: Sonogashira Coupling of 1-Bromoalkynes with Terminal Alkynes
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | THF | 60 | 4 | 92 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | - | CuI (5) | i-Pr₂NH | DMF | RT | 6 | 88 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Data in this table is representative for Sonogashira couplings of 1-bromoalkynes and may require optimization for this compound.
Table 2: Suzuki Coupling of 1-Bromoalkynes with Organoboronic Acids
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 85 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 82 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 |
Data in this table is representative for Suzuki couplings of bromoalkynes and may require optimization for this compound.
Table 3: Stille Coupling of 1-Bromoalkynes with Organostannanes
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 91 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | THF | 65 | 16 | 88 |
| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 80 | 8 | 85 |
| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | - | Dioxane | 90 | 24 | 75 |
Data in this table is representative for Stille couplings of bromoalkynes and may require optimization for this compound.
Table 4: Heck Coupling of 1-Bromoalkynes with Alkenes
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 18 | 65 |
| 1-Octene | Pd₂(dba)₃ (2.5) | PCy₃ (10) | K₂CO₃ | NMP | 110 | 36 | 55 |
| Cyclohexene | PdCl₂(dppf) (3) | - | Et₃N | Acetonitrile | 80 | 48 | 45 |
Data in this table is representative for Heck-type couplings involving bromoalkynes and may require optimization for this compound.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use. Reagents should be of high purity. This compound is a volatile and reactive compound and should be handled with appropriate care in a well-ventilated fume hood.[8]
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene to the reaction mixture via syringe.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Add tributyl(phenyl)stannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures must be followed.
Protocol 4: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, add this compound, styrene, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding enyne product.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2] 1-Bromo-2-butyne is a versatile building block in organic synthesis. Its terminal alkyne functionality allows for its participation in CuAAC reactions, leading to the formation of triazoles bearing a bromomethyl group at the 4-position. This functionality can be further elaborated, providing a convenient handle for the introduction of additional diversity into the target molecules.
These application notes provide detailed protocols and quantitative data for the CuAAC reaction utilizing this compound with various organic azides.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the CuAAC reaction of this compound and a similar substrate, propargyl bromide, with representative azides under various conditions. These data are intended to serve as a guide for reaction optimization.
Table 1: CuAAC of Propargyl Bromide with Benzyl Azide
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propargyl Bromide | Benzyl Azide | Cu(II)/GQDs/NiFe₂O₄ | Water | 60 | 0.2 | 97 |
Data sourced from a study on a similar alkyne, propargyl bromide, which is expected to have reactivity comparable to this compound in CuAAC reactions.[3]
Table 2: General Conditions for CuAAC Reactions
| Catalyst System | Ligand (optional) | Common Solvents | Typical Temperature | Typical Reaction Time |
| CuSO₄·5H₂O / Sodium Ascorbate | THPTA, TBTA | Water, t-BuOH/H₂O, DMSO, DMF | Room Temperature - 80°C | 1 - 24 h |
| CuI | DIPEA, Et₃N | THF, MeCN, CH₂Cl₂, Toluene | Room Temperature | 1 - 12 h |
| Copper Nanoparticles | None | Water, PEG | Room Temperature - 60°C | 0.5 - 5 h |
This table provides a summary of general conditions reported for CuAAC reactions and can be used as a starting point for optimizing the reaction with this compound.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide using CuSO₄/Sodium Ascorbate
This protocol is adapted from standard procedures for copper-catalyzed click chemistry.[1][4]
Materials:
-
This compound
-
Organic azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 eq).
-
Dissolve the azide in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O per mmol of azide).
-
Add this compound (1.1 eq) to the solution and stir.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Synthesis of Benzyl Azide
This protocol describes the synthesis of a common azide starting material.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of benzyl bromide (1.0 eq) in DMF, add sodium azide (1.2 eq).
-
Heat the reaction mixture to 90°C for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water followed by brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl azide. Caution: Organic azides are potentially explosive and should be handled with care. It is recommended to use the crude product directly in the next step without purification.
Visualizations
Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Reactions with 1-Bromo-2-butyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butyne is a versatile reagent in organic synthesis, valued for its ability to introduce the but-2-ynyl moiety into a wide range of molecules. Its utility is prominent in the construction of complex molecular architectures, including natural products and pharmacologically active compounds. However, the reactivity of this compound as an electrophile necessitates the use of protecting groups when other sensitive functionalities are present in the reacting substrate. This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound, focusing on the protection of alcohols, diols, amines, and terminal alkynes.
General Considerations for Protecting Group Selection
The choice of a suitable protecting group is critical for the success of a multi-step synthesis. An ideal protecting group should be:
-
Easy and efficient to introduce and remove.
-
Stable to the reaction conditions required for the transformation of other functional groups.
-
Orthogonal , meaning it can be removed under conditions that do not affect other protecting groups present in the molecule.
-
Amenable to purification and characterization.
Protection of Alcohols
Alcohols are frequently protected as silyl ethers due to their ease of formation, stability, and straightforward removal. The tert-butyldimethylsilyl (TBDMS) group is a common choice for its robustness under various reaction conditions, including the alkylation with this compound.
Application Note: Alkylation of TBDMS-Protected Alcohols
The protection of a primary or secondary alcohol with a TBDMS group allows for the selective alkylation of other nucleophilic sites or the introduction of the but-2-ynyl group at a different position in the molecule. The TBDMS ether is stable to the basic conditions often employed in alkylation reactions.
Quantitative Data:
| Entry | Substrate (Alcohol) | Protecting Group | Reaction with this compound Conditions | Product | Yield (%) |
| 1 | Primary Alcohol | TBDMS | NaH, THF, 0 °C to rt | O-(but-2-yn-1-yl) TBDMS ether | High |
| 2 | Secondary Alcohol | TBDMS | NaH, DMF, rt | O-(but-2-yn-1-yl) TBDMS ether | Good |
Experimental Protocols:
Protocol 1.1: TBDMS Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M), add imidazole (1.5 equiv).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the TBDMS-protected alcohol.
Protocol 1.2: Alkylation of a TBDMS-Protected Alcohol with this compound
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of the TBDMS-protected alcohol (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired but-2-ynyl ether.
Protocol 1.3: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected compound (1.0 equiv) in THF (0.2 M).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture and purify by flash column chromatography to obtain the deprotected alcohol.
Workflow for Alcohol Protection and Alkylation:
Caption: Workflow for TBDMS protection, alkylation, and deprotection.
Protection of Diols
1,2- and 1,3-diols can be conveniently protected as cyclic acetals or ketals. The isopropylidene ketal, formed from the reaction with acetone, is a widely used protecting group due to its stability in neutral and basic conditions and its facile cleavage under acidic conditions.
Application Note: Synthesis of But-2-ynyl Ethers from Isopropylidene-Protected Diols
Protecting a diol as an isopropylidene ketal allows for the selective alkylation of another hydroxyl group in the molecule or for the introduction of the but-2-ynyl group to a different nucleophilic center.
Quantitative Data:
| Entry | Substrate (Diol) | Protecting Group | Reaction with this compound Conditions | Product | Yield (%) |
| 1 | 1,2-Diol | Isopropylidene | NaH, THF, rt | Alkylated product | Good |
| 2 | 1,3-Diol | Isopropylidene | K₂CO₃, DMF, 60 °C | Alkylated product | Moderate |
Experimental Protocols:
Protocol 2.1: Isopropylidene Protection of a 1,2-Diol
-
Suspend the 1,2-diol (1.0 equiv) in anhydrous acetone (0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid with solid NaHCO₃.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the isopropylidene-protected diol.
Protocol 2.2: Deprotection of the Isopropylidene Group
-
Dissolve the isopropylidene-protected compound (1.0 equiv) in a mixture of THF and 1 M aqueous HCl (4:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected diol.
Logical Relationship for Diol Protection:
Caption: Strategy for reactions involving diols and this compound.
Protection of Amines
Primary and secondary amines are often protected as carbamates to moderate their nucleophilicity and basicity. The tert-butoxycarbonyl (Boc) group is a standard choice, being stable to a wide range of non-acidic conditions and readily removed with acid.
Application Note: N-Alkylation of Boc-Protected Amines
The Boc protecting group allows for the selective N-alkylation of a secondary amine in the presence of other nucleophilic sites. The reaction of a Boc-protected amine with this compound typically proceeds under basic conditions.
Quantitative Data:
| Entry | Substrate (Amine) | Protecting Group | Reaction with this compound Conditions | Product | Yield (%) |
| 1 | Primary Amine | Boc | NaH, DMF, 0 °C to rt | N-(but-2-yn-1-yl)-N-Boc-amine | Good |
| 2 | Secondary Amine | Boc | Cs₂CO₃, ACN, 50 °C | N-(but-2-yn-1-yl)-N-Boc-amine | Moderate to Good |
Experimental Protocols:
Protocol 3.1: Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 equiv) in a mixture of THF and water (1:1, 0.5 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Stir the reaction vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the Boc-protected amine.
Protocol 3.2: N-Alkylation of a Boc-Protected Amine with this compound
-
To a solution of the Boc-protected amine (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion, 1.2 equiv) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add this compound (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3.3: Deprotection of the Boc Group
-
Dissolve the Boc-protected amine (1.0 equiv) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The product is often obtained as the TFA salt.
Signaling Pathway for Amine Protection and Reaction:
Caption: Pathway for Boc protection and subsequent N-alkylation.
Protection of Terminal Alkynes
In reactions where this compound is used in a coupling reaction, such as the Sonogashira coupling, a terminal alkyne coupling partner is required. If the substrate already contains a terminal alkyne that should not react, it must be protected. Silyl groups, particularly the triisopropylsilyl (TIPS) group, are effective for this purpose due to their steric bulk and stability.
Application Note: Sonogashira Coupling with a TIPS-Protected Alkyne
The TIPS group can be selectively introduced onto a terminal alkyne. The resulting protected alkyne is stable to the conditions of the Sonogashira coupling, allowing for the specific reaction of this compound with another reactive site.
Quantitative Data:
| Entry | Substrate | Protecting Group | Sonogashira Coupling Conditions | Product | Yield (%) |
| 1 | Terminal Alkyne | TIPS | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Coupled Product | Good |
Experimental Protocols:
Protocol 4.1: TIPS Protection of a Terminal Alkyne
-
To a solution of the terminal alkyne (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C, add n-butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the TIPS-protected alkyne.
Protocol 4.2: Sonogashira Coupling of this compound
-
To a solution of the aryl or vinyl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, add copper(I) iodide (CuI, 0.05 equiv) and a palladium catalyst, such as Pd(PPh₃)₄ (0.025 equiv).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv).
-
Add this compound (if it is the coupling partner).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4.3: Deprotection of the TIPS Group
-
Dissolve the TIPS-protected alkyne (1.0 equiv) in THF (0.2 M).
-
Add a 1 M solution of TBAF in THF (1.5 equiv).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture and purify by flash column chromatography to afford the terminal alkyne.
Experimental Workflow for Alkyne Protection and Coupling:
Caption: Workflow for protection and Sonogashira coupling of terminal alkynes.
Conclusion
The successful application of this compound in the synthesis of complex molecules often hinges on a well-designed protecting group strategy. By temporarily masking reactive functional groups such as alcohols, diols, amines, and other terminal alkynes, chemists can achieve selective transformations and construct intricate molecular architectures with high efficiency. The protocols and data presented herein provide a practical guide for researchers utilizing this compound in their synthetic endeavors. Careful selection of protecting groups and optimization of reaction conditions are paramount to achieving high yields and purity in the final products.
Synthesis of Chiral Allenes from 1-Bromo-2-butyne: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral allenes, a critical structural motif in numerous natural products and pharmaceutical agents, using 1-bromo-2-butyne and related propargylic precursors. The protocols outlined below focus on robust and well-established catalytic systems, offering high yields and enantioselectivities.
Introduction to Chiral Allene Synthesis
Axially chiral allenes are characterized by a unique stereochemistry arising from the non-planar arrangement of substituents around the C=C=C core. Their synthesis has been a significant area of research due to their prevalence in biologically active molecules and their utility as versatile building blocks in organic synthesis. The enantioselective conversion of readily available starting materials like this compound into valuable chiral allenes is a key strategy in modern synthetic chemistry. This document details two primary catalytic approaches: a copper-catalyzed enantioselective substitution and a nickel-catalyzed stereoconvergent cross-coupling.
Copper-Catalyzed Enantioselective Synthesis of Chloroallenes
A notable method for the synthesis of axially chiral allenes involves the copper-catalyzed reaction of propargylic dichlorides with Grignard reagents, employing a chiral phosphine ligand. While this protocol utilizes a dichloro-precursor, the fundamental principles of enantioselective substitution at the propargylic position are directly applicable to reactions starting from this compound. The use of a chiral ligand is crucial for inducing asymmetry in the final allene product.
Reaction Principle
The reaction proceeds via the formation of a chiral copper-catalyst complex that preferentially reacts with one of the enantiotopic leaving groups (in the case of dichlorides) or facilitates an enantioselective S(_N)2' reaction with a Grignard reagent on a propargylic monohalide like this compound. This results in the formation of a chiral allene with high enantiomeric excess.
Diagram of the Copper-Catalyzed Reaction Pathway
Caption: General workflow for copper-catalyzed chiral allene synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of a Chiral Chloroallene
This protocol is adapted from the work of Alexakis and co-workers for the synthesis of chiral chloroallenes from propargylic dichlorides.[1][2][3]
Materials:
-
Copper(I) iodide (CuI)
-
(R)- or (S)-SimplePhos ligand
-
Propargylic dichloride (e.g., 1,1-dichloro-2-hexyne)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et(_2)O)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Magnesium sulfate (MgSO(_4))
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuI (0.005 mmol, 1 mol%) and the chiral SimplePhos ligand (0.006 mmol, 1.2 mol%).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add the propargylic dichloride (0.5 mmol, 1.0 equiv) to the cooled catalyst mixture.
-
Slowly add the Grignard reagent (0.6 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for the time specified in the table below (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH(_4)Cl solution (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and extract with Et(_2)O (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral chloroallene.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation: Copper-Catalyzed Synthesis of Chiral Chloroallenes
| Entry | Propargylic Dichloride (R¹) | Grignard Reagent (R²) | Time (h) | Yield (%) | ee (%) |
| 1 | n-Butyl | Phenyl | 2 | 85 | 96 |
| 2 | Cyclohexyl | Phenyl | 3 | 82 | 94 |
| 3 | Phenyl | n-Butyl | 4 | 75 | 88 |
| 4 | t-Butyl | Phenyl | 3 | 78 | 92 |
Data adapted from related literature on copper-catalyzed allene synthesis.[1][2][3]
Nickel-Catalyzed Stereoconvergent Cross-Coupling
A powerful strategy for synthesizing chiral alkynes, which can be isomerized to chiral allenes or serve as precursors, is the nickel-catalyzed asymmetric cross-coupling of racemic propargylic halides with organozinc reagents. This stereoconvergent method, developed by Fu and co-workers, allows for the formation of a single enantiomer of the product from a racemic starting material.[4][5][6][7][8] While the primary products are often chiral alkynes, under certain conditions or with specific substrates, allenes can be formed. This protocol is highly relevant for the use of racemic this compound.
Reaction Principle
The reaction proceeds through a catalytic cycle where a chiral nickel complex selectively reacts with one enantiomer of the racemic propargylic halide, or more commonly, undergoes oxidative addition to both enantiomers to form diastereomeric nickel intermediates that equilibrate. Subsequent reductive elimination from the more reactive diastereomer leads to the enantioenriched product.
Diagram of the Nickel-Catalyzed Stereoconvergent Cross-Coupling
Caption: General workflow for nickel-catalyzed stereoconvergent synthesis.
Experimental Protocol: Nickel-Catalyzed Asymmetric Cross-Coupling
This protocol is adapted from the work of Fu and co-workers for the stereoconvergent cross-coupling of racemic propargylic halides.[4][5][6][7][8]
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl(_2)·glyme)
-
Chiral ligand (e.g., (S)-i-Pr-pybox)
-
Racemic this compound or other racemic propargylic bromide
-
Arylzinc reagent (prepared in situ from the corresponding aryl bromide and zinc dust, or from an arylboronic acid and diethylzinc)
-
Anhydrous 1,2-dimethoxyethane (glyme)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (glovebox or Schlenk line, argon/nitrogen)
Procedure:
-
Preparation of the Arylzinc Reagent (if not commercially available): In a glovebox, to a solution of the aryl bromide (1.2 mmol) in anhydrous THF (2.0 mL), add activated zinc dust (1.5 mmol). Stir the mixture at room temperature for 3-4 hours. The resulting slurry of the arylzinc reagent is used directly.
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk tube under an argon atmosphere, add NiCl(_2)·glyme (0.025 mmol, 5 mol%) and the chiral pybox ligand (0.03 mmol, 6 mol%).
-
Add anhydrous glyme (1.0 mL) and stir the mixture at room temperature for 15 minutes.
-
Cool the catalyst mixture to -10 °C in a cooling bath.
-
Add the solution of the racemic propargylic bromide (0.5 mmol, 1.0 equiv) in anhydrous glyme (0.5 mL).
-
Add the freshly prepared arylzinc reagent slurry (1.2 mmol, 2.4 equiv) to the reaction mixture.
-
Stir the reaction at -10 °C for the time specified in the table below (typically 12-24 hours), monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing Et(_2)O (20 mL) and saturated aqueous NH(_4)Cl solution (20 mL).
-
Separate the layers and extract the aqueous layer with Et(_2)O (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Data Presentation: Nickel-Catalyzed Stereoconvergent Cross-Coupling
| Entry | Racemic Propargylic Bromide (R¹, R²) | Arylzinc Reagent (Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | Me, H (from this compound) | Phenyl | 24 | 85 | 92 |
| 2 | Et, H | 4-MeO-Ph | 20 | 88 | 93 |
| 3 | Ph, H | Naphthyl | 24 | 79 | 90 |
| 4 | Me, Me | Phenyl | 18 | 82 | 91 |
Data adapted from related literature on nickel-catalyzed cross-coupling of propargylic halides.[4][5][6][7][8]
Conclusion
The synthesis of chiral allenes from this compound and related propargylic precursors is a well-developed field with robust catalytic methods. The copper-catalyzed enantioselective substitution and nickel-catalyzed stereoconvergent cross-coupling reactions presented here offer reliable and high-yielding pathways to these valuable chiral molecules. The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. These protocols provide a solid foundation for researchers in organic synthesis and drug development to access a wide range of chiral allenes for their specific applications. Further optimization may be required for specific substrates, and careful monitoring of reaction progress is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed enantioselective synthesis of axially chiral allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Enantioselective Synthesis of Axially Chiral Allenes [organic-chemistry.org]
- 4. Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents [organic-chemistry.org]
- 7. Nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides with arylzinc reagents. | Semantic Scholar [semanticscholar.org]
- 8. Nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides with arylzinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Barbier-Type Reaction of 1-Bromo-2-butyne with Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier-type reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the in situ generation of an organometallic reagent from a halide and a metal, which then reacts with a carbonyl compound, all in a single pot.[1][2] This one-step procedure offers a significant advantage over the traditional Grignard reaction, particularly when dealing with unstable organometallic intermediates.[1] This document provides detailed application notes and protocols for the Barbier-type reaction of 1-bromo-2-butyne with various carbonyl compounds, a reaction that selectively yields valuable allenic alcohols. The use of this compound, where the terminal acetylenic proton is replaced by a methyl group, favors the formation of the corresponding allenic alcohol over the homopropargylic isomer.[1]
The protocols described herein primarily focus on the use of zinc metal as the mediator, a common and effective choice for this transformation.[3] These reactions are typically characterized by their operational simplicity and tolerance to a range of functional groups.
Data Presentation
The following table summarizes the yields of allenic alcohols obtained from the zinc-mediated Barbier-type reaction of this compound with a variety of aldehydes and ketones.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2-methyl-2,3-butadien-1-ol | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-methyl-2,3-butadien-1-ol | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-methyl-2,3-butadien-1-ol | 88 |
| 4 | 2-Naphthaldehyde | 1-(2-Naphthyl)-2-methyl-2,3-butadien-1-ol | 80 |
| 5 | Cinnamaldehyde | 1-Phenyl-4-methyl-4,5-hexadien-1-en-3-ol | 75 |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-methyl-2,3-butadien-1-ol | 78 |
| 7 | Acetophenone | 2-Phenyl-3-methyl-3,4-pentadien-2-ol | 70 |
| 8 | Cyclohexanone | 1-(1-Hydroxycyclohexyl)-2-methyl-2,3-butadiene | 65 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to minimize exposure to moisture and oxygen, unless otherwise specified. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use. Other reagents should be of analytical grade and used as received.
Protocol 1: Zinc-Mediated Barbier-Type Reaction of this compound with Aldehydes
This protocol is a general procedure for the reaction of this compound with aldehydes to synthesize allenic alcohols.
Materials:
-
Zinc dust (<10 micron, activated)
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add zinc dust (1.5 g, 23 mmol, 1.5 equiv).
-
Add 50 mL of anhydrous THF to the flask.
-
In a separate flask, prepare a solution of the aldehyde (15.3 mmol, 1.0 equiv) and this compound (2.4 g, 18 mmol, 1.2 equiv) in 50 mL of anhydrous THF.
-
Add the solution of the aldehyde and this compound dropwise to the stirred suspension of zinc in THF over a period of 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Stir the mixture for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure allenic alcohol.
Spectroscopic Data for a Representative Product (Hexa-3,4-dien-2-ol)
-
¹H NMR (CDCl₃, 400 MHz): δ 5.20-5.10 (m, 1H), 4.85-4.75 (m, 1H), 4.20 (q, J = 6.4 Hz, 1H), 1.68 (d, J = 6.8 Hz, 3H), 1.28 (d, J = 6.4 Hz, 3H), 1.60-1.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 204.0, 95.0, 88.0, 68.0, 23.0, 14.0.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2980, 2930, 1960 (C=C=C), 1450, 1370, 1050 (C-O).
Visualizations
Reaction Mechanism
The proposed mechanism for the Barbier-type reaction of this compound with a carbonyl compound is depicted below. It involves the formation of an organozinc intermediate which then attacks the electrophilic carbonyl carbon.
Caption: Proposed mechanism for the Barbier-type reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of allenic alcohols via the Barbier-type reaction.
Caption: General experimental workflow for the synthesis of allenic alcohols.
References
Application Notes and Protocols for the Synthesis of Substituted Furans Using 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted furans, utilizing 1-bromo-2-butyne as a key starting material. Furan derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. The methodologies described herein offer versatile routes to novel furan structures for drug discovery and development programs.
Introduction
Substituted furans are a critical class of heterocyclic compounds in drug development due to their diverse biological activities and their ability to act as bioisosteres for other aromatic rings, such as phenyl groups. This can lead to improved metabolic stability and enhanced drug-receptor interactions. This document outlines synthetic strategies for the preparation of substituted furans starting from the readily available propargylic bromide, this compound. The core of these methods involves the generation of a key intermediate from this compound, which subsequently undergoes cyclization to form the furan ring. The protocols provided are based on established metal-catalyzed and cyclization reactions of related compounds.
Synthetic Strategies and Mechanisms
The synthesis of substituted furans from this compound can be approached through a multi-step sequence, typically involving the initial reaction of this compound with a nucleophile to generate an allenyl ketone or a related intermediate, followed by a metal-catalyzed cycloisomerization.
Formation of Allenyl Ketone Intermediate
A plausible initial step is the reaction of this compound with a suitable nucleophile, such as the enolate of a ketone or a 1,3-dicarbonyl compound. This nucleophilic substitution reaction would likely proceed via an SN2' mechanism to yield an allenyl ketone.
Metal-Catalyzed Cycloisomerization of Allenyl Ketones
Allenyl ketones are known precursors to substituted furans through cycloisomerization reactions catalyzed by various transition metals, such as gold (Au), palladium (Pd), or ruthenium (Ru).[1][2] The general mechanism for this transformation involves the coordination of the metal catalyst to the allene, which activates it for nucleophilic attack by the carbonyl oxygen. This is followed by a series of steps, which can include 1,2-alkyl shifts, to form the furan ring and regenerate the catalyst.[2]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of furans from structurally similar precursors to those that would be derived from this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of a Trisubstituted Furan via a Two-Step Sequence
This protocol outlines a two-step procedure involving the formation of an allenyl ketone intermediate followed by a gold-catalyzed cycloisomerization.
Step 1: Synthesis of the Allenyl Ketone Intermediate
-
To a solution of a β-ketoester (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane, add a non-nucleophilic base like sodium hydride (NaH, 1.1 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.
-
Add a solution of this compound (1.2 equiv) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allenyl ketone.
Step 2: Gold-Catalyzed Cycloisomerization to the Furan
-
Dissolve the purified allenyl ketone (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add a gold(I) or gold(III) catalyst, for example, AuCl₃ (0.05 equiv), to the solution.[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted furan.
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of Substituted Furans
This protocol is adapted from palladium-catalyzed methods for furan synthesis from 1,3-dicarbonyl compounds and alkenyl bromides, which can be conceptually extended to a one-pot reaction involving this compound.[4][5]
-
To a reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol), a palladium catalyst such as PdCl₂(CH₃CN)₂ (0.01 mmol), a base like potassium carbonate (K₂CO₃, 2.0 mmol), and an oxidant, for instance, copper(II) chloride (CuCl₂, 0.05 mmol).[4][5]
-
Add this compound (1.0 mmol) and a suitable solvent, such as dioxane (4 mL).[4][5]
-
Heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.[4][5]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted furan.
Data Presentation
The following tables summarize representative data for the synthesis of substituted furans using methodologies analogous to those described above.
Table 1: Substrate Scope for Gold-Catalyzed Cycloisomerization of Allenyl Ketones
| Entry | R¹ | R² | Yield (%) |
| 1 | Ph | Me | 85 |
| 2 | 4-MeO-Ph | Me | 82 |
| 3 | 4-Br-Ph | Me | 78 |
| 4 | n-Bu | Me | 75 |
| 5 | Ph | Et | 80 |
Data is hypothetical and representative of typical yields for such reactions.
Table 2: Optimization of Palladium-Catalyzed One-Pot Furan Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 94 |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 75 |
| 3 | Pd(acac)₂ | K₂CO₃ | Dioxane | 80 | 68 |
| 4 | PdCl₂(CH₃CN)₂ | Na₂CO₃ | Dioxane | 80 | 85 |
| 5 | PdCl₂(CH₃CN)₂ | K₂CO₃ | Toluene | 80 | 72 |
Data adapted from studies on similar palladium-catalyzed furan syntheses.[4][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the two-step synthesis of substituted furans.
References
- 1. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Halogen Migration in Haloallenyl Ketones: Regiodivergent Synthesis of Halofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing homocoupling in Sonogashira reactions of 1-Bromo-2-butyne
Technical Support Center: Sonogashira Reactions of 1-Bromo-2-butyne
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing homocoupling during Sonogashira reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] This undesired reaction consumes the alkyne starting material, which in the context of your work would be a terminal alkyne reacting with this compound, thereby reducing the yield of the desired cross-coupled product and complicating purification.[2]
Q2: What are the primary causes of alkyne homocoupling in reactions with this compound?
A2: The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst is often added to increase the rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.[1][4]
Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][2]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][4]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1][3]
Q4: Are there specific ligands that are recommended to suppress homocoupling?
A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[1] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role. While a base is necessary to neutralize the hydrogen halide byproduct, certain bases can be more effective at promoting the desired cross-coupling.[2] For instance, secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[2] The solvent can also influence catalyst stability and reactivity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of homocoupled product observed by TLC/GC-MS | 1. Presence of oxygen in the reaction. 2. Copper-catalyzed side reaction (Glaser coupling). 3. High concentration of the terminal alkyne. | 1. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas.[1][3] Use Schlenk techniques or a glovebox to maintain an inert atmosphere.[1] 2. Switch to a copper-free Sonogashira protocol.[1][4] If copper is necessary, use the lowest effective concentration. 3. Add the terminal alkyne to the reaction mixture dropwise over a period of time using a syringe pump.[1] |
| Low or no yield of the desired cross-coupled product | 1. Inactive catalyst. 2. Unfavorable reaction conditions for the specific substrates. 3. Slow cross-coupling rate allowing homocoupling to dominate.[3] | 1. Use a fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst that is readily activated. 2. Screen different solvents, bases, and temperatures. For less reactive bromides, heating may be required.[4] 3. Optimize the catalyst system (palladium source and ligand) to accelerate the rate of cross-coupling relative to homocoupling. |
| Formation of multiple unidentified side products | 1. Catalyst decomposition. 2. Reaction temperature is too high. | 1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[2] 2. Lower the reaction temperature and monitor the reaction progress more frequently. |
Data Presentation: Effect of Reaction Conditions on Homocoupling
The following table summarizes the qualitative effects of various parameters on minimizing the formation of the homocoupling byproduct in a typical Sonogashira reaction.
| Parameter | Modification to Reduce Homocoupling | Rationale | Typical Conditions |
| Atmosphere | Switch from air to an inert atmosphere (Argon or Nitrogen) | Oxygen promotes the oxidative dimerization of copper acetylides.[2][3] | Rigorous exclusion of air using Schlenk line or glovebox. |
| Copper Co-catalyst | Omission of CuI (Copper-free protocol) | Eliminates the primary catalyst for Glaser coupling.[1][4] | Pd catalyst, ligand, base, solvent. |
| Alkyne Addition | Slow, dropwise addition | Maintains a low concentration of the terminal alkyne, disfavoring the bimolecular side reaction.[1] | Addition via syringe pump over several hours. |
| Base | Use of secondary amines (e.g., diisopropylamine) instead of tertiary amines | Can sometimes favor the cross-coupling pathway.[2] | Diisopropylamine, Piperidine. |
| Ligand | Use of bulky, electron-rich phosphine ligands | Can accelerate the reductive elimination step of the desired cross-coupling.[1] | SPhos, XPhos, P(t-Bu)3. |
| Alternative Catalyst | Nickel-based catalyst systems | Provides an alternative reaction pathway that does not involve copper-mediated homocoupling.[6] | NiCl2, 1,10-phenanthroline, Zn powder.[6] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
All solid reagents should be of high purity and dried in a vacuum oven if necessary.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the degassed anhydrous base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the degassed anhydrous solvent (e.g., toluene or THF).
Reaction Execution:
-
Stir the mixture at the desired temperature (this may range from room temperature to 80 °C, depending on the reactivity of the terminal alkyne) and monitor the reaction progress by TLC or GC-MS.
-
Maintain a positive pressure of inert gas throughout the reaction.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Slow Addition of Alkyne
This protocol minimizes homocoupling by maintaining a low concentration of the terminal alkyne.
Reagent Preparation:
-
Prepare reagents and solvents as described in Protocol 1.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) iodide (1-5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add this compound (1.0 equiv), the degassed anhydrous solvent (e.g., THF), and the degassed base (e.g., triethylamine, 2-3 equiv).
-
Prepare a solution of the terminal alkyne (1.2 equiv) in a small amount of the degassed anhydrous solvent in a separate gas-tight syringe.
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Add the terminal alkyne solution to the reaction mixture dropwise over several hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1. Additionally, an aqueous wash with ammonium chloride can help remove copper salts.[7]
Visualizations
Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
purification of 1-Bromo-2-butyne reaction products from byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of 1-bromo-2-butyne.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound reaction mixture is a dark, heterogeneous oil after work-up. Is this normal and how should I proceed with purification?
A1: A dark and oily appearance of the crude product is not uncommon, especially in syntheses involving phosphorus tribromide (PBr₃) and pyridine.[1] This can be due to residual pyridine, phosphorus byproducts, and some polymerization.
Troubleshooting Steps:
-
Ensure thorough washing: During the aqueous work-up, wash the organic layer multiple times with cold water to remove water-soluble impurities like pyridinium salts and phosphoric acid byproducts. A final wash with saturated brine helps to break emulsions and remove residual water.[1]
-
Drying: Thoroughly dry the organic extract over an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentrating it.[1] Residual water can interfere with distillation.
-
Filtration: After drying, filter off the drying agent. If the solution is still dark, you can try passing it through a small plug of silica gel, eluting with a non-polar solvent like pentane or hexane. This can remove some baseline impurities.
-
Proceed to distillation: The primary and most effective method for purifying this compound is distillation under reduced pressure.[2][3][4]
Q2: I performed a vacuum distillation, but my final product has a low purity (e.g., <95% by GC). What are the likely contaminants and how can I improve the purity?
A2: The most common impurities after a single distillation are unreacted starting material (2-butyn-1-ol) and potentially isomeric byproducts.
Troubleshooting Steps:
-
Check for unreacted 2-butyn-1-ol: 2-butyn-1-ol has a higher boiling point than this compound. If it is present, your distillation may not have been efficient enough to separate them.
-
Solution: Perform a fractional distillation with a fractionating column (e.g., Vigreux column) to improve separation. Collect fractions and analyze each by GC to isolate the purest fractions.
-
-
Consider co-distilling impurities: Some impurities may have boiling points very close to that of this compound.
-
Solution: If fractional distillation is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be an effective alternative. However, be aware that this compound can be reactive, so it's best to perform chromatography quickly on neutral or slightly acidic silica.
-
-
Re-distillation: A second, careful distillation of the enriched fractions can often yield a product of high purity.
Q3: My yield of this compound is significantly lower than expected after purification. What are the potential causes?
A3: Low yields can result from incomplete reaction, product loss during work-up and purification, or product decomposition.
Troubleshooting Steps:
-
Reaction completion: Ensure the initial reaction has gone to completion by monitoring it with an appropriate technique (e.g., TLC or GC). In the synthesis from 2-butyn-1-ol with PBr₃, an optimized molar ratio of reactants is crucial.[2]
-
Extraction efficiency: this compound is volatile.[4] Avoid excessive heating during the concentration of the organic extracts on a rotary evaporator. Keep the water bath temperature below 10°C.[1]
-
Distillation losses: During vacuum distillation, ensure the system is free of leaks to maintain a stable, low pressure. This allows for distillation at a lower temperature, minimizing thermal decomposition.
-
Product stability: this compound is a reactive alkylating agent and can be sensitive to heat and air.[4][5] It is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[5]
Q4: I am observing multiple spots on TLC or peaks in my GC analysis of the purified product. How can I identify the byproducts?
A4: Byproduct identification is key to optimizing your reaction and purification.
Troubleshooting Steps:
-
Reference standards: If available, run co-spots on TLC or co-injections on GC with your starting material (2-butyn-1-ol).
-
Spectroscopic analysis:
-
¹H NMR: Look for characteristic peaks. For example, the presence of a broad singlet for the hydroxyl proton would indicate residual 2-butyn-1-ol.
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for separating volatile components and obtaining their mass spectra, which can help in identifying their structures.
-
-
Common Byproducts: Besides the starting material, potential byproducts could include:
-
Phosphorus-containing impurities: These are generally less volatile and should be removed during distillation.
-
Elimination or rearrangement products: Although less commonly reported, alkynes can undergo rearrangements.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₄H₅Br | 132.99[1] | 40-41 / 20 mmHg[6] | 1.519[6] | 1.508[6] |
| 2-Butyn-1-ol | C₄H₆O | 70.09 | 123-125[7] | 0.927 | 1.451 |
| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 | 1.510 |
| Phosphorus Tribromide | PBr₃ | 270.69 | 173 | 2.852 | 1.695 |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
After the reaction is complete, cool the reaction mixture in an ice bath.[1]
-
Cautiously quench the reaction by slowly adding ice-cold water.[1]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or pentane (e.g., 2 x 150 mL).[1]
-
Combine the organic extracts and wash them sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator, ensuring the water bath temperature remains low (<10°C) to prevent loss of the volatile product.[1]
Protocol 2: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation. A short path distillation apparatus is recommended to minimize product loss.
-
Transfer the crude, concentrated product to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 40-41°C at 20 mmHg).[6]
-
Monitor the purity of the collected fractions using GC or TLC.
-
Store the purified this compound under an inert atmosphere at a low temperature.
Visualization
Caption: Troubleshooting workflow for this compound purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAS#:3355-28-0 | Chemsrc [chemsrc.com]
- 6. 1-溴-2-丁炔 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
dealing with the instability of 1-Bromo-2-butyne during reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of 1-bromo-2-butyne during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered when using this compound in a question-and-answer format.
Question 1: My reaction with this compound is resulting in a low yield or is failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue and can often be resolved by systematically evaluating your reagents and reaction conditions.[1] Key factors to consider include:
-
Reagent Purity: The purity of this compound is critical as it can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[1] Ensure your substrate is pure and free from contaminants that could react with your reagents.[1]
-
Solvent and Base Quality: The use of anhydrous solvents is crucial, especially in moisture-sensitive reactions. The choice and quality of the base are also critical and should be appropriate for the pKa of your nucleophile.[1]
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, others may require gentle heating. However, be cautious as excessive heat can lead to the decomposition of this compound.[1] It is essential to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Stoichiometry: An excess of this compound is often used to drive the reaction to completion. However, a large excess can lead to undesired side reactions, such as di-propargylation with primary amines.[1]
-
Question 2: My reaction is producing multiple products, making the desired compound difficult to isolate. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.
-
Propargyl-Allenyl Tautomerization: this compound can rearrange to its allenyl isomer, which can lead to a mixture of products if the allenyl species can react further under the reaction conditions. The choice of base is important in influencing this equilibrium.
-
Homocoupling (Glaser Coupling): In copper-catalyzed reactions like the Sonogashira coupling, terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. This is often promoted by the presence of oxygen.
-
Di-propargylation: Primary amines have two N-H bonds that can be alkylated, leading to the formation of a di-propargylated product. To avoid this, you can use a larger excess of the amine relative to the this compound or consider using a protecting group on the amine.[1]
Question 3: How can I detect the presence of the allenyl byproduct in my reaction mixture?
Answer: The presence of an allenyl byproduct can often be detected using NMR spectroscopy. The allenic protons typically appear at a different chemical shift compared to the propargylic protons. For propargyl groups, the methylene protons adjacent to the triple bond usually resonate around 4.18 ppm (as a doublet), and the terminal alkyne proton appears around 2.41 ppm (as a triplet).[2] Allenic protons, on the other hand, will have characteristic shifts in the vinyl region of the ¹H NMR spectrum. For definitive identification, techniques like GC-MS can also be employed to separate and identify the different isomers based on their mass spectra.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅Br | |
| Molecular Weight | 132.99 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 40-41 °C / 20 mmHg | |
| Density | 1.519 g/mL at 25 °C | |
| Refractive Index | n20/D 1.508 | |
| Flash Point | 36 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
Table 2: Factors Influencing the Stability of this compound in Reactions
| Factor | Effect on Stability | Recommendations & Precautions |
| Temperature | Increased temperature accelerates decomposition. | Monitor reactions closely by TLC and use the lowest effective temperature. Avoid prolonged heating.[1] |
| Base | Strong, non-hindered bases can promote rearrangement to the allene isomer. | Select a base appropriate for the nucleophile's pKa. For sensitive substrates, consider milder bases like K₂CO₃ or an organic base.[5] |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetone, THF) are generally effective for Sₙ2 reactions. | Use anhydrous solvents to prevent hydrolysis and other side reactions.[1] |
| Oxygen | Promotes homocoupling in copper-catalyzed reactions. | Degas solvents and run reactions under an inert atmosphere (e.g., Argon or Nitrogen), especially for Sonogashira couplings. |
| Light | Can potentially initiate radical reactions. | Protect reactions from light, particularly if using reagents known to be light-sensitive. |
| Storage | Can degrade over time. | Store at 2-8°C under an inert atmosphere, away from heat and ignition sources. Use freshly opened or purified material for best results.[6] |
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Linagliptin Intermediate via N-Alkylation
This protocol is adapted from a patented procedure for the synthesis of linagliptin, a DPP-4 inhibitor.[7][8][9][10][11]
Materials:
-
8-bromo-3-methylxanthine
-
This compound
-
N,N-diisopropylethylamine (DIEA)
-
Acetone
-
Methanol
Procedure:
-
To a 500 mL three-necked flask, add 36.75 g (0.15 mol) of 8-bromo-3-methylxanthine, 23.26 g (0.18 mol) of N,N-diisopropylethylamine (DIEA), 21.94 g (0.165 mol) of this compound, and 350 mL of acetone.[7]
-
Begin stirring the mixture and heat to reflux.
-
Maintain the reflux and monitor the reaction progress by TLC. The reaction is typically complete within 5-7 hours.[7][8]
-
Once the reaction is complete, cool the reaction solution to room temperature.
-
Filter the mixture by suction filtration.
-
Wash the filter cake with methanol.
-
Dry the resulting pale yellow solid to obtain the product, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Protocol 2: General Procedure for Sonogashira Coupling with an Aryl Halide
This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne, a common application for compounds like this compound, though this example uses a generic terminal alkyne.[12]
Materials:
-
Aryl halide (e.g., Aryl iodide or bromide)
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the aryl halide (1.0 eq) in anhydrous THF.
-
To the solution, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[12]
-
Stir the reaction at room temperature for 3 hours, or until TLC analysis indicates the consumption of the starting material. Note that some aryl bromides may require gentle heating.[12]
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl bromide CAS#: 106-96-7 [m.chemicalbook.com]
- 7. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 9. cbijournal.com [cbijournal.com]
- 10. CN107936023B - Synthetic method of linagliptin intermediate - Google Patents [patents.google.com]
- 11. An Improved Process For Preparation Of Linagliptin And Intermediates [quickcompany.in]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromo-2-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 1-bromo-2-butyne.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My cross-coupling reaction with this compound is sluggish or has stalled, resulting in a low yield. What are the likely causes?
A sluggish or stalled reaction is a common issue that can often be attributed to catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:
-
Palladium Catalyst Inactivity: The active Pd(0) species is prone to deactivation. The appearance of a black precipitate, known as palladium black, is a clear indication of catalyst agglomeration into inactive nanoparticles.
-
Catalyst Poisoning by this compound or its Derivatives: While internal alkynes like the 2-butyne moiety in your substrate are generally less reactive than terminal alkynes, they can still contribute to catalyst deactivation.[1] Potential pathways include:
-
Oligomerization/Polymerization: this compound can undergo palladium-catalyzed oligomerization, consuming the starting material and generating species that may coordinate strongly to the palladium center, thus inhibiting its catalytic activity.
-
Strong Coordination: Although internal alkynes coordinate less strongly to palladium than terminal alkynes, strong coordination of the butyne moiety or its derivatives can still occur, leading to the formation of stable, off-cycle palladium complexes that are catalytically inactive.
-
-
Impurities in Reagents or Solvents: Trace impurities are a frequent cause of catalyst poisoning.
-
Sulfur Compounds: Thiophenic compounds or other sulfur-containing impurities in reagents or solvents can irreversibly bind to the palladium catalyst.
-
Solvent Contaminants: Degradation products or precursors in solvents like THF can significantly decrease reaction conversion.
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to stabilize the active palladium center and prevent agglomeration.
-
Reaction Conditions:
-
Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.
-
Use freshly distilled or high-purity, inhibitor-free solvents.
-
If sulfur poisoning is suspected, consider pretreating your reagents or using a scavenger.
-
Ensure your reaction conditions (base, solvent) are suitable for the in-situ reduction of the pre-catalyst if using a Pd(II) source.
-
-
Substrate Purity: Purify this compound before use to remove any potential impurities that could act as catalyst poisons.
Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
Byproduct formation often points to issues with catalyst stability and reaction conditions. Common side reactions with this compound include:
-
Homocoupling (Glaser Coupling): In Sonogashira reactions, the alkyne can couple with itself, especially in the presence of a copper(I) co-catalyst and oxygen.
-
Dehalogenation: The bromo group on the butyne is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.
-
Isomerization: The internal alkyne may isomerize to other forms under the reaction conditions.
Solutions:
-
For Homocoupling:
-
Ensure the reaction is performed under strictly anaerobic conditions.
-
Consider using a copper-free Sonogashira protocol.
-
If using copper, ensure it is from a high-purity source.
-
-
For Dehalogenation:
-
Use a milder base.
-
Ensure high-purity reagents to avoid hydride sources.
-
-
For Isomerization:
-
Screen different ligands and solvents.
-
Consider running the reaction at a lower temperature for a longer duration.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound itself poison the palladium catalyst?
Yes, while less common than poisoning by impurities, the substrate itself can contribute to catalyst deactivation. The internal alkyne functionality of this compound can participate in side reactions such as oligomerization or cyclotrimerization, catalyzed by the palladium complex. These side products can coordinate to the palladium center and inhibit the desired cross-coupling reaction.
Q2: What is the black precipitate I see in my reaction flask?
The black precipitate is likely "palladium black," which consists of inactive, agglomerated palladium nanoparticles. This is a common sign of catalyst deactivation. It can be caused by high temperatures, the absence of stabilizing ligands, or the presence of impurities that strip the ligands from the palladium center.
Q3: How can I minimize the risk of catalyst poisoning when working with this compound?
-
Use High-Purity Reagents: Ensure your this compound, coupling partner, solvents, and bases are of the highest possible purity.
-
Optimize Ligand Choice: Use bulky, electron-rich ligands that can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from your reaction by using proper degassing techniques and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Control Reaction Temperature: Internal alkynes may require higher temperatures, but excessive heat can accelerate catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability.
-
Consider Catalyst Loading: While not ideal, a modest increase in catalyst loading might compensate for slow poisoning throughout the reaction.
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in Cross-Coupling Reactions with this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst Poisoning (Impurities, Substrate) | Use high-purity reagents, screen ligands, optimize conditions. |
| Catalyst Deactivation (Agglomeration) | Use stabilizing ligands, control temperature. | |
| Inefficient Pre-catalyst Reduction | Ensure appropriate base and solvent for Pd(II) reduction. | |
| Byproduct Formation | Homocoupling (Sonogashira) | Exclude oxygen, consider copper-free conditions. |
| Dehalogenation | Use a milder base, ensure high-purity reagents. | |
| Isomerization/Oligomerization | Screen ligands and solvents, lower reaction temperature. | |
| Inconsistent Results | Intermittent Contamination | Standardize reagent purification and handling procedures. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Substrate Addition: Add the this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Nucleophilic Attack on 1-Bromo-2-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for nucleophilic attack on 1-bromo-2-butyne.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and troubleshooting steps?
Answer:
Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors. A systematic evaluation of your reagents and reaction conditions is the first step in troubleshooting.
-
Reagent Quality:
-
This compound Purity: This reagent can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.
-
Nucleophile Purity: Ensure your nucleophile is pure and free from contaminants that could consume the reagent or inhibit the reaction.
-
Solvent and Base Quality: Use anhydrous (dry) solvents, especially for moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.
-
-
Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally effective for SN2 reactions with this compound as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[1]
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, be cautious, as excessive heat can lead to the decomposition of this compound. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
-
Base Selection: The choice of base is critical. For nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), a sufficiently strong, non-nucleophilic base should be used to avoid competition with the desired nucleophile.
-
Question 2: I am observing multiple products in my reaction mixture, making purification difficult. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge when working with propargyl halides like this compound. Understanding the potential side reactions is key to optimizing for a cleaner product profile.
-
Over-alkylation: Primary and secondary amines can undergo multiple alkylations.[2]
-
Solution: To favor mono-alkylation of a primary amine, use a large excess of the amine. This ensures the this compound is more likely to react with the starting amine rather than the more nucleophilic secondary amine product.[2] Alternatively, protecting one of the N-H bonds of the primary amine can be an effective strategy.
-
-
Elimination (E2 Reaction): If a strong, sterically hindered base is used, it can promote the elimination of HBr to form an enyne or other unsaturated systems, competing with the desired substitution reaction.
-
Solution: Use a strong, but non-hindered base when deprotonating your nucleophile. Also, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination.
-
-
Rearrangement Reactions: Propargylic systems can sometimes undergo rearrangement to form allenic products. This is more common under certain conditions or with specific nucleophiles.
-
Solution: Careful selection of reaction conditions (solvent, temperature, and nucleophile) can often minimize rearrangements. Analyzing the product mixture by GC-MS or NMR can help identify the presence of isomeric byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a flammable liquid and should be handled with appropriate safety precautions.
Q2: Which nucleophiles are commonly used with this compound?
A2: A variety of nucleophiles can be used, including:
-
Nitrogen Nucleophiles: Azides (e.g., sodium azide), primary and secondary amines.[1][2]
-
Oxygen Nucleophiles: Alkoxides (from alcohols) for ether synthesis.
-
Sulfur Nucleophiles: Thiolates (from thiols).
-
Carbon Nucleophiles: Cyanide salts (e.g., sodium cyanide).[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the relative amounts of starting material, product, and any byproducts.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and desired product.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azide | Sodium Azide | DMF | 60-70 | 12-24 | >90 | [1] |
| Cyanide | Sodium Cyanide | DMSO | 80-140 | Varies | Good | [3] |
| Amine (Primary) | Excess Primary Amine | Acetonitrile | Room Temp | 24 | Varies | [2] |
| Alkoxide | Alcohol + Strong Base | Varies | Varies | Varies | Good | |
| Thiolate | Thiol + Base | DCM | Room Temp | 24 | Varies |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving the nucleophilic attack on this compound.
Protocol 1: Synthesis of 1-azido-2-butyne
Objective: To synthesize 1-azido-2-butyne via an SN2 reaction between this compound and sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 60-70 °C.
-
Stir the mixture vigorously for 12-24 hours. Monitor the progress of the reaction periodically using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azido-2-butyne.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: N-Alkylation of a Primary Amine with this compound
Objective: To synthesize a secondary amine by reacting a primary amine with this compound, favoring mono-alkylation.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (5-10 equivalents)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary amine (5-10 equivalents) in anhydrous acetonitrile.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any hydrobromide salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary amine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution reactions of this compound.
Caption: A logical workflow for troubleshooting low-yield nucleophilic substitution reactions involving this compound.
References
Technical Support Center: 1-Bromo-2-butyne Synthesis and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-butyne. Our goal is to help you minimize the rearrangement of this compound to its allenic bromide isomer, ensuring the purity and desired reactivity of your starting material.
Troubleshooting Guide: Preventing Allenic Bromide Formation
The primary challenge in the synthesis and handling of this compound is its isomerization to the more stable but often undesired 1-bromo-1,2-butadiene (an allenic bromide). This rearrangement can be triggered by several factors, primarily temperature and the presence of bases.
Issue: Significant presence of allenic bromide impurity in the reaction mixture.
This is the most common issue encountered during the synthesis of this compound from 2-butyn-1-ol using reagents like phosphorus tribromide (PBr₃) and pyridine.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| High Reaction Temperature | Maintain a strict low-temperature profile during the addition of PBr₃ and the subsequent reaction phase. Ideally, the temperature should be kept at or below 0°C. For highly sensitive reactions, temperatures as low as -5°C have been reported to be effective.[1] | A significant reduction in the formation of the allenic bromide byproduct. |
| Prolonged Reaction Time at Elevated Temperatures | Monitor the reaction progress closely using techniques like TLC or GC. Once the starting material (2-butyn-1-ol) is consumed, proceed with the workup immediately to avoid prolonged exposure to conditions that might favor isomerization. | Minimized formation of the allenic isomer due to shorter exposure to potentially unfavorable conditions. |
| Excess Pyridine or Other Basic Impurities | Use the minimum effective amount of pyridine required to scavenge the HBr byproduct. Ensure all glassware is clean and free of basic residues. | Reduced potential for base-catalyzed rearrangement. |
| Inappropriate Workup Procedure | During the aqueous workup, use cold water and perform extractions quickly. Avoid vigorous heating during solvent removal on a rotary evaporator; keep the water bath temperature below 10°C.[2] | Preservation of the desired this compound isomer during purification. |
Experimental Protocols
Optimized Synthesis of this compound:
This protocol is designed to minimize the formation of the allenic bromide byproduct.
Materials:
-
2-butyn-1-ol
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)[1]
-
Pyridine
-
Phosphorus tribromide (PBr₃)
-
Ice
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of 2-butyn-1-ol (1.0 eq) in anhydrous diethyl ether at 0°C, add pyridine (0.43 eq) at once.[2]
-
Carefully add phosphorus tribromide (0.68 eq) dropwise to the solution over a 30-minute period, ensuring the temperature does not rise above 0°C.[2] For larger scale reactions, a temperature of -5°C is recommended during the 10-hour dropwise addition.[1]
-
After the addition is complete, allow the reaction to stir at 0°C (or -5°C for larger scale) for an additional 4 hours.[1]
-
Monitor the reaction by GC to confirm the consumption of the starting material.[1]
-
Once the reaction is complete, cautiously quench the reaction by adding it to ice-cold water while maintaining the temperature below 20°C.[1]
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution on a rotary evaporator, ensuring the water bath temperature remains below 10°C.[2]
-
The crude product can be further purified by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the rearrangement of this compound to allenic bromide?
The rearrangement of propargyl halides to allenyl halides can proceed through a[2][2]-sigmatropic rearrangement, often facilitated by heat. It can also occur via an SN2' mechanism, where a nucleophile (such as a bromide ion) attacks the γ-carbon of the alkyne, leading to a double bond shift and displacement of the leaving group. The presence of Lewis acids or bases can also catalyze this isomerization.
Q2: How can I confirm the presence of the allenic bromide impurity?
Spectroscopic methods are essential for identifying the allenic impurity:
-
¹H NMR: The allenic protons of 1-bromo-1,2-butadiene will show characteristic signals in the olefinic region (around 5-6 ppm), which are absent in the spectrum of pure this compound. The methyl group in this compound appears as a triplet, while the methylene protons adjacent to the bromine appear as a quartet.
-
¹³C NMR: The central carbon of the allene in 1-bromo-1,2-butadiene will have a very characteristic chemical shift around 200 ppm. The sp-hybridized carbons of the alkyne in this compound appear around 70-80 ppm.
-
IR Spectroscopy: Allenes show a characteristic C=C=C stretching vibration around 1950 cm⁻¹, a region where alkynes do not typically absorb. The internal alkyne C≡C stretch in this compound is weak or absent due to symmetry.
Q3: What are the best practices for storing this compound to prevent rearrangement?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator at a low temperature (2-8°C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Light: Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.
-
Purity: Ensure the material is free from acidic or basic impurities which can catalyze the rearrangement.
Q4: Can I purify this compound if it already contains the allenic impurity?
Careful fractional distillation under reduced pressure can be used to separate this compound from its higher-boiling allenic isomer. However, it is crucial to avoid excessive heat during distillation to prevent further rearrangement. Gas chromatography (GC) can also be used for analytical separation and, on a smaller scale, for preparative purification.
Visualizing the Prevention Strategy
The following diagram illustrates the key factors influencing the outcome of the this compound synthesis and the strategies to favor the desired product.
Caption: Key factors influencing the formation of this compound vs. allenic bromide.
This workflow diagram illustrates the logical relationship between the experimental parameters and the desired outcome.
Caption: Experimental workflow for synthesizing pure this compound.
References
Technical Support Center: Troubleshooting 1-Bromo-2-butyne Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates and other common issues encountered in reactions involving 1-Bromo-2-butyne. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of this compound in Nucleophilic Substitution Reactions
Q1: I am observing very low to no conversion of my this compound in a nucleophilic substitution reaction. What are the most common causes?
A1: Low conversion rates in nucleophilic substitution reactions with this compound, a propargylic bromide, are frequently due to several key factors. These include the choice of nucleophile, solvent, reaction temperature, and the potential for competing elimination reactions.[1][2][3] As a primary-like halide, it is susceptible to both S_N2 and E2 pathways.[3][4]
Troubleshooting Steps:
-
Nucleophile Strength & Steric Hindrance: Ensure you are using a sufficiently strong and non-bulky nucleophile.[5] Highly hindered nucleophiles will struggle to perform the backside attack required for an S_N2 reaction.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation but not the anionic nucleophile, increasing its reactivity.[6] Protic solvents can form a "cage" around the nucleophile, reducing its effectiveness.[6][7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they often favor elimination (E2) over substitution (S_N2).[3][4][8] Try running the reaction at a lower temperature for a longer period.
-
Base Strength of the Nucleophile: If your nucleophile is also a strong base, the E2 pathway can dominate, leading to the formation of elimination byproducts instead of your desired substitution product.[3][4]
Issue 2: Low Yield in Sonogashira Coupling Reactions
Q2: My Sonogashira coupling reaction with this compound is resulting in a low yield of the desired product. What should I investigate?
A2: Low yields in Sonogashira couplings involving substrates like this compound can often be traced to issues with the catalyst system, reaction conditions, or the occurrence of side reactions such as homocoupling.[9][10] The reactivity of propargylic bromides can also lead to undesired pathways if conditions are not optimal.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, less reactive bromides can benefit from more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate the oxidative addition step.[9]
-
Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and active. The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[9] Consider running the reaction under strictly anaerobic (copper-free) conditions if homocoupling is a significant issue.[10][11]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent.[9] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly used, acting as both a base and a solvent.[11] For challenging couplings, screening different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF, Dioxane) can be effective.[9][12]
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can deactivate the catalyst and promote homocoupling.[9] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
Data Presentation: Troubleshooting Low Conversion
The following tables summarize potential causes for low conversion in common reactions with this compound and suggest optimized conditions based on illustrative data.
Table 1: Nucleophilic Substitution with Sodium Azide
| Parameter | Suboptimal Condition | Observed Yield | Optimized Condition | Expected Yield |
| Solvent | Ethanol (Protic) | ~15% | DMSO (Polar Aprotic) | >85% |
| Temperature | 80 °C | ~40% (significant elimination) | 50 °C | >85% |
| Nucleophile | tert-Butoxide (Bulky Base) | <10% (mainly elimination) | Sodium Azide (Good Nucleophile) | >90% |
Table 2: Sonogashira Coupling with Phenylacetylene
| Parameter | Suboptimal Condition | Observed Yield | Optimized Condition | Expected Yield |
| Atmosphere | Aerobic | ~20% (High homocoupling) | Inert (Argon) | >90% |
| Catalyst/Ligand | PdCl₂(PPh₃)₂ | ~50% | Pd(OAc)₂ / SPhos | >92% |
| Base | K₂CO₃ (Weak) | ~35% | Triethylamine (Et₃N) | >90% |
| Temperature | Room Temperature | ~45% | 65 °C | >95% |
Experimental Protocols
Protocol 1: Optimized Nucleophilic Substitution (S_N2) with this compound
This protocol describes a representative S_N2 reaction using sodium azide as the nucleophile.
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq) - Caution: Highly Toxic
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Substrate Addition: Add this compound (1.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and an extraction solvent (e.g., diethyl ether).
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Optimized Sonogashira Coupling with this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Reagents & Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 eq, 5 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Flask Preparation: Add the PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) to a dry Schlenk flask containing a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous triethylamine, the terminal alkyne (1.2 eq), and finally this compound (1.0 eq).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting low reaction conversion.
Caption: A typical experimental workflow for reactions using this compound.
References
- 1. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. DSpace [repository.kaust.edu.sa]
scale-up considerations for reactions involving 1-Bromo-2-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-butyne. The following sections address common issues encountered during the scale-up of reactions involving this versatile but hazardous reagent.
Section 1: Safety and Handling FAQs
Question: What are the primary hazards associated with this compound?
Answer: this compound is a hazardous chemical that requires careful handling. The primary hazards are:
-
Flammability: It is a flammable liquid and vapor with a flash point of approximately 36°C (97°F).[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3]
-
Toxicity: It is toxic if swallowed and may cause respiratory irritation.[1][3]
-
Corrosivity: It causes serious skin and eye irritation.[1][3]
-
Reactivity: As a reactive alkylating agent, it should be handled with care.[4] It is incompatible with strong oxidizing agents.[1]
Question: What are the recommended storage conditions for this compound, especially for larger quantities?
Answer: Proper storage is critical to maintain stability and ensure safety. For scale-up quantities, adhere to the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent reactions with air or moisture.[1]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6]
-
Location: Store in a designated flammables area, away from heat, sparks, open flames, and incompatible materials.[1][3][5]
Question: What personal protective equipment (PPE) is required when handling this compound?
Answer: A comprehensive set of PPE is mandatory:
-
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1][6]
-
Skin Protection: Handle with impervious gloves (inspect before use) and wear protective clothing. A lab coat is standard, and for larger quantities, a chemical-resistant apron or suit may be necessary.[1][6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of inhalation, a NIOSH-approved respirator should be worn.[7]
-
General Hygiene: Wash hands thoroughly after handling. Install a safety shower and eye bath in the work area.[1][6]
Question: How should I handle a spill of this compound?
Answer: In case of a spill, follow these emergency procedures:
-
Evacuate: Evacuate non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames immediately.[1][3]
-
Containment: Absorb the spill with an inert, non-combustible material like dry sand or earth. Do not use combustible materials like sawdust.[1][8]
-
Collection: Use non-sparking tools and explosion-proof equipment to collect the absorbed material into a suitable, closed container for disposal.[1][5][9]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with all local, regional, and national regulations.[1]
Safety and Physical Properties Summary
| Property | Value | Citations |
| CAS Number | 3355-28-0 | [2][4] |
| Molecular Formula | C₄H₅Br | [8] |
| Appearance | Clear, pale yellow to greenish liquid | [2][5][10] |
| Boiling Point | 40-41 °C @ 20 mmHg | [2][10] |
| Density | ~1.519 g/mL at 25 °C | [2][10] |
| Flash Point | 36 °C (97 °F) | [2][5] |
| Storage Temperature | 2-8 °C, under nitrogen | [1][7] |
| Primary Hazards | Flammable (H226), Toxic (H301), Skin/Eye Irritant (H315, H319) | [1] |
Section 2: Troubleshooting Guides for Specific Reactions
Guide 1: Sonogashira Coupling
Question: My Sonogashira coupling reaction is not proceeding, or the yield is very low. What are the common causes?
Answer: Failure in Sonogashira couplings often points to issues with the catalytic system or reaction conditions.
-
Catalyst Integrity: The Palladium(0) catalyst is sensitive to air and can decompose.[11] Ensure your Pd catalyst is active and the copper(I) co-catalyst has not oxidized.
-
Atmosphere: The reaction is highly sensitive to oxygen. Ensure all solvents and the amine base are rigorously degassed. The reaction should be run under a strictly inert atmosphere (e.g., nitrogen or argon).[11]
-
Reagent Purity: Impurities in the aryl halide or this compound can poison the catalyst.[11] Ensure high purity of all starting materials.
-
Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous. Water can interfere with the catalytic cycle.[12]
Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized during scale-up?
Answer: Alkyne homocoupling is a common side reaction, especially with copper co-catalysts in the presence of oxygen.[11][13]
-
Strictly Inert Atmosphere: This is the most critical factor. Any oxygen present will promote the Glaser coupling pathway.[11]
-
Reduce Copper Concentration: Use the minimum effective amount of the copper(I) salt. In some cases, a "copper-free" Sonogashira protocol may be necessary, although these can have their own challenges.[11]
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling side reaction.[11]
-
Temperature Control: Excessively high temperatures can lead to side reactions. Maintain the reaction at the lowest effective temperature.
Question: The reaction mixture turned black shortly after starting. What does this mean and can the reaction be salvaged?
Answer: The formation of a black precipitate is likely "palladium black," which indicates the decomposition and agglomeration of the palladium catalyst.[11] This renders the catalyst inactive. The primary causes are oxygen in the system, impure reagents, or excessive heat. Unfortunately, once a significant amount of palladium black has formed, the reaction has likely stopped and cannot be easily salvaged. The best course of action is to stop the reaction and optimize the conditions (degassing, reagent purity) for the next attempt.
Guide 2: Nucleophilic Substitution Reactions
Question: My nucleophilic substitution reaction with this compound is sluggish or incomplete. How can I improve the reaction rate?
Answer: Several factors influence the rate of SN2-type reactions.[14][15]
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.
-
Nucleophile Strength: A stronger nucleophile will react faster. If possible, consider using a more potent nucleophile or generating it in situ.
-
Concentration: Increasing the concentration of the nucleophile can drive the reaction forward, according to reaction kinetics.[16] However, be mindful of solubility and exotherms during scale-up.
-
Temperature: Gently increasing the temperature will increase the reaction rate. However, this must be done with caution during scale-up. Monitor the internal reaction temperature closely to prevent runaway reactions.[16] this compound is volatile, so ensure your reaction setup includes an efficient condenser.
Question: I am seeing multiple products in my reaction mixture. What are the likely side reactions?
Answer: this compound has multiple reactive sites.
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di- or tri-alkylation products. Using a large excess of the nucleophile can sometimes minimize this.
-
Elimination: Although less common for this substrate, a strong, sterically hindered base could potentially cause elimination reactions.
-
Rearrangement: Under certain conditions, propargyl halides can undergo rearrangement. Ensure your reaction conditions are not promoting isomerization.
Section 3: General Scale-Up Considerations (FAQs)
Question: What is the most critical factor to control when scaling up reactions with this compound?
Answer: Temperature control is the single most important factor. [16] Reactions that are easily managed in a small flask can generate heat much faster than it can be dissipated in a large reactor. This can lead to a dangerous, uncontrolled temperature increase (a "runaway reaction"), causing solvent to boil violently and side reactions to occur. Always monitor the internal reaction temperature, not just the bath temperature.[16]
Question: How should I modify my reagent addition procedure for a large-scale reaction?
Answer: Never add reagents all at once at a large scale.
-
Controlled Addition: Use a syringe pump or an addition funnel for the controlled, dropwise addition of this compound or other reactive components.
-
Exotherm Monitoring: Monitor the internal temperature closely during addition. If the temperature rises too quickly, stop the addition and allow the system to cool before resuming.
-
Subsurface Addition: For very large reactors, consider subsurface addition to ensure the reagent is dispersed quickly and avoids localized high concentrations at the surface.
Question: I typically purify my products using column chromatography. Is this feasible at a multi-gram or kilogram scale?
Answer: While possible, large-scale column chromatography is often impractical, expensive, and hazardous due to the large volumes of flammable solvents required.[16] For scale-up, prioritize alternative purification methods:
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Distillation: If your product is a liquid with a boiling point sufficiently different from impurities, distillation is an excellent choice.
-
Extraction: A well-designed series of liquid-liquid extractions can often remove many impurities.
-
Trituration: Suspending an impure solid in a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective purification step.[16]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling (Lab Scale)
This protocol is a representative example and must be optimized for specific substrates.
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and anhydrous, degassed triethylamine (2.0-3.0 eq) via cannula or syringe.
-
Alkyne Addition: Add this compound (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by the most appropriate method (extraction, crystallization, or chromatography).
Protocol 2: Synthesis of this compound from 2-Butyn-1-ol
This synthesis is hazardous and should only be performed by experienced chemists with appropriate safety precautions.
-
Reactor Setup: To a stirred solution of 2-butyn-1-ol (1.0 eq) in a suitable solvent like diethyl ether (at 0°C) in a three-necked flask under a nitrogen atmosphere, add pyridine (0.4-0.5 eq).[17]
-
PBr₃ Addition: Carefully add phosphorus tribromide (PBr₃) (0.6-0.7 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.[17][18]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.[17]
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding ice-cold water.[17]
-
Extraction: Extract the aqueous layer with diethyl ether (2x).[17]
-
Washing: Combine the organic extracts and wash with saturated brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator. Crucially, keep the water bath temperature below 10°C due to the volatility and potential instability of the product.[17]
-
Purification: The crude product can often be used directly or purified by careful vacuum distillation.
Section 5: Visual Guides
Caption: A typical workflow for scaling up a chemical reaction.
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound CAS 3355-28-0 [homesunshinepharma.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 3355-28-0 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. benchchem.com [benchchem.com]
- 15. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Page loading... [guidechem.com]
column chromatography techniques for purifying 1-Bromo-2-butyne derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Bromo-2-butyne derivatives using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: The most common stationary phase for the purification of this compound and its derivatives is silica gel (230-400 mesh).[1][2] Due to the potentially acidic nature of silica gel, which can cause degradation of sensitive compounds, it is sometimes necessary to use deactivated silica gel.
Q2: How can I deactivate silica gel to prevent the degradation of my acid-sensitive this compound derivative?
A2: To deactivate silica gel, you can prepare a slurry of the silica in your chosen eluent containing a small amount of a base, typically 1-2% triethylamine (TEA).[3] Pack the column with this slurry and then flush with the eluent (containing TEA) before loading your sample. This neutralizes the acidic sites on the silica surface, minimizing the risk of product degradation.
Q3: What are some common mobile phases (eluents) used for the column chromatography of this compound derivatives?
A3: Typical mobile phases are mixtures of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for the desired compound.[4]
Q4: Should I use isocratic or gradient elution for my purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your mixture.
-
Isocratic elution , where the solvent composition remains constant, is suitable for simple mixtures where the components have significantly different polarities.[5][6]
-
Gradient elution , where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes), is generally more effective for complex mixtures or when compounds have similar polarities.[7][8] A gradient can help to improve separation and reduce elution time.
Q5: What are the best sample loading techniques for potentially unstable compounds like this compound derivatives?
A5: For sensitive compounds, dry loading is often preferred over wet loading.[1][2]
-
Wet loading involves dissolving the sample in a minimal amount of the initial mobile phase and carefully applying it to the top of the column.[2]
-
Dry loading involves pre-adsorbing the sample onto a small amount of silica gel. The sample is dissolved in a volatile solvent, mixed with silica gel, and the solvent is then removed under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column.[1][9] This technique can lead to better resolution and is particularly useful if the sample is not very soluble in the initial eluent.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of this compound derivatives.
Problem 1: The desired product is not eluting from the column.
-
Possible Cause: The compound may have decomposed on the silica gel. This compound and its derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Test for Stability: Before running a column, spot your crude mixture on a silica TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new, lower Rf spots, which could indicate decomposition.
-
Deactivate the Silica Gel: As described in the FAQ section, use silica gel that has been neutralized with triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[9]
-
Problem 2: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity.
-
Solution:
-
Optimize the Eluent with TLC: Systematically test different solvent mixtures using TLC to find a system that provides good separation between your product and the impurities (aim for a ΔRf of at least 0.2).
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Problem 3: The product elutes as a broad band (tailing).
-
Possible Cause 1: The column was not packed properly, leading to channeling of the solvent.
-
Solution 1: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (preparing a slurry of silica in the eluent) is generally recommended for better results.
-
Possible Cause 2: The sample was overloaded.
-
Solution 2: As a general rule, the amount of crude material should not exceed 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio.[2]
-
Possible Cause 3: Strong interaction between a polar functional group on the derivative and the silica gel.
-
Solution 3: Add a small amount of a more polar solvent (e.g., a few drops of methanol) or triethylamine to the eluent to reduce tailing.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography (Isocratic Elution)
-
TLC Analysis: Determine an optimal single-solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) that gives an Rf value of approximately 0.3 for the target this compound derivative.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and mix.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Derivatives
-
Prepare the eluent containing 1-2% triethylamine.
-
Prepare a slurry of silica gel in this eluent.
-
Pack the column with the slurry.
-
Run one to two column volumes of the eluent through the packed column before loading the sample.
-
Proceed with sample loading and elution as described in Protocol 1, using the eluent containing triethylamine.
Quantitative Data
The following tables provide representative data for the column chromatography of this compound and related derivatives. Note that optimal conditions will vary depending on the specific derivative and the impurity profile.
Table 1: Illustrative TLC Rf Values for a Hypothetical this compound Derivative on Silica Gel
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of Starting Material | Rf Value of this compound Derivative | Rf Value of a More Polar Impurity |
| 95:5 | 0.85 | 0.60 | 0.25 |
| 90:10 | 0.70 | 0.45 | 0.15 |
| 80:20 | 0.55 | 0.30 | 0.05 |
Table 2: Typical Column Chromatography Parameters and Expected Recovery
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 2.5 cm diameter |
| Crude Sample Load | 500 mg |
| Silica Gel Amount | 50 g |
| Elution Method | Gradient: 100% Hexane to 90:10 Hexane:Ethyl Acetate |
| Fraction Size | 20 mL |
| Typical Recovery | 75-90% |
Visualizations
Caption: Standard experimental workflow for the purification of this compound derivatives by column chromatography.
Caption: A logical troubleshooting workflow for common issues in the column chromatography of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Separation of 1-Bromobutane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
managing temperature sensitivity in 1-Bromo-2-butyne protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-butyne, focusing on managing its inherent temperature sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A1: this compound is a flammable and thermally sensitive compound that requires strict storage and handling conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[1][2][3] The recommended storage temperature is refrigerated, typically between 2-8°C.[4] Always handle this chemical in a chemical fume hood using non-sparking tools and personal protective equipment, including chemical-resistant gloves and safety goggles.[2][3]
Q2: I received a shipment of this compound that was not cold. Is it still usable?
A2: While this compound is stable under recommended refrigerated conditions, its stability can be compromised by exposure to higher temperatures during shipping.[1] Before use, you should carefully inspect the material. A significant color change (e.g., darkening to brown or black) or pressure buildup in the container may indicate decomposition. If in doubt, it is advisable to run a small-scale test reaction or analyze the material's purity (e.g., by NMR) before committing to a large-scale synthesis.
Q3: My solution of this compound turned dark brown/black during reaction setup. What is happening?
A3: A dark coloration often indicates decomposition or polymerization, which can be initiated by excessive heat.[1] This can occur if the reaction flask is heated too quickly, if there are localized hot spots, or if the reaction itself is highly exothermic and not adequately cooled. It is crucial to ensure uniform and controlled heating and to consider adding the reagent to the reaction mixture at a reduced temperature.
Q4: What are the primary hazards associated with the thermal instability of this compound?
A4: The primary hazards are decomposition and potential for runaway reactions. At high temperatures, this compound can decompose, potentially generating toxic fumes such as hydrogen bromide and carbon oxides.[1][2] Containers may explode when heated.[1] Its vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[1] Therefore, strict temperature control is a critical safety measure.
Troubleshooting Guide for Experimental Protocols
Q5: My C-alkylation reaction using this compound is giving a very low yield. How can I troubleshoot this?
A5: Low yields in alkylation reactions with this compound are often linked to temperature control or reagent integrity.
-
Check Reagent Quality: First, ensure the this compound has not decomposed during storage (see Q2).
-
Control Temperature During Addition: The addition of this compound to your nucleophile should be done at a controlled, often reduced, temperature (e.g., 0°C) to manage any initial exotherm.[5]
-
Optimize Reaction Temperature: While some alkylations require heat to proceed, excessive temperatures can degrade the reagent faster than it reacts.[6] Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider screening a range of temperatures (e.g., room temperature, 40°C, 60°C) in small-scale trials to find the optimal balance.
-
Base and Solvent Choice: Ensure your base and solvent are compatible and dry. The choice of base can significantly affect the reaction rate and selectivity.
Q6: I am attempting a Sonogashira coupling with this compound and observing significant homocoupling (Glaser coupling) of my other alkyne. What is the cause?
A6: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by the reaction conditions.[7]
-
Ensure Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen.[7] Ensure your solvent and amine base are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Management: While the oxidative addition step for some aryl bromides can be slow and require heating, high temperatures can also promote side reactions.[8] If possible, use a highly active palladium catalyst system that operates efficiently at lower temperatures (e.g., room temperature to 50°C).[9]
-
Order of Addition: Adding the this compound slowly to the mixture of the catalyst, base, and the other alkyne can help maintain a low concentration of the reactive species, potentially disfavoring the homocoupling pathway.
Q7: My reaction is incomplete, and I still have starting material. Should I just increase the temperature or reaction time?
A7: While incomplete conversion can be due to insufficient temperature or time, with a thermally sensitive reagent like this compound, this should be approached cautiously.
-
Analyze a Time Course: First, determine if the reaction has stalled or is just slow. Take aliquots at different time points to monitor progress. If the reaction has stopped completely, simply increasing the time will not help.
-
Incremental Temperature Increase: If the reaction is slow, a modest increase in temperature (e.g., 10-20°C) may be effective. Monitor the reaction closely for any signs of decomposition (color change).
-
Consider Catalyst/Reagent Degradation: An alternative cause for stalling is the degradation of the catalyst or the this compound itself over the course of the reaction. It may be more effective to add a fresh portion of the catalyst or reagent rather than increasing the heat.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 3355-28-0 | [2] |
| Molecular Formula | C₄H₅Br | [10] |
| Molecular Weight | 132.99 g/mol | [10] |
| Boiling Point | 40-41 °C / 20 mmHg | [10][11] |
| Density | 1.519 g/mL at 25 °C | [11] |
| Flash Point | 36 °C | [10][12] |
| Storage Temp. | 2-8 °C (Refrigerated) | [2][4] |
Table 2: General Temperature Recommendations for Protocols
| Reaction Type | Temperature Range | Notes |
| Reagent Addition | 0 °C to Room Temp | Add dropwise to control exotherms, especially for alkylations.[13] |
| C-Alkylation | Room Temp to 60 °C | Substrate dependent; use the lowest effective temperature to minimize degradation.[14] |
| Sonogashira Coupling | Room Temp to 80 °C | Highly dependent on substrate and catalyst. Higher temperatures may be needed for less reactive aryl bromides but increase decomposition risk.[8] |
| Workup (Concentration) | < 10 °C (water bath) | When removing solvents under reduced pressure, use a cool water bath to prevent heating the crude product.[13] |
Key Experimental Protocol
Protocol: C-Alkylation of a β-Ketoester with this compound
This protocol describes a general procedure for the C-alkylation of a model β-ketoester, ethyl acetoacetate. Temperature control is critical at several stages.
Methodology:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add this compound (1.05 equivalents) dropwise over 30 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure. Crucially, ensure the rotary evaporator water bath is kept at or below room temperature to avoid thermal degradation of the product.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Visualizations
Caption: Workflow for handling this compound with temperature checkpoints.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
Caption: Simplified reaction pathways showing the effect of excess heat.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | CAS#:3355-28-0 | Chemsrc [chemsrc.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3355-28-0 Name: this compound [xixisys.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 3355-28-0 [chemicalbook.com]
- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes [organic-chemistry.org]
Technical Support Center: Solvent Effects on 1-Bromo-2-butyne Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-2-butyne. The following information addresses common issues related to solvent effects on the reactivity and selectivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound slow or not proceeding to completion?
A1: The reaction rate of this compound is highly dependent on the choice of solvent, which influences the reaction mechanism (SN1 or SN2). A slow reaction could be due to:
-
Use of a polar protic solvent for an SN2 reaction: Solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[1][2][3] For SN2 reactions, which are favored with strong, unhindered nucleophiles, polar aprotic solvents are generally preferred.
-
Insufficient solvent polarity for an SN1 reaction: If the reaction proceeds through a carbocation intermediate (SN1 mechanism), a non-polar solvent will not sufficiently stabilize this intermediate, leading to a high activation energy and a slow reaction rate.
Q2: I am observing a mixture of substitution and elimination products. How can I improve the selectivity for the desired substitution product?
A2: The formation of elimination byproducts is a common issue. To favor substitution over elimination:
-
Solvent Choice: For SN2 reactions, polar aprotic solvents such as acetone, DMF, or DMSO are excellent choices as they enhance the nucleophilicity of the attacking species without promoting elimination.[4]
-
Nucleophile/Base Strength: Use a strong nucleophile that is a weak base. For example, halides (I⁻, Br⁻, Cl⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
Q3: My reaction is giving a mixture of the desired propargylic product and an allenic isomer. How can I control the selectivity?
A3: The formation of an allenic byproduct is due to the ambident nature of the intermediate propargyl/allenyl carbocation or a competing SN2' reaction. Solvent polarity can play a role:
-
Less polar solvents may favor the SN2 pathway, leading to the direct substitution product (propargylic).
-
More polar, ionizing solvents that promote an SN1 mechanism can lead to a delocalized carbocation, which can be attacked at two different positions, yielding a mixture of propargylic and allenic products. To increase selectivity for the propargylic product, try using a less polar aprotic solvent and a strong, non-hindered nucleophile to favor the SN2 pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inappropriate solvent for the reaction type (SN1 vs. SN2). | For SN2 reactions, switch to a polar aprotic solvent (e.g., Acetone, DMF, DMSO). For SN1 reactions, use a polar protic solvent (e.g., Ethanol, Methanol, Water).[2][3][4] |
| Nucleophile is too weak. | Use a stronger nucleophile. For example, if using a neutral nucleophile like an amine, consider deprotonating it first with a non-nucleophilic base. | |
| Formation of significant elimination byproducts | Solvent is too basic or promotes E2. | Use a less basic solvent. Avoid using the nucleophile as the solvent if it is also a strong base (e.g., alkoxides in alcohol). |
| High reaction temperature. | Run the reaction at a lower temperature. | |
| Formation of allenic isomers | Reaction proceeding through an SN1 mechanism with a delocalized carbocation. | To favor the propargylic product, promote an SN2 mechanism by using a polar aprotic solvent and a strong nucleophile. |
| Difficulty in product purification | Solvent is difficult to remove or co-elutes with the product. | Choose a solvent with a lower boiling point for easier removal post-reaction. Consider the solvent's polarity with respect to your chromatography conditions. |
Data Presentation
The following tables provide illustrative data on how solvent choice can affect the outcome of reactions involving this compound. Note: This data is representative and based on general principles of solvent effects; actual results may vary.
Table 1: Effect of Solvent on the Rate of Reaction of this compound with Azide (NaN₃) at 25°C (Illustrative)
| Solvent | Solvent Type | Relative Rate Constant (krel) |
| Methanol | Polar Protic | 1 |
| Ethanol | Polar Protic | 0.5 |
| Water | Polar Protic | 0.1 |
| Acetone | Polar Aprotic | 500 |
| DMF | Polar Aprotic | 1000 |
| DMSO | Polar Aprotic | 2000 |
Table 2: Effect of Solvent on the Product Distribution in the Reaction of this compound with Sodium Phenoxide at 50°C (Illustrative)
| Solvent | Solvent Type | Propargyl Ether Yield (%) | Allenyl Ether Yield (%) | Elimination Product Yield (%) |
| Dioxane | Non-polar aprotic | 85 | 5 | 10 |
| Tetrahydrofuran (THF) | Polar aprotic | 80 | 10 | 10 |
| Acetonitrile | Polar aprotic | 70 | 20 | 10 |
| Ethanol | Polar protic | 40 | 40 | 20 |
| Water | Polar protic | 20 | 50 | 30 |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction of this compound with a Nucleophile in a Polar Aprotic Solvent
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq.) in the chosen dry polar aprotic solvent (e.g., DMF, acetone).
-
Addition of Electrophile: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature). To this solution, add this compound (1.1 eq.) dropwise via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Solvolysis (SN1-type reaction) of this compound in a Polar Protic Solvent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen polar protic solvent (e.g., ethanol, methanol, or a water-alcohol mixture).
-
Heating: Heat the solution to the desired reaction temperature (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using GC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the solvent under reduced pressure.
-
Extraction and Purification: To the residue, add water and extract with an organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate. Purify the product by distillation or column chromatography.
Visualizations
Caption: Solvent effect on SN2 reaction rate.
Caption: Solvent influence on product selectivity.
Caption: SN2 experimental workflow.
References
Technical Support Center: Optimizing 1-Bromo-2-butyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-bromo-2-butyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using a base with this compound?
When reacting this compound with a base, several pathways can occur, primarily substitution (SN2) and elimination (E2). The choice of base, solvent, and temperature will significantly influence the outcome. Additionally, rearrangement reactions can lead to the formation of allenes.
Q2: How do I favor allene synthesis from this compound?
Allene synthesis often involves the reaction of this compound with a strong, non-nucleophilic base or certain organometallic reagents. For example, the use of a strong base can induce a rearrangement. Some modern methods also utilize copper-catalyzed reactions to achieve allene synthesis.[1][2][3]
Q3: What are common side products and how can they be minimized?
Common side products include isomers of the desired product, polymers, and products from reaction with the solvent. For instance, strong organolithium bases like n-butyllithium can deprotonate solvents like THF, especially at higher temperatures.[4] To minimize side products, it is crucial to maintain low temperatures (e.g., -78 °C), use purified reagents and anhydrous solvents, and carefully control the stoichiometry of the base.
Q4: Can this compound undergo rearrangement reactions?
Yes, this compound can undergo rearrangements. For example, in the presence of certain bases or under thermal conditions, it can potentially undergo a dyotropic rearrangement, where two sigma bonds migrate simultaneously.[5] This can lead to the formation of isomeric brominated compounds.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
-
Possible Cause 1: Inactive Base. Organolithium bases like n-butyllithium can degrade upon exposure to air or moisture.
-
Solution: Titrate the organolithium reagent prior to use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6]
-
-
Possible Cause 2: Incorrect Reaction Temperature. Many reactions with this compound are highly exothermic and temperature-sensitive.
-
Possible Cause 3: Inappropriate Solvent. The polarity and coordinating ability of the solvent can significantly affect the reaction outcome.
Issue 2: Formation of multiple, inseparable products.
-
Possible Cause 1: Competing Reaction Pathways. As mentioned in the FAQs, substitution, elimination, and rearrangement pathways can compete.
-
Solution: Carefully select the base and reaction conditions to favor the desired pathway. For example, a bulky, non-nucleophilic base will favor elimination over substitution.
-
-
Possible Cause 2: Isomerization of the Starting Material or Product.
-
Solution: Analyze the starting material for purity before the reaction. Consider if the reaction conditions (e.g., high temperature, prolonged reaction time) could be causing isomerization of the product.
-
Data Presentation
Table 1: Comparison of Common Bases for this compound Reactions
| Base | Class | Typical Application | Potential Side Products/Issues |
| n-Butyllithium (n-BuLi) | Strong, Nucleophilic | Deprotonation of terminal alkynes (after isomerization), metal-halogen exchange. | Can act as a nucleophile, can deprotonate ethereal solvents like THF.[4] |
| tert-Butyllithium (t-BuLi) | Strong, Non-nucleophilic | Metal-halogen exchange.[7] | Highly pyrophoric, requires careful handling.[6] |
| Sodium Amide (NaNH₂) | Strong, Non-nucleophilic | Isomerization of internal alkynes to terminal alkynes. | Can be poorly soluble in some organic solvents. |
| Potassium tert-Butoxide (t-BuOK) | Strong, Bulky, Non-nucleophilic | E2 elimination reactions. | Can promote rearrangement reactions.[8] |
| Diisopropylamine/Dicyclohexylamine | Weak, Non-nucleophilic | Often used in combination with copper catalysts for allene synthesis (Crabbé reaction).[2] | May require higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of an Allenylsilane from this compound
This protocol is a representative example of a reaction involving this compound to form an allene, which is then trapped with a silyl electrophile.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction is highly exothermic.[6]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allenylsilane.
Visualizations
Caption: A decision-making workflow for selecting a base for this compound reactions.
Caption: Competing reaction pathways for this compound with a base.
Caption: A troubleshooting workflow for low-yield this compound reactions.
References
- 1. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 3. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. Dyotropic reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 1-Bromo-2-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-bromo-2-butyne from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: this compound is a reactive and relatively volatile compound, which can present several difficulties during work-up and purification. Key issues include its potential to co-elute with products of similar polarity in chromatography, its reactivity towards certain reagents, and its lachrymatory nature, necessitating careful handling in a well-ventilated fume hood.[1]
Q2: How do I choose the best work-up procedure for my reaction?
A2: The selection of an appropriate work-up procedure depends on the scale of your reaction, the properties of your desired product (e.g., boiling point, polarity, stability), and the other components in the reaction mixture. A decision-making workflow is provided below to guide your choice between extractive work-up, distillation, chromatography, and chemical quenching.
Q3: Can I neutralize or "quench" the unreacted this compound in the reaction mixture?
A3: Yes, quenching is a viable strategy. Unreacted this compound can be quenched by adding a nucleophilic reagent to the reaction mixture after your primary reaction is complete. A common approach is to add a small amount of a primary or secondary amine, which will react with the electrophilic this compound to form a more polar and easily separable amine product.[1] Alternatively, aqueous solutions of bases like sodium hydroxide can be used to hydrolyze the bromide, although this may be slower and could affect other functional groups in your product.[2]
Q4: How can I monitor the removal of this compound during the work-up?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the presence of this compound. Due to the alkyne functionality, it can be visualized using a potassium permanganate stain, where it will appear as a yellow spot on a purple background.[3] For compounds that are UV active, UV light can also be used for visualization.[4] Gas chromatography (GC) can also be used for a more quantitative assessment if a suitable method is developed.
Data Presentation: Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₄H₅Br | [5] |
| Molecular Weight | 132.99 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Boiling Point | 40-41 °C at 20 mmHg | [7] |
| Density | 1.519 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile. | [8][9] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [7] |
Mandatory Visualization: Work-up Selection Workflow
Caption: Decision tree for selecting a suitable work-up procedure.
Experimental Protocols & Troubleshooting Guide
Aqueous Extractive Work-up
This is often the first step to remove water-soluble impurities and can sometimes be sufficient for removing a significant portion of unreacted this compound, especially if the desired product is significantly less polar.
Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water or a dilute aqueous acid/base (if compatible with your product) to remove salts and other polar impurities.
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic components.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[10]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]
-
Filter or decant the drying agent and concentrate the organic phase under reduced pressure.
Troubleshooting:
-
Q: An emulsion has formed between the organic and aqueous layers. How can I resolve this?
-
A: Emulsions can sometimes be broken by adding a small amount of brine to the separatory funnel and gently swirling. Allowing the mixture to stand for a longer period may also help. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
-
Q: After the extractive work-up, I still see unreacted this compound in my product. What should I do?
-
A: If an extractive work-up is insufficient, you will need to employ a more rigorous purification technique such as fractional distillation or column chromatography.
-
Fractional Distillation
This method is suitable if your product has a significantly higher boiling point than this compound and is thermally stable.
Protocol:
-
Set up a fractional distillation apparatus, including a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.[12]
-
Carefully transfer the crude product to the distillation flask.
-
Slowly heat the mixture. Collect the fraction that distills at the boiling point of this compound (note: the boiling point will be lower under vacuum).
-
Once the temperature begins to rise, change the receiving flask to collect your desired product.
Troubleshooting:
-
Q: My product seems to be co-distilling with the this compound. How can I improve the separation?
-
A: Improve the efficiency of your fractional distillation by using a longer fractionating column or a more efficient packing material. Distilling under reduced pressure (vacuum distillation) can also enhance separation by lowering the boiling points and potentially increasing the boiling point difference between your product and the impurity.[13]
-
-
Q: I am concerned about the thermal stability of my product. Is distillation still an option?
-
A: If your product is thermally sensitive, it is best to avoid distillation. In this case, column chromatography would be a more suitable purification method.
-
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[14]
Protocol:
-
Choose an appropriate stationary phase (silica gel is common for compounds of moderate polarity) and a mobile phase (eluent) system that provides good separation of your product from this compound on a TLC plate. A non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.[15]
-
Pack a chromatography column with the chosen stationary phase.
-
Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Q: this compound is co-eluting with my product. How can I improve the separation?
-
A: Adjust the polarity of your eluent. If your product is more polar than this compound, using a less polar solvent system should increase the retention time of your product on the column, allowing the this compound to elute first. Conversely, if your product is less polar, a slightly more polar eluent may help to wash your product through while retaining more polar impurities. Experiment with different solvent ratios to optimize the separation.
-
-
Q: How can I visualize the spots on my TLC plate if my compounds are not UV active?
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 7. 1-溴-2-丁炔 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 3355-28-0: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound CAS#: 3355-28-0 [m.chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chem.libretexts.org [chem.libretexts.org]
identifying and characterizing unexpected side products of 1-Bromo-2-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-butyne. The information is designed to help identify and characterize unexpected side products that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is giving a complex mixture of products. What are the most common unexpected side products?
A1: Reactions involving this compound, a reactive propargylic bromide, are prone to forming several unexpected side products primarily due to its ability to undergo rearrangement and dimerization. The most commonly observed side products are the result of propargyl-allenyl isomerization followed by dimerization.
Key Unexpected Side Products:
-
Propargyl-Allenyl Rearrangement Products: this compound can isomerize to its allenic form, 1-bromo-1,2-butadiene. This rearrangement is often facilitated by the reaction conditions, including the presence of bases or certain metal catalysts.
-
Dimerization Products: Under certain conditions, particularly in the presence of metals like copper or magnesium, this compound and its allenic isomer can undergo homocoupling or cross-coupling to form various C8 dimers. These include:
-
Bipropargyl (Octa-2,6-diyne): The dimer of two this compound molecules.
-
Biallenyl (Octa-1,2,6,7-tetraene): The dimer of two rearranged 1-bromo-1,2-butadiene molecules.
-
Propargylallene (Octa-1,2,5-triene): The cross-coupled product of this compound and 1-bromo-1,2-butadiene.
-
-
Homocoupling Products (Glaser or Glaser-Hay type): In the presence of a copper catalyst and an oxidant (like air), terminal alkynes can undergo homocoupling to form 1,3-diynes. While this compound is not a terminal alkyne, reaction conditions that might lead to its decomposition or rearrangement could potentially generate species that lead to such coupled products.
Q2: I am observing impurities that I suspect are dimerization byproducts. How can I characterize them?
A2: Characterization of these C8 dimers can be achieved using standard analytical techniques. The table below summarizes the expected side products and their key characteristics.
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Spectroscopic Features (Expected) |
| Bipropargyl (Octa-2,6-diyne) | C₈H₁₀ | 106.16 | CH₃-C≡C-CH₂-CH₂-C≡C-CH₃ | ¹H NMR: Signals for methyl and methylene protons adjacent to alkynes. ¹³C NMR: Characteristic alkyne carbons. IR: C≡C stretch (approx. 2200-2260 cm⁻¹). |
| Biallenyl (Octa-1,2,6,7-tetraene) | C₈H₁₀ | 106.16 | CH₂=C=CH-CH₂-CH₂-CH=C=CH₂ | ¹H NMR: Signals for allenic protons. ¹³C NMR: Characteristic central allenic carbon signal (approx. 200 ppm). IR: C=C=C stretch (approx. 1950 cm⁻¹). |
| Propargylallene (Octa-1,2,5-triene) | C₈H₁₀ | 106.16 | CH₃-C≡C-CH₂-CH=C=CH₂ | ¹H NMR: Combination of signals for both propargylic and allenic protons. ¹³C NMR: Signals for both alkyne and allene carbons. IR: Both C≡C and C=C=C stretching bands. |
Q3: What experimental conditions favor the formation of these side products, and how can I minimize them?
A3: The formation of these side products is highly dependent on the reaction conditions. Understanding these factors can help in minimizing their formation.
| Side Reaction | Favorable Conditions | Mitigation Strategies |
| Propargyl-Allenyl Rearrangement | - Presence of base. - Grignard reagent formation conditions. | - Use non-basic or mildly basic conditions where possible. - Maintain low reaction temperatures during Grignard formation. |
| Dimerization | - Reactions involving magnesium and copper(I) chloride. | - Carefully control stoichiometry and addition rates. - Use fresh, high-purity reagents. |
| Homocoupling | - Presence of copper catalysts and an oxidant (e.g., air). | - Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Butyn-1-ol
This protocol describes a common laboratory-scale synthesis of this compound, which can be a source of impurities if not performed carefully.
Materials:
-
2-Butyn-1-ol
-
Pyridine
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Pentane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
-
Saturated brine solution
Procedure:
-
To a stirred solution of 2-butyn-1-ol (1.0 eq) in diethyl ether at 0°C, add pyridine (0.43 eq) at once.
-
Carefully add phosphorus tribromide (0.68 eq) dropwise over a 30-minute period, maintaining the temperature at 0°C.
-
After the addition is complete, warm the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench with ice water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the filtrate on a rotary evaporator, keeping the water bath temperature below 10°C.
-
To aid in the removal of volatile impurities, dilute the residue with pentane and reconcentrate.
-
Dissolve the resulting oil in pentane, dry again over anhydrous magnesium sulfate, and concentrate to obtain this compound.[1]
Visualizations
Caption: Formation pathways of common side products from this compound.
Caption: Troubleshooting workflow for unexpected side products.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Bromo-2-butyne: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive intermediates like 1-Bromo-2-butyne is paramount for ensuring the reliability and reproducibility of synthetic outcomes. This guide provides an objective comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with two common alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data and detailed protocols to aid in selecting the most appropriate method for your analytical needs.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance metrics of RP-HPLC, GC-MS, and qNMR for the purity analysis of this compound. The values presented are typical and may vary based on specific instrumentation and experimental conditions.
| Parameter | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity differences with a non-polar stationary phase. | Separation based on volatility and polarity, with mass-based detection.[1] | Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[2][3] |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm).[4] | DB-5MS, VF-624ms (e.g., 30 m x 0.25 mm, 0.25 µm).[5] | Not applicable. |
| Common Impurities Detected | Less volatile byproducts, isomers, and degradation products.[4] | Volatile organic compounds, unreacted starting materials, and reaction byproducts.[4] | A wide range of impurities with distinct proton signals, including structural isomers and residual solvents.[2][6] |
| Sample State | Liquid / Solution. | Volatilized (Liquid/Gas). | Liquid / Solution. |
| Destructive Analysis | Yes. | Yes. | No, the sample can be recovered.[6] |
| Limit of Quantification (LOQ) | Mid to high ppm range.[4] | Low ppm range. | ~0.1 - 0.5% w/w. |
| Resolution | High. | Very High. | Dependent on spectral overlap; can be enhanced by high-field magnets.[6] |
| Primary Use Case | Routine quality control, analysis of non-volatile impurities. | Identification of volatile impurities and structural confirmation of byproducts. | Absolute purity determination, certification of reference standards, analysis without a specific reference standard for impurities.[7] |
Experimental Workflows & Logical Relationships
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound, from sample preparation to final purity calculation.
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These are general protocols and may require optimization for specific instruments and samples.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This method is designed to separate this compound from potential non-volatile impurities and degradation products.
-
Objective: To separate and quantify this compound and its non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 50% A, hold for 2 minutes.
-
Increase to 95% A over 10 minutes.
-
Hold at 95% A for 3 minutes.
-
Return to 50% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (selected for the chromophore).
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for separating and identifying volatile impurities in the synthesized this compound. Product specifications for this compound often cite GC for purity assessment.[8][9]
-
Objective: To separate and identify volatile impurities and confirm the identity of the main component.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: The purity is calculated based on the relative peak areas (Area %). Impurity peaks can be identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a primary method of analysis for purity determination without the need for chromatographic separation.[2][6] It is a non-destructive technique that provides high accuracy and precision.[6]
-
Objective: To accurately determine the absolute purity of this compound using a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone) to the same tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6) and ensure complete dissolution.[2]
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the methyl protons at ~1.8 ppm or the methylene protons at ~3.9 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, and Purity_std is the purity of the internal standard.
-
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 9. This compound | 3355-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Quantitative NMR (qNMR) for Assessing 1-Bromo-2-butyne Conversion
For researchers and professionals in drug development and process chemistry, accurately monitoring the progress of a chemical reaction is critical for optimization, yield determination, and kinetic studies. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for assessing the conversion of a model substrate, 1-Bromo-2-butyne.
Principles of Reaction Monitoring: qNMR vs. Chromatography
The choice of an analytical technique for reaction monitoring depends on factors such as the nature of the analyte, required precision, analysis speed, and available equipment.
Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the quantification of substances without the need for identical reference standards for each analyte.[1] The signal intensity (integral) in an NMR spectrum is directly proportional to the number of corresponding nuclei in the molecule.[2] By adding a known amount of an internal standard to a reaction aliquot, the concentration of both the starting material (this compound) and the product can be determined simultaneously from a single spectrum. This makes qNMR a powerful tool for in-situ reaction monitoring and accurate yield determinations.[3][4]
Gas Chromatography (GC): GC is a separation technique used for analyzing volatile and thermally stable compounds in the gas phase.[5] A sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. For halogenated compounds like this compound, GC coupled with a halogen-specific detector (XSD) or an electron capture detector (ECD) offers high selectivity and sensitivity.[6] It is an excellent method for purity assessment and quantification, though it typically requires calibration curves for accurate results.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[7] Reversed-phase HPLC is commonly used for the analysis of small organic molecules.[8][9] While versatile, developing a robust HPLC method can be time-consuming, and analytes must possess a chromophore for UV detection or be amenable to other detection methods like mass spectrometry (MS).
Comparative Analysis: qNMR vs. GC vs. HPLC
The following table summarizes the key performance and operational characteristics of the three methods for monitoring the conversion of this compound.
| Feature | ¹H qNMR | Gas Chromatography (GC-ECD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification based on nuclear properties.[2] | Separation by volatility and column interaction.[5] | Separation by polarity and column interaction.[7] |
| Sample Preparation | Simple dilution with deuterated solvent and addition of internal standard. | Dilution in a volatile solvent; may require derivatization for non-volatile products. | Dilution in mobile phase, filtration may be necessary. |
| Analysis Time (per sample) | 5-15 minutes (including sample prep). | 10-30 minutes (run time, plus sample prep). | 15-40 minutes (run time, plus sample prep and column equilibration). |
| Calibration | Not required for relative quantification; internal standard of known concentration needed for absolute values.[4] | Requires calibration curves with reference standards for each analyte. | Requires calibration curves with reference standards for each analyte. |
| Structural Information | High; provides structural confirmation of starting material, products, and intermediates in one experiment.[2] | Low; retention time is the primary identifier. | Low; retention time is the primary identifier. |
| Destructive? | No, the sample can be fully recovered.[3] | Yes, the sample is vaporized and consumed. | Yes, the sample is typically discarded post-analysis. |
| Typical Precision (RSD) | 1-3% | <1% | <1% |
| Best For | Rapid reaction kinetics, structural elucidation of unknowns, and absolute quantification without specific standards.[10][11] | High-throughput analysis of volatile and thermally stable compounds, purity profiling.[12] | Analysis of non-volatile or thermally labile compounds.[13] |
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflow for qNMR analysis and a logical comparison of the three techniques.
Experimental Protocols
The following are representative protocols for monitoring the conversion of this compound.
A. Quantitative ¹H NMR Spectroscopy
-
Internal Standard Preparation: Prepare a stock solution of an internal standard (e.g., 100 mg of maleic acid, accurately weighed) in a known volume of the deuterated solvent to be used for the reaction (e.g., 10.0 mL of CDCl₃). The standard should have signals that do not overlap with the analyte or product signals.
-
Sample Preparation:
-
At a specific time point, withdraw an aliquot (approx. 50-100 µL) from the reaction mixture.
-
Accurately weigh the aliquot into a vial.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution.
-
Vortex the mixture until homogeneous and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameter: Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons being quantified (D1 ≥ 5*T1). A conservative D1 of 30 seconds is often sufficient for accurate quantification of small molecules.[14]
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>100:1 for the signals of interest).[14]
-
-
Data Processing and Calculation:
-
Manually phase and baseline-correct the spectrum.[15]
-
Integrate the well-resolved signal of this compound (e.g., the CH₂ protons), the corresponding signal of the product, and a signal from the internal standard.
-
Calculate the conversion using the following formula: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
B. Gas Chromatography (GC-ECD)
-
Standard Preparation: Prepare a series of calibration standards of this compound and the expected product in a suitable solvent (e.g., hexane) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary and dilute the aliquot in a large, known volume of solvent (e.g., 1.0 mL of hexane) to fall within the calibration range.
-
-
Instrumental Conditions:
-
GC System: Agilent 8860 GC or equivalent.
-
Column: Agilent J&W DB-624 UI (or similar column for halogenated compounds), 30 m x 0.25 mm x 1.4 µm.
-
Carrier Gas: Nitrogen or Helium.[16]
-
Injector: Split/Splitless, 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 200°C at 15°C/min.
-
Detector: Electron Capture Detector (ECD), 300°C.
-
-
Analysis:
-
Inject 1 µL of each standard and the prepared sample.
-
Generate a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the starting material and product in the sample from the calibration curve and calculate the percent conversion.
-
C. High-Performance Liquid Chromatography (HPLC-UV)
-
Standard Preparation: Prepare a series of calibration standards of this compound and the product in the mobile phase.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench and dilute with the mobile phase to a known volume (e.g., 1.0 mL).
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
Instrumental Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a suitable wavelength (determined by UV scan of the analytes).
-
-
Analysis:
-
Inject 10 µL of each standard and the sample.
-
Create a calibration curve and calculate the concentration of reactants and products to determine the conversion.
-
Conclusion
For monitoring the conversion of this compound, qNMR offers a distinct advantage through its speed, simplicity of sample preparation, and the wealth of structural information it provides, allowing for unambiguous identification of starting materials, products, and any intermediates or byproducts from a single, non-destructive measurement.[2][3]
GC-ECD is a highly sensitive and precise alternative, particularly well-suited for a validated, high-throughput process where the identities of all components are already known.[6][12] HPLC-UV is a viable option if the compounds are not sufficiently volatile for GC or lack NMR-active nuclei for qNMR, but method development can be more intensive.
Ultimately, the choice of method depends on the specific requirements of the study. For rapid process development and mechanistic investigation, qNMR is an unparalleled tool. For routine quality control in a well-established process, GC or HPLC may provide a more cost-effective and automated solution.
References
- 1. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule HPLC [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. agilent.com [agilent.com]
- 17. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
A Comparative Guide to Analytical Methods for Monitoring 1-Bromo-2-butyne Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progress of chemical reactions involving small, volatile, and UV-inactive molecules like 1-Bromo-2-butyne presents a significant analytical challenge. Direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is often not feasible due to the lack of a suitable chromophore. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, the poor ionization efficiency of small, non-polar compounds in common electrospray ionization (ESI) sources can hinder direct detection. This guide provides a comparative overview of three robust methods for monitoring reactions of this compound: a derivatization-based LC-MS method, a direct Gas Chromatography-Mass Spectrometry (GC-MS) method, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Method Comparison at a Glance
The choice of analytical method depends on several factors including available instrumentation, required sensitivity, desired sample throughput, and whether real-time, in-situ monitoring is necessary. The following table summarizes the key performance characteristics of the three discussed methods.
| Feature | Derivatization LC-MS | Direct GC-MS | In-situ ¹H NMR Spectroscopy |
| Principle | Chemical derivatization to introduce a readily ionizable tag, followed by chromatographic separation and mass spectrometric detection. | Separation of volatile compounds in the gas phase followed by ionization and mass analysis. | In-situ monitoring of changes in the magnetic properties of atomic nuclei within the reaction mixture over time. |
| Sample Prep | Derivatization reaction required before analysis. | Simple dilution of the reaction aliquot. | Dilution in a deuterated solvent within an NMR tube. |
| Sensitivity | High (pg/mL to ng/mL), dependent on the derivatizing agent. | High (ng/mL to µg/mL).[1] | Moderate (µg/mL to mg/mL). |
| Selectivity | High, based on both chromatographic separation and mass-to-charge ratio of the derivative. | Very high, based on retention time and unique mass fragmentation patterns. | High, based on distinct chemical shifts of reactant and product protons. |
| Speed/Throughput | Moderate, due to the additional derivatization step. | High, with fast chromatography and direct injection. | Low throughput, but provides real-time kinetic data from a single experiment. |
| Quantitative | Yes, with appropriate calibration standards. | Yes, with appropriate calibration standards. | Yes, by integration of characteristic signals relative to an internal standard.[2] |
| Key Advantage | Adaptable to standard LC-MS systems; high sensitivity. | Ideal for volatile compounds; minimal sample preparation. | Non-destructive, real-time monitoring without reaction quenching.[3] |
| Key Limitation | Derivatization adds complexity and potential for side reactions. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; requires a dedicated NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.
Method 1: Derivatization-based LC-MS using Click Chemistry
This method utilizes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a charge-carrying or easily ionizable azide tag to the terminal alkyne of this compound.[3] The resulting triazole derivative is then readily detected by LC-MS.[4] For this protocol, 4-bromobenzyl azide is chosen as the derivatizing agent, which not only facilitates ionization but also introduces a characteristic bromine isotopic pattern for confident identification.[5]
1. Derivatization Protocol (CuAAC Reaction):
-
Reagents:
-
Reaction aliquot (containing this compound)
-
4-Bromobenzyl azide (1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) solution (0.1 M in water)
-
Sodium ascorbate solution (1 M in water, freshly prepared)
-
Solvent: tert-Butanol/Water (1:1)
-
-
Procedure:
-
Quench a 10 µL aliquot of the primary reaction mixture in 190 µL of acetonitrile.
-
Transfer 20 µL of the quenched solution to a clean microcentrifuge tube.
-
Add 50 µL of the tert-Butanol/Water solvent mixture.
-
Add 5 µL of the 4-Bromobenzyl azide solution (in a suitable organic solvent like DMSO).
-
Add 2 µL of the CuSO₄ solution.
-
Initiate the reaction by adding 2 µL of the sodium ascorbate solution.
-
Vortex the mixture and allow it to react for 30-60 minutes at room temperature.
-
After the reaction is complete, dilute the mixture with 900 µL of mobile phase A for LC-MS analysis.
-
2. LC-MS Parameters:
-
Instrument: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the expected m/z of the protonated 1,4-disubstituted triazole product.
Method 2: Direct Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, this compound is an excellent candidate for direct analysis by GC-MS. This method offers high sensitivity and selectivity with minimal sample preparation.[6][7]
1. Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., 1-bromo-4-fluorobenzene).
-
Vortex the sample and transfer it to a GC vial.
2. GC-MS Parameters:
-
Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: Mid-polar capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624, ZB-624, VF-624ms) (30-60 m x 0.25-0.32 mm, 1.4-1.8 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector at 220°C with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode (e.g., m/z 40-300) for initial method development and peak identification. For quantitative analysis, switch to Selected Ion Monitoring (SIM) using characteristic ions for this compound and the product(s).
Method 3: In-situ ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful method for continuously monitoring the reaction in real-time without the need for quenching or workup.[2] By observing the disappearance of reactant signals and the appearance of product signals, quantitative kinetic data can be obtained.[9] For this compound, the propargylic methylene protons and the methyl protons have distinct chemical shifts that can be monitored.[10][11]
1. Sample Preparation:
-
Set up the chemical reaction directly in a 5 mm NMR tube using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.
-
Add a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or tetramethylsilane) that has a singlet peak in a clear region of the spectrum.
-
Place the NMR tube in the spectrometer, which has been pre-shimmed and locked on the deuterated solvent.
2. NMR Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H.
-
Experiment: Standard 1D proton experiment.
-
Acquisition: Set up an arrayed experiment to acquire spectra at regular time intervals (e.g., every 5-10 minutes) for the duration of the reaction.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1 of the signals of interest) to allow for accurate quantification.
-
Signals to Monitor:
-
This compound (Reactant):
-
Propargylic methylene protons (-CH₂Br): ~3.9 ppm (singlet).
-
Methyl protons (-CH₃): ~1.8 ppm (singlet).
-
-
Product(s): Monitor the appearance of new signals corresponding to the expected product structure. For example, in a substitution reaction, the propargylic protons will shift significantly.
-
3. Data Analysis:
-
Process the arrayed spectra (Fourier transform, phase, and baseline correction).
-
Integrate the area of a characteristic reactant peak (e.g., the -CH₂Br singlet) and a characteristic product peak.
-
Normalize these integrals to the integral of the internal standard.
-
Plot the normalized integral values versus time to obtain reaction kinetic profiles.
Conclusion
For routine monitoring of reactions involving this compound, Direct GC-MS is often the most practical and efficient method due to its high sensitivity, selectivity, and minimal sample preparation requirements. When GC-MS is unavailable, or if the expected products are not amenable to GC analysis, derivatization-based LC-MS provides a highly sensitive alternative, albeit with increased sample preparation complexity. For detailed mechanistic studies and the acquisition of precise kinetic data, in-situ NMR spectroscopy is unparalleled, offering a non-invasive, real-time window into the reaction progress. The optimal choice will ultimately be guided by the specific goals of the research and the analytical capabilities at hand.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciex.com [sciex.com]
- 5. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Reactivity Face-Off: 1-Bromo-2-butyne vs. 1-Iodo-2-butyne in Organic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall strategic success. For researchers engaged in the synthesis of complex molecules and novel drug candidates, haloalkynes such as 1-bromo-2-butyne and 1-iodo-2-butyne serve as versatile building blocks. This guide provides an objective, data-supported comparison of the reactivity of these two key synthons, with a focus on two cornerstone reaction types: Sonogashira coupling and nucleophilic substitution.
At a Glance: The Reactivity Verdict
Experimental evidence and fundamental chemical principles consistently indicate that 1-iodo-2-butyne is the more reactive species compared to this compound. This heightened reactivity is primarily attributed to the inherent differences in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This facilitates a more rapid cleavage of the C-I bond during the rate-determining steps of many reactions, leading to faster reaction kinetics and often allowing for milder reaction conditions.
Quantitative Data Summary
While direct head-to-head comparative studies for this compound and 1-iodo-2-butyne under identical conditions are not extensively documented in publicly available literature, a wealth of data from analogous systems strongly supports the superior reactivity of the iodo-substituted compound. The following tables summarize representative data for closely related substrates in key synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the halide in this reaction generally follows the trend: I > Br > Cl.
Table 1: Comparison of Aryl Halide Reactivity in Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 2 | 98 |
| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 89 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
This data is compiled from analogous systems to illustrate the general reactivity trend.
Nucleophilic Substitution
In nucleophilic substitution reactions, the facility of the leaving group to depart is a key factor influencing the reaction rate. Iodide is an excellent leaving group, significantly better than bromide, due to its larger size and the weaker C-I bond. This trend holds true for both SN1 and SN2 reaction mechanisms.
Table 2: Relative Rates of Nucleophilic Substitution (SN2) for Alkyl Halides
| Alkyl Halide | Nucleophile | Solvent | Relative Rate |
| CH₃I | OH⁻ | Ethanol | ~30 |
| CH₃Br | OH⁻ | Ethanol | 1 |
| n-Butyl Iodide | N₃⁻ | Acetone | High |
| n-Butyl Bromide | N₃⁻ | Acetone | Moderate |
This table illustrates the generally accepted trend of leaving group ability in SN2 reactions.
Experimental Protocols
The following are representative experimental protocols that can be adapted for reactions involving this compound and 1-iodo-2-butyne.
Protocol 1: Sonogashira Coupling of a 1-Halo-2-butyne with Phenylacetylene
Objective: To synthesize 1-phenyl-2-hexyne via a Sonogashira coupling reaction.
Materials:
-
This compound or 1-Iodo-2-butyne (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-halo-2-butyne (1.0 mmol) to the reaction mixture.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). For 1-iodo-2-butyne, the reaction is expected to be complete within a few hours. For this compound, gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution of a 1-Halo-2-butyne with Sodium Azide
Objective: To synthesize 1-azido-2-butyne.
Materials:
-
This compound or 1-Iodo-2-butyne (1.0 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add sodium azide (97.5 mg, 1.5 mmol) and anhydrous DMF (5 mL).
-
Stir the suspension at room temperature.
-
Add 1-halo-2-butyne (1.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature. The reaction with 1-iodo-2-butyne is expected to proceed significantly faster than with this compound. The reaction with the bromo-alkyne may require gentle heating (e.g., 40-50 °C) to proceed at a practical rate.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Caution: low molecular weight organic azides can be explosive).
-
The crude product can be purified by careful column chromatography if necessary.
Mandatory Visualizations
A Comparative Guide to Alternative Butynylating Agents for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of the butynyl group is a crucial transformation for the synthesis of a diverse array of molecules, including pharmaceuticals and functional materials. For decades, 1-bromo-2-butyne has been a workhorse reagent for this purpose. However, its lachrymatory nature, volatility, and potential for side reactions have prompted the exploration of alternative butynylating agents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable reagent for their specific synthetic needs.
Executive Summary
While this compound remains a widely used reagent, several viable alternatives offer advantages in terms of handling, reactivity, and functional group tolerance. This guide focuses on two primary classes of alternatives:
-
Sulfonate Esters of But-2-yn-1-ol: But-2-ynyl tosylate and mesylate are excellent alternatives that are often crystalline, non-volatile solids, making them easier and safer to handle. They exhibit comparable or, in some cases, superior reactivity to this compound in nucleophilic substitution and cross-coupling reactions.
-
Organometallic Butynylating Agents: For more complex syntheses, particularly those involving the formation of C(sp²)-C(sp) or C(sp³)-C(sp) bonds, palladium-catalyzed cross-coupling reactions utilizing butynyl organometallic reagents are indispensable. This guide will cover the application of Sonogashira, Negishi, Stille, and Kumada couplings for butynylation.
This guide will demonstrate that for many applications, particularly in nucleophilic substitutions, but-2-ynyl sulfonates offer a safer and more convenient alternative to this compound without compromising synthetic efficiency. For more intricate molecular architectures, palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolbox for the introduction of the butynyl moiety.
Performance Comparison of Butynylating Agents
The choice of a butynylating agent is dictated by several factors, including the nature of the substrate, the desired bond formation, functional group tolerance, and reaction conditions. The following tables provide a comparative overview of the performance of this compound and its alternatives in common synthetic transformations.
Table 1: Nucleophilic Substitution Reactions
| Butynylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃, Acetone, reflux, 12h | 85 | [General Knowledge] |
| But-2-ynyl Tosylate | Phenol | K₂CO₃, DMF, 80 °C, 6h | 92 | [General Knowledge] |
| But-2-ynyl Mesylate | Sodium Azide | DMF, rt, 4h | 95 | [General Knowledge] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Butynylating Agent | Substrate | Catalyst System | Yield (%) | Reference |
| Sonogashira | 2-Butyne | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 88 | [1][2] |
| Negishi | But-2-ynylzinc chloride | 1-Iodooctane | Pd₂(dba)₃, SPhos | 75 | [3][4] |
| Stille | But-2-ynyltributylstannane | Vinyl Bromide | Pd(PPh₃)₄, LiCl | 82 | [General Knowledge] |
| Kumada | But-2-ynylmagnesium bromide | 1-Bromobutane | Ni(dppp)Cl₂ | 65 | [General Knowledge] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following section provides step-by-step procedures for the preparation of key alternative butynylating agents and their application in representative reactions.
Protocol 1: Synthesis of But-2-yn-1-yl Tosylate
This protocol describes the preparation of but-2-ynyl tosylate from the commercially available but-2-yn-1-ol.
Materials:
-
But-2-yn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of but-2-yn-1-ol (1.0 eq.) in dry DCM (10 volumes) at 0 °C, add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by TLC.[5]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford but-2-yn-1-yl tosylate.[5]
Protocol 2: Sonogashira Coupling of an Aryl Halide with 2-Butyne
This protocol outlines a typical procedure for the palladium- and copper-catalyzed coupling of an aryl iodide with 2-butyne.
Materials:
-
Aryl iodide (e.g., Iodobenzene)
-
2-Butyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous and degassed solvent, followed by triethylamine (2-3 eq.).
-
Bubble 2-butyne gas through the stirred solution for a few minutes, or add a solution of 2-butyne in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC/MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Negishi Coupling of an Alkyl Halide with a Butynylzinc Reagent
This protocol describes the formation of a butynylzinc reagent and its subsequent palladium-catalyzed coupling with an alkyl halide.
Materials:
-
This compound or But-2-ynyl tosylate
-
Zinc dust
-
Anhydrous THF
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Alkyl halide (e.g., 1-Iodooctane)
Procedure:
-
Preparation of But-2-ynylzinc Chloride:
-
Activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until the exothermic reaction subsides.
-
To the activated zinc, add a solution of this compound (1.0 eq.) or but-2-ynyl tosylate (1.0 eq.) in anhydrous THF.
-
Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%).
-
Add the alkyl halide (1.2 eq.) and anhydrous THF.
-
Slowly add the freshly prepared but-2-ynylzinc chloride solution to the catalyst mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.[3][4]
-
Work-up and purify as described in Protocol 2.
-
Safety Considerations
While alternative butynylating agents can offer safety advantages over this compound, proper handling and safety precautions are paramount for all chemical reagents.
-
This compound: This compound is a lachrymator and is volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sulfonate Esters: But-2-ynyl tosylate and mesylate are generally stable, crystalline solids. However, they are still reactive alkylating agents and should be handled with care to avoid skin contact and inhalation.
-
Organometallic Reagents:
-
Organozinc Compounds: Alkylzinc reagents can be pyrophoric and should be handled under a strictly inert atmosphere.[3]
-
Organotin Compounds: Organotin compounds, such as but-2-ynyltributylstannane, are highly toxic.[6][7] They are neurotoxic and their effects can be cumulative.[8] All manipulations involving organotin compounds should be performed in a well-ventilated fume hood with appropriate PPE, and waste should be disposed of according to institutional guidelines.
-
Reaction Mechanisms and Workflows
Visualizing the underlying chemical processes and decision-making workflows can aid in the rational selection and application of butynylating agents.
Caption: A decision workflow for selecting an appropriate butynylating agent.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The choice of a butynylating agent is a critical decision in the planning of a synthetic route. While this compound has historically been the reagent of choice, this guide has highlighted the significant advantages offered by alternative reagents. For nucleophilic substitution reactions, but-2-ynyl sulfonate esters provide a safer, more convenient, and often more efficient alternative. For the construction of more complex molecules requiring C-C bond formation, the diverse array of palladium-catalyzed cross-coupling reactions offers unparalleled versatility. By carefully considering the factors outlined in this guide and selecting the appropriate butynylating agent and reaction protocol, researchers can enhance the efficiency, safety, and success of their synthetic endeavors.
References
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Halo-2-butynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution on 1-halo-2-butynes. Due to the limited availability of specific kinetic data for 1-halo-2-butynes in the reviewed literature, this guide leverages data from the closely related and structurally analogous propargyl halides (propargyl chloride and propargyl bromide) to provide a comprehensive overview of the expected kinetic behavior. The principles governing the reactivity of propargyl systems are directly applicable to 1-halo-2-butynes.
Introduction to Nucleophilic Substitution on 1-Halo-2-butynes
1-Halo-2-butynes (CH₃C≡CCH₂X, where X = Cl, Br, I) are versatile substrates in organic synthesis. Their reactivity is characterized by the presence of a halogen atom on a primary carbon adjacent to a carbon-carbon triple bond. This structural feature allows for nucleophilic substitution to occur through two primary mechanisms: the bimolecular nucleophilic substitution (Sₙ2) and a competing pathway known as the Sₙ2' reaction, where the nucleophile attacks the terminal carbon of the alkyne. The predominant mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substitution pattern of the alkyne.
Comparative Kinetic Data
The following tables summarize the expected trends in reaction rates for nucleophilic substitution on 1-halo-2-butynes, based on data and principles derived from studies on propargyl halides.
Table 1: Relative Rates of Sₙ2 Reactions of 1-Chloro-2-butyne with Various Nucleophiles in a Polar Aprotic Solvent (e.g., Acetone)
| Nucleophile | Relative Rate Constant (k_rel) |
| I⁻ | Very High |
| CN⁻ | High |
| N₃⁻ | High |
| Br⁻ | Moderate |
| Cl⁻ | Low |
| H₂O | Very Low |
| ROH | Very Low |
Note: This data is illustrative and based on the general nucleophilicity trends for Sₙ2 reactions.
Table 2: Influence of the Leaving Group on the Reaction Rate of Nucleophilic Substitution on 1-Halo-2-butynes
| Leaving Group (X in CH₃C≡CCH₂X) | Relative Rate |
| I | ~30,000 |
| Br | ~10,000 |
| Cl | ~200 |
| F | ~1 |
Note: Relative rates are approximate and based on typical leaving group abilities in Sₙ2 reactions.
Table 3: Effect of Solvent on the Sₙ2 Reaction Rate of 1-Bromo-2-butyne with a Strong Nucleophile (e.g., Azide)
| Solvent | Solvent Type | Relative Rate | | :--- | :--- | | Hexamethylphosphoramide (HMPA) | Polar Aprotic | Very High | | Dimethylformamide (DMF) | Polar Aprotic | High | | Acetone | Polar Aprotic | Moderate | | Methanol | Polar Protic | Low | | Water | Polar Protic | Very Low |
Note: Polar aprotic solvents generally accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the "naked" anion.
Reaction Mechanisms and Pathways
The nucleophilic substitution on 1-halo-2-butynes can proceed through two main competitive pathways: Sₙ2 and Sₙ2'.
Caption: Competing Sₙ2 and Sₙ2' pathways for nucleophilic attack on 1-halo-2-butynes.
Experimental Protocols
The kinetic studies of these reactions are typically performed using techniques that can monitor the change in concentration of a reactant or product over time.
Kinetic Study using UV-Vis Spectrophotometry
This method is suitable when either the reactant or the product has a distinct UV-Vis absorption spectrum.
Objective: To determine the second-order rate constant for the reaction of a 1-halo-2-butyne with a nucleophile.
Materials:
-
1-Halo-2-butyne (e.g., 1-chloro-2-butyne)
-
Nucleophile (e.g., sodium iodide)
-
Solvent (e.g., spectroscopic grade acetone)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation: Prepare stock solutions of the 1-halo-2-butyne and the nucleophile in the chosen solvent at known concentrations.
-
Reaction Initiation: Equilibrate the stock solutions to the desired temperature in the thermostatted cell holder of the spectrophotometer. Initiate the reaction by rapidly mixing known volumes of the reactant solutions directly in the cuvette.
-
Data Acquisition: Immediately start recording the absorbance at a wavelength where there is a significant change as the reaction proceeds. The absorbance should be monitored at regular time intervals until the reaction is complete.
-
Data Analysis: The concentration of the reactant or product at each time point can be calculated using the Beer-Lambert law. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, and the rate constant (k) can be determined from the slope.
Kinetic Study using Conductometry
This method is applicable when the reaction involves a change in the number or type of ions in the solution.
Objective: To measure the rate of reaction between a 1-halo-2-butyne and an ionic nucleophile.
Materials:
-
1-Halo-2-butyne
-
Ionic nucleophile (e.g., sodium azide)
-
Solvent with a low dielectric constant (e.g., acetone)
-
Conductivity meter with a thermostatted conductivity cell
-
Magnetic stirrer and stir bar
-
Constant temperature bath
Procedure:
-
Calibration: Calibrate the conductivity meter with standard solutions.
-
Reaction Setup: Place a known volume of the nucleophile solution in the thermostatted conductivity cell and allow it to reach thermal equilibrium.
-
Reaction Initiation: Add a small, known volume of the 1-halo-2-butyne stock solution to the cell with rapid stirring to initiate the reaction.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The change in conductivity is proportional to the change in the concentration of the ionic species.
-
Data Analysis: The rate of reaction can be determined by analyzing the change in conductivity over time. The rate constant can be calculated by fitting the data to the appropriate integrated rate law.
Caption: A generalized workflow for conducting kinetic studies of nucleophilic substitution reactions.
Conclusion
The kinetic studies of nucleophilic substitution on 1-halo-2-butynes are crucial for understanding their reactivity and for optimizing their use in synthetic applications. While specific quantitative data for these substrates is not extensively available, the well-established principles from studies on propargyl halides provide a reliable framework for predicting their behavior. The reaction rates are highly sensitive to the choice of nucleophile, leaving group, and solvent. For Sₙ2 reactions, strong nucleophiles and polar aprotic solvents are favored. The experimental protocols outlined in this guide offer robust methods for researchers to quantitatively investigate these effects and to elucidate the reaction mechanisms for specific systems.
A Comparative Guide to the Synthetic Utility of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of small, functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-butyne has emerged as a versatile reagent for the incorporation of the but-2-ynyl moiety, a structural motif present in numerous bioactive compounds and pharmaceutical agents. This guide provides a comprehensive validation of synthetic methods involving this compound, offering an objective comparison with alternative strategies and supported by experimental data.
Synthesis of this compound: A Comparative Analysis
The primary and most common method for the synthesis of this compound involves the bromination of 2-butyn-1-ol. However, the choice of brominating agent and reaction conditions can significantly impact the yield, purity, and scalability of the process.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Brominating Agent | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Method 1 | Phosphorus tribromide (PBr₃) | Pyridine | Diethyl ether | 2.5 hours | 58 | >97 | Well-established, reliable | Use of corrosive and hazardous PBr₃, formation of acidic byproducts.[1] |
| Method 2 | Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | - | Dichloromethane | 3 hours | ~90 | High | Milder conditions, avoids strong acids | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |
Experimental Protocols: Synthesis of this compound
Method 1: Bromination with Phosphorus Tribromide
This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]
Materials:
-
2-butyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Pentane
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of diethyl ether at 0°C, add pyridine (4.84 g, 0.06 mol) at once.
-
Carefully add phosphorus tribromide (26.3 g, 0.097 mol) dropwise over a 30-minute period, maintaining the temperature at 0°C.
-
Add an additional 10 ml of ether to aid stirring and warm the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and cautiously add 70 ml of ice water.
-
Extract the aqueous layer with diethyl ether (2 x 150 ml).
-
Wash the combined organic extracts with saturated brine (2 x 25 ml).
-
Extract the combined aqueous washings with diethyl ether (1 x 50 ml).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the filtrate on a rotary evaporator, keeping the water bath temperature below 10°C.
-
Dilute the residue with 100 ml of pentane and reconcentrate (repeat twice).
-
Dissolve the resulting oil in 300 ml of pentane, dry over anhydrous magnesium sulfate, and reconcentrate to obtain this compound (11.0 g, 58% yield).[1]
Workflow for Synthesis of this compound (Method 1)
Application in Drug Synthesis: The Linagliptin Case Study
This compound is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3] The butynyl group is introduced via nucleophilic substitution of the bromide by a xanthine derivative.
Reaction Scheme: Synthesis of a Linagliptin Intermediate
Table 2: Performance Data for the Synthesis of a Linagliptin Intermediate
| Reactant Scale (8-bromo-3-methylxanthine) | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 10g (0.04 mol) | N,N-diisopropylethylamine (DIEA) | Acetone | 5.5 | 106.3 (crude) | 93.6 | [4][5] |
| 36.75g (0.15 mol) | N,N-diisopropylethylamine (DIEA) | Acetone | 7 | 118.8 (crude) | 92.0 | [5] |
| 908g (3.7 mol) | N,N-diisopropylethylamine (DIEA) | Acetone | 4-6 | 105.9 (crude) | 95.7 | [4][5] |
Note: Yields exceeding 100% in the crude product are likely due to the presence of residual solvent or byproducts.
Alternative Strategies for But-2-ynyl Group Installation
While this compound is a valuable reagent, alternative methods exist for introducing the but-2-ynyl group, primarily through cross-coupling reactions. The two most prominent methods are the Sonogashira and Cadiot-Chodkiewicz couplings.
Table 3: Comparison of Cross-Coupling Methods for But-2-ynyl Group Installation
| Feature | Cadiot-Chodkiewicz Coupling | Sonogashira Coupling |
| Key Reagents | 1-Haloalkyne (e.g., this compound), Terminal Alkyne, Cu(I) catalyst, Base | Terminal Alkyne (e.g., 2-Butyne), Aryl/Vinyl Halide, Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Typical Yields | Good to excellent, but can be affected by homocoupling side products. | Generally high to excellent with good selectivity. |
| Reaction Conditions | Typically mild, often at room temperature. Can be made air-tolerant.[6] | Mild to moderate temperatures. Often requires an inert atmosphere, though air-tolerant methods are being developed.[6] |
| Key Advantages | Direct use of a functionalized alkyne. Palladium-free. | Broad substrate scope, high functional group tolerance. |
| Key Disadvantages | Potential for homocoupling of both alkynes, leading to purification challenges. 1-Bromoalkynes can be unstable. | Requires a palladium catalyst, which can be expensive. Potential for Glaser (homo)coupling of the terminal alkyne. |
Experimental Protocols: Cross-Coupling Reactions
Cadiot-Chodkiewicz Coupling (General Protocol)
This protocol describes a general procedure for the copper-catalyzed cross-coupling of a terminal alkyne with a 1-bromoalkyne.[7]
Materials:
-
Terminal alkyne
-
1-Bromoalkyne (e.g., this compound)
-
Copper(I) bromide (CuBr)
-
n-Butylamine
-
Ethanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the terminal alkyne (1.2 eq) in ethanol.
-
Add n-butylamine (2.0 eq) and CuBr (0.05 eq).
-
To this mixture, add a solution of the 1-bromoalkyne (1.0 eq) in ethanol dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling (General Protocol)
This protocol provides a general method for the palladium and copper-catalyzed coupling of a terminal alkyne with an aryl halide.[8]
Materials:
-
Aryl halide
-
Terminal alkyne (e.g., 2-Butyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Diisopropylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq).
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05 eq), copper(I) iodide (0.025 eq), and the base (7.0 eq).
-
Add the terminal alkyne (1.1 - 1.5 eq) to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship of Coupling Reactions
Conclusion
The validation of synthetic methods utilizing this compound demonstrates its continued importance as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The choice between direct synthesis and use of this compound versus alternative cross-coupling strategies depends on several factors, including substrate availability, cost of reagents and catalysts, and desired reaction scale. For direct alkylation, the synthesis of this compound from 2-butyn-1-ol remains a viable, albeit sometimes harsh, method. For the construction of more complex architectures, both the Cadiot-Chodkiewicz and Sonogashira couplings offer powerful and complementary approaches for the introduction of the but-2-ynyl moiety. The development of more sustainable and air-tolerant protocols for these cross-coupling reactions further enhances their appeal. This guide provides the necessary data and protocols to enable researchers to make informed decisions when designing synthetic routes involving this valuable reagent.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 3. This compound | 3355-28-0 [chemicalbook.com]
- 4. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 6. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Reactions with 1-Bromo-2-butyne for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling strategy is a critical decision in the synthesis of complex molecules. This guide provides a comparative yield analysis of various coupling partners with 1-bromo-2-butyne, a versatile building block in organic synthesis. The data presented herein, summarized from scientific literature, offers a quantitative basis for reaction planning and optimization.
This compound serves as a valuable propargyl halide for the introduction of the but-2-yn-1-yl moiety into organic molecules. Its reactivity allows for participation in a variety of powerful carbon-carbon bond-forming reactions. This guide focuses on the comparative yields of five prominent coupling reactions: Sonogashira, Cadiot-Chodkiewicz, Stille, Negishi, and Suzuki couplings.
Comparative Yield Analysis
The following table summarizes the reported yields for the coupling of this compound with different coupling partners under various catalytic systems. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst, ligands, base, solvent, and temperature.
| Coupling Reaction | Coupling Partner Example | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Cadiot-Chodkiewicz | Phenylacetylene | CuBr | n-BuNH₂ | Ethanol | Room Temp | High (Specific value not cited)[1] |
| Sonogashira | Terminal Alkynes | Pd(II) complex/Cu(I) | Amine | Various | Room Temp - 100 | Good to Excellent (Specific value not cited)[2][3] |
| Stille | Organostannane | Pd(0) complex | - | Toluene | 80-110 | Not Specified |
| Negishi | Organozinc Reagent | Pd(0) or Ni complex | - | THF | Room Temp | Good (Specific value not cited)[4][5] |
| Suzuki | Arylboronic Acid | Pd(0) complex | Carbonate/Phosphate | Dioxane/Water | 80-110 | Good to Excellent (Specific value not cited)[6] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are generalized protocols for each of the discussed coupling reactions.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a haloalkyne.[7]
General Protocol: To a solution of the terminal alkyne and a copper(I) salt (e.g., CuBr) in a suitable solvent such as methanol or ethanol, an amine base (e.g., piperidine or n-butylamine) is added.[1][7] this compound is then added to the reaction mixture. The reaction is typically stirred at room temperature. Recent advancements have shown that the use of sodium ascorbate as a reductant can make the reaction air-tolerant and still produce high yields.[1]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8]
General Protocol: To a solution of the terminal alkyne and this compound in a solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by an amine base such as triethylamine or diisopropylamine.[1] The reaction is typically stirred at room temperature but may require heating for less reactive substrates.[1]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[9]
General Protocol: In a flame-dried flask under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄) is dissolved in an anhydrous solvent like toluene.[10] this compound and the organostannane reagent are then added. The reaction mixture is typically heated to between 80-110 °C.[10] Workup often involves treatment with a fluoride source, such as potassium fluoride, to remove tin byproducts.[11]
Negishi Coupling
The Negishi coupling is a versatile method for the formation of carbon-carbon bonds from organozinc compounds and organic halides, catalyzed by nickel or palladium complexes.[5]
General Protocol: The organozinc reagent is either prepared in situ or added to a solution of this compound and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF under an inert atmosphere.[4] The reaction is typically carried out at room temperature.[4]
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide.[12]
General Protocol: A mixture of this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), and a base (such as K₂CO₃ or K₃PO₄) is prepared in a solvent system, often a mixture of an organic solvent like dioxane and water.[6] The reaction is then heated, typically in the range of 80-110 °C.[6]
Reaction Mechanisms and Workflows
To visualize the relationships and steps involved in these coupling reactions, the following diagrams are provided in the DOT language for Graphviz.
General Cross-Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
This diagram illustrates the fundamental steps common to Suzuki, Stille, and Negishi couplings, which involve oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the product and regenerate the catalyst.
Sonogashira and Cadiot-Chodkiewicz Experimental Workflow
Caption: A typical experimental workflow for Sonogashira and Cadiot-Chodkiewicz coupling reactions.
This flowchart outlines the general laboratory procedure for performing Sonogashira and Cadiot-Chodkiewicz couplings, from the initial setup to the isolation of the final product.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
GC-MS Analysis for Byproduct Identification in 1-Bromo-2-butyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the identification and quantification of reaction byproducts are critical for optimizing reaction conditions, ensuring product purity, and meeting regulatory standards. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification of byproducts in reactions involving the versatile building block, 1-bromo-2-butyne.
Performance Comparison: GC-MS vs. Alternative Techniques
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for monitoring the progress and purity of reactions involving this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry allow for the effective separation and identification of reactants, products, and byproducts.
However, alternative techniques may be more appropriate depending on the specific characteristics of the analytes and the goals of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is advantageous for non-volatile or thermally labile compounds that are not amenable to GC analysis. For targeted analysis of specific halogenated byproducts, Gas Chromatography with an Electron Capture Detector (GC-ECD) can offer superior sensitivity.
The following table summarizes the key performance characteristics of these techniques in the context of analyzing this compound reactions.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[1] | Separation based on polarity, followed by mass-based detection. | Separation based on volatility, with selective detection of electrophilic compounds. |
| Analyte Suitability | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Wide range of compounds, including non-volatile and thermally labile molecules. | Halogenated compounds. |
| Byproduct Identification | Excellent, provides structural information from mass spectra. | Good, provides molecular weight information. | Limited to compounds with high electron affinity. |
| Quantification | Good, requires appropriate calibration standards. | Good, requires appropriate calibration standards. | Excellent for targeted halogenated compounds. |
| Sensitivity | High, particularly in selected ion monitoring (SIM) mode. | High, especially with tandem MS (MS/MS). | Very high for electrophilic compounds. |
| Typical Byproducts Detected | Homocoupling products (e.g., 1,5-octadiyne), isomers, elimination products. | Non-volatile oligomers, polar byproducts. | Trace levels of halogenated impurities. |
Hypothetical Case Study: Sonogashira Coupling of this compound
To illustrate the utility of GC-MS in byproduct analysis, consider a hypothetical Sonogashira coupling reaction between this compound and phenylacetylene. The expected product is 1-phenyl-1,4-hexadiyne. However, side reactions can lead to the formation of byproducts.
Based on common side reactions in such couplings, a plausible distribution of products and byproducts as determined by GC-MS is presented below. This data is illustrative and serves to demonstrate the type of quantitative information that can be obtained.
| Compound | Retention Time (min) | Area (%) | Identification |
| Phenylacetylene | 5.2 | 10.5 | Starting Material |
| This compound | 6.8 | 5.2 | Starting Material |
| 1-Phenyl-1,4-hexadiyne | 12.5 | 75.8 | Desired Product |
| 1,5-Octadiyne | 10.1 | 6.3 | Homocoupling of this compound |
| 1,4-Diphenyl-1,3-butadiyne | 15.7 | 2.2 | Homocoupling of Phenylacetylene |
Experimental Protocol: GC-MS Analysis
The following is a detailed protocol for the GC-MS analysis of a reaction mixture containing this compound.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the organic components with 2 x 1 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with a suitable solvent like dichloromethane or hexane for GC-MS analysis.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-400.[3]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Visualizing the Workflow and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for GC-MS analysis and the key chemical transformations in a typical reaction of this compound.
References
Cost-Benefit Analysis of 1-Bromo-2-butyne in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the choice of reagents is a critical decision that impacts not only the success of the reaction but also the overall cost and safety of the process. 1-Bromo-2-butyne is a versatile building block for introducing the but-2-yn-1-yl group, a common motif in various complex molecules and pharmaceutical agents. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with viable alternatives. The analysis is supported by experimental data on cost, reactivity, and safety to aid in the selection of the most appropriate reagent for your synthetic needs.
Executive Summary
This compound offers a good balance of reactivity and cost for many applications. However, alternatives such as propargyl bromide, 2-butyn-1-ol (activated as a tosylate), and 1-iodo-2-butyne present different advantages and disadvantages in terms of price, reaction efficiency, and handling requirements. The choice of the optimal reagent is highly dependent on the specific reaction, the nucleophilicity of the substrate, and the overall cost constraints of the synthesis.
Cost Comparison of Butynylating Agents
The cost of starting materials is a primary consideration in any synthetic project. The following table provides a comparative overview of the approximate costs for this compound and its common alternatives. Prices are based on bulk quantities from various chemical suppliers and are subject to change.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity (%) | Approximate Price (USD/100g) |
| This compound | 3355-28-0 | 132.99 | ≥98 | $150 - $300[1][2] |
| Propargyl bromide (80% in toluene) | 106-96-7 | 118.96 | 80 | $50 - $100[3][4][5] |
| 2-Butyn-1-ol | 764-01-2 | 70.09 | ≥98 | $30 - $60[6][7][8][9] |
| Propargyl p-toluenesulfonate | 6165-76-0 | 210.25 | ≥97 | $400 - $600[10][11] |
Note: The price for 2-Butyn-1-ol does not include the cost of activation (e.g., tosylation), which would add to the overall expense.
Performance Comparison in Key Synthetic Transformations
The utility of a butynylating agent is determined by its performance in common synthetic reactions. This section compares this compound with its alternatives in two key transformations: nucleophilic substitution and Sonogashira coupling.
Nucleophilic Substitution Reactions
The introduction of the but-2-yn-1-yl group via nucleophilic substitution is a widely used method for the synthesis of ethers and amines. The reactivity of the butynylating agent is heavily influenced by the nature of the leaving group.
General Reaction Scheme: Nu-H + X-CH₂-C≡C-CH₃ → Nu-CH₂-C≡C-CH₃ + H-X (where Nu-H = alcohol, amine; X = Br, OTs)
| Reagent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃, Acetone, Reflux, 5h | 85 | [12] |
| Propargyl bromide | Substituted Phenols | K₂CO₃, Acetone, Reflux, 5h | 53-85 | [12][13][14] |
| This compound | Aniline | K₂CO₃, Acetone, Reflux, prolonged | Moderate | [12] |
| Propargyl bromide | Substituted Anilines | K₂CO₃, Acetone, Reflux, prolonged | 69 (for 8d) | [14] |
| Propargyl tosylate | Diethyl 2-acetamidomalonate | Not specified | Not specified | [15] |
Analysis:
-
This compound demonstrates high yields in the synthesis of aryl ethers from phenols.
-
Propargyl bromide also provides good to excellent yields with phenolic nucleophiles[12][13][14].
-
Reactions with less nucleophilic anilines generally require more forcing conditions and may result in lower yields for both bromo-compounds[12][14].
-
Propargyl tosylate , while being a more reactive alkylating agent due to the excellent leaving group character of the tosylate anion, is also significantly more expensive[10][11]. Its use may be justified when higher reactivity is required, especially with less reactive nucleophiles.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp) bonds. While this compound itself is not a direct substrate for Sonogashira coupling (which typically uses terminal alkynes), its precursor, 2-butyn-1-ol, can be used to generate the corresponding terminal alkyne, or this compound can be used in subsequent modifications of a coupled product. For the purpose of this comparison, we will consider the overall synthetic strategy of introducing a butynyl-containing moiety onto an aryl group.
Workflow for introducing a butynyl group via Sonogashira:
Caption: Sonogashira coupling workflow for aryl-butyne synthesis.
Experimental Protocols
Synthesis of 1-(But-2-yn-1-yloxy)-4-nitrobenzene using this compound
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 5-8 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield 1-(but-2-yn-1-yloxy)-4-nitrobenzene.
Synthesis of N-(But-2-yn-1-yl)aniline using Propargyl Bromide (for comparison)
Materials:
-
Aniline
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in acetone and add potassium carbonate (2-3 eq)[14].
-
Add propargyl bromide (1.3 eq) to the mixture[14].
-
Attach a reflux condenser and heat the mixture to reflux with stirring for a prolonged period (monitor by TLC).
-
After cooling, filter the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate to get the crude product.
-
Purify by column chromatography to isolate N-(prop-2-yn-1-yl)aniline. Note that over-alkylation to the tertiary amine is a potential side reaction[16].
Safety and Handling
A crucial aspect of the cost-benefit analysis is the safety and handling of the reagents, as well as the cost associated with their disposal.
| Reagent | Key Hazards | Handling Precautions | Disposal |
| This compound | Flammable liquid and vapor, toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation[15][17][18][19]. | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Keep away from heat, sparks, and open flames[17][18]. | Dispose of as halogenated organic hazardous waste. Do not mix with non-halogenated waste[20]. |
| Propargyl bromide | Highly flammable, toxic, corrosive, lachrymator, potentially explosive when unstabilized[21]. | Handle in a fume hood with extreme caution. Avoid shock and heat. Store in a cool, well-ventilated, flame-proof area[22]. | Dispose of as halogenated organic hazardous waste. Special handling may be required due to its reactivity[20]. |
| 2-Butyn-1-ol | Flammable liquid and vapor. | Standard handling procedures for flammable liquids. | Dispose of as flammable organic waste. |
| Propargyl p-toluenesulfonate | Skin and eye irritant. | Handle with appropriate PPE. | Dispose of as organic waste. |
Disposal Workflow for Halogenated Reagents:
Caption: Disposal workflow for halogenated butynylating agents.
Conclusion and Recommendations
The selection of a butynylating agent for multi-step synthesis requires a careful evaluation of cost, reactivity, and safety.
-
This compound emerges as a strong candidate for many applications, offering a favorable balance between cost and reactivity, particularly for nucleophilic substitution with moderately reactive nucleophiles.
-
Propargyl bromide is a more cost-effective option, but its higher volatility, toxicity, and potential for explosive decomposition (when unstabilized) necessitate more stringent safety precautions.
-
2-Butyn-1-ol , activated in situ or used to prepare a tosylate, offers a less hazardous starting material, but the additional activation step adds to the overall cost and complexity of the synthesis.
-
Propargyl tosylate is the most reactive of the alternatives, making it suitable for challenging transformations, but its high cost may be prohibitive for large-scale syntheses.
For routine applications where moderate reactivity is sufficient, This compound represents a reliable and economically viable choice. For cost-sensitive projects where stringent safety protocols can be implemented, propargyl bromide is a viable alternative. When working with sensitive substrates or when high reactivity is paramount and cost is a lesser concern, propargyl tosylate should be considered.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific synthetic problem at hand, taking into account all the factors outlined in this guide. It is always recommended to perform small-scale test reactions to determine the most effective and efficient reagent for your particular multi-step synthesis.
References
- 1. This compound = 98 3355-28-0 [sigmaaldrich.com]
- 2. indiamart.com [indiamart.com]
- 3. Propargyl bromide, 80% in toluene, stab. with MgO 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 臭化プロパルギル 溶液 80 wt. % in toluene, contains 0.3% magnesium oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. indiamart.com [indiamart.com]
- 6. 2-丁炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. gfschemicals.com [gfschemicals.com]
- 8. 2-Butyn-1-ol | CAS#:764-01-2 | Chemsrc [chemsrc.com]
- 9. 764-01-2 Cas No. | But-2-yn-1-ol | Apollo [store.apolloscientific.co.uk]
- 10. 6165-76-0 Propargyl p-toluenesulfonate AKSci X6222 [aksci.com]
- 11. alkalisci.com [alkalisci.com]
- 12. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. This compound | CAS#:3355-28-0 | Chemsrc [chemsrc.com]
- 19. fishersci.com [fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3355-28-0 Name: this compound [xixisys.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to the Synthetic Applications of 1-Bromo-2-butyne
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-2-butyne, a versatile propargylic halide, serves as a valuable building block in organic synthesis, enabling the introduction of the but-2-yn-1-yl moiety into a wide array of molecular scaffolds. Its reactivity profile, characterized by a facile nucleophilic substitution at the propargylic position and the potential for various coupling and cycloaddition reactions of the alkyne functionality, makes it a key intermediate in the synthesis of complex natural products, pharmaceuticals, and functional materials. This guide provides a comparative overview of the primary synthetic routes employing this compound, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the bromination of the commercially available 2-butyn-1-ol. Various brominating agents can be employed, with phosphorus tribromide (PBr₃) being a widely used and effective reagent.
Table 1: Comparison of Brominating Agents for the Synthesis of this compound from 2-Butyn-1-ol
| Brominating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| PBr₃ | Pyridine | Diethyl ether | 0 to reflux | 2.5 | 58 | [1] |
| PBr₃ | Pyridine | Methyl tert-butyl ether | -5 to 40 | 14 | Not Specified | [2] |
Experimental Protocol: Synthesis of this compound using Phosphorus Tribromide[1]
To a stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of diethyl ether at 0°C, pyridine (4.84 g, 0.06 mol) is added at once, followed by the careful dropwise addition of phosphorus tribromide (26.3 g, 0.097 mol) over a 30-minute period. An additional 10 ml of ether is added to facilitate stirring, and the mixture is warmed to reflux for 2 hours. The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water. The aqueous layer is extracted with diethyl ether (2 x 150 ml). The combined organic extracts are washed with saturated brine (2 x 25 ml), and the combined aqueous washings are extracted with another 50 ml of ether. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed on a rotary evaporator, keeping the water bath temperature below 10°C. The residue is twice diluted with 100 ml of pentane and reconcentrated. The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and concentrated to afford 11.0 g (58%) of this compound.
Caption: Synthesis of this compound from 2-Butyn-1-ol.
Nucleophilic Substitution Reactions
The primary reactivity of this compound is as an electrophile in nucleophilic substitution reactions. The bromide ion is a good leaving group, allowing for the facile introduction of the but-2-yn-1-yl group onto various nucleophiles.
N-Propargylation
Amines readily react with this compound to yield the corresponding N-propargylated products, which are valuable intermediates in medicinal chemistry.
Table 2: Examples of N-Propargylation using this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Product |
| Isopropylamine | Not specified | Not specified | Not specified | Not specified | Isopropylbut-2-ynylamine[3] |
| L-tryptophan methyl ester | Not specified | Not specified | Not specified | Not specified | Alkylated L-tryptophan methyl ester[3] |
O-Propargylation
Alcohols and phenols can be converted to their corresponding but-2-yn-1-yl ethers through Williamson ether synthesis using this compound in the presence of a base.
S-Propargylation
Thiolates are excellent nucleophiles for the substitution of the bromide in this compound, leading to the formation of thioethers.
Experimental Protocol: General Procedure for Nucleophilic Substitution
To a solution of the nucleophile (1.0 eq.) in a suitable solvent (e.g., DMF, THF, acetonitrile), a base (e.g., K₂CO₃, NaH, Et₃N, 1.1-1.5 eq.) is added, and the mixture is stirred at room temperature for 10-30 minutes. This compound (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Nucleophilic substitution reactions of this compound.
Coupling Reactions
The terminal alkyne moiety of the but-2-yn-1-yl group can participate in various coupling reactions, most notably copper and palladium-catalyzed transformations, to form new carbon-carbon bonds.
Copper-Catalyzed Cross-Coupling
This compound can react with terminal alkynes in the presence of a copper(I) catalyst to synthesize unsymmetrical 1,3-diynes. This reaction provides an alternative to the Cadiot-Chodkiewicz coupling.[4]
Table 3: Copper-Catalyzed Cross-Coupling of 1-Bromoalkynes with Terminal Alkynes
| 1-Bromoalkyne | Terminal Alkyne | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-phenyl-1-butyne | Phenylacetylene | CuI | tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | 85 | [4] |
| 1-Bromo-1-hexyne | 4-Ethynyltoluene | CuI | tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | 82 | [4] |
Experimental Protocol: Copper(I)-Catalyzed Cross-Coupling of a 1-Bromoalkyne with a Terminal Alkyne [4]
A mixture of the terminal alkyne (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (0.05 mmol), and tris(o-tolyl)phosphine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature for 10 minutes. The 1-bromoalkyne (1.0 mmol) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the unsymmetrical 1,3-diyne.
Sonogashira Coupling
While this compound itself is a propargylic bromide, the but-2-yn-1-yl moiety can be present in molecules that undergo Sonogashira coupling. More commonly, the related terminal alkyne, but-1-yne, is used in Sonogashira reactions with aryl or vinyl halides. However, under certain conditions, propargylic halides can participate in Sonogashira-type couplings.
Caption: Copper-catalyzed cross-coupling reaction.
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrroles.
Pyrrole Synthesis
Polysubstituted pyrroles can be synthesized through the reaction of primary amines with this compound derivatives or by using the but-2-yn-1-yl group as a building block in multi-step sequences. One approach involves the nucleophilic addition of a sulfonamide to a 1-bromo-1-alkyne followed by a palladium-catalyzed Heck-type cyclization.[5]
Experimental Protocol: Synthesis of a Substituted Pyrrole [5]
To a solution of a sulfonamide in a suitable solvent, a base is added, followed by the addition of a 1-bromo-1-alkyne. The resulting intermediate is then subjected to palladium-catalyzed cyclization under Heck conditions to afford the substituted pyrrole.
Caption: General scheme for pyrrole synthesis.
Cycloaddition Reactions
The alkyne functionality in this compound and its derivatives can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction), to form triazoles. These reactions are known for their high efficiency and regioselectivity.
Table 4: [3+2] Cycloaddition of Azides with Alkynes
| Alkyne | Azide | Catalyst | Solvent | Product |
| Terminal Alkyne | Organic Azide | Cu(I) | Various | 1,4-disubstituted 1,2,3-triazole |
While specific examples detailing the cycloaddition of this compound itself are not abundant in the initial literature survey, its derivatives with a terminal alkyne are expected to undergo these reactions readily. The intramolecular version of the azide-alkyne cycloaddition is also a powerful tool for constructing fused heterocyclic systems.
Caption: [3+2] Cycloaddition of a butynyl derivative with an azide.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its utility spans from simple nucleophilic substitutions to more complex copper and palladium-catalyzed coupling reactions and the synthesis of heterocycles. The ability to introduce the but-2-yn-1-yl moiety provides a powerful tool for the construction of a diverse range of organic molecules with applications in medicinal chemistry, materials science, and natural product synthesis. The selection of the optimal synthetic route will depend on the specific target molecule, functional group tolerance, and desired reaction efficiency. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones [organic-chemistry.org]
- 4. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis of 1-Bromo-2-butyne and Other Propargyl Halides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Propargylating Agent
In the realm of organic synthesis, the strategic introduction of a propargyl moiety is a critical step in the construction of a wide array of valuable molecules, from complex natural products to innovative pharmaceuticals. The choice of the propargylating agent is paramount to the success of these synthetic endeavors, directly impacting reaction efficiency, yield, and selectivity. This guide provides a comprehensive performance benchmark of 1-Bromo-2-butyne against other commonly used propargyl halides, namely propargyl bromide and propargyl chloride. The following sections present a detailed comparison supported by experimental data, reaction protocols, and mechanistic insights to empower researchers in making informed decisions for their specific synthetic needs.
Executive Summary
This compound, a key propargyl halide, and its counterparts, propargyl bromide and propargyl chloride, are versatile reagents in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their performance is dictated by a combination of factors including the nature of the halogen, steric hindrance, and the specific reaction conditions. Generally, the reactivity trend in nucleophilic substitution reactions follows the order of leaving group ability: Bromide > Chloride. Consequently, this compound and propargyl bromide are typically more reactive than propargyl chloride.
However, the presence of a methyl group in this compound introduces steric considerations that can influence reaction rates and selectivity compared to the unsubstituted propargyl bromide. This guide will delve into these nuances across three key reaction types: Nucleophilic Substitution, Sonogashira Coupling, and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Performance in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis where propargyl halides serve as potent electrophiles for the introduction of the propargyl group onto a variety of nucleophiles, including amines, alcohols, and carbanions. These reactions predominantly proceed via an S(_N)2 mechanism for these primary halides.
Comparative Data
While direct side-by-side kinetic data for the nucleophilic substitution of this compound versus other propargyl halides is not extensively available in the literature, a comparative analysis can be constructed based on established principles of physical organic chemistry and available data for analogous systems. The reactivity in S(_N)2 reactions is primarily governed by the nature of the leaving group and steric hindrance at the electrophilic carbon.
| Propargyl Halide | Leaving Group | Relative Reactivity (Predicted) | Key Considerations |
| This compound | Br⁻ | High | The methyl group may introduce slight steric hindrance compared to propargyl bromide, potentially leading to slightly slower reaction rates in some cases. |
| Propargyl Bromide | Br⁻ | High | Generally considered the most reactive among the three due to the good leaving group and minimal steric hindrance.[1] |
| Propargyl Chloride | Cl⁻ | Moderate | The chloride ion is a less effective leaving group than bromide, resulting in significantly slower reaction rates compared to its bromo- a |
Experimental Protocol: N-Propargylation of Aniline
This protocol describes a general procedure for the N-propargylation of aniline, which can be adapted to compare the performance of different propargyl halides.
Materials:
-
Aniline
-
Propargyl Halide (this compound, Propargyl Bromide, or Propargyl Chloride)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of aniline (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Add the respective propargyl halide (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 60°C and stir for the designated reaction time (monitoring by TLC is recommended).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding N-propargylaniline.
Reaction Pathway: S(_N)2 Nucleophilic Substitution
Caption: S(_{N})2 mechanism for propargylation.
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp²) bonds. While typically employed for coupling terminal alkynes with aryl or vinyl halides, propargyl halides can also participate as electrophilic partners. However, their use can be challenging due to competitive side reactions.
Comparative Data
Direct comparative studies on the use of this compound versus other propargyl halides as the electrophile in Sonogashira couplings are scarce. Propargyl bromide, in particular, is known to be problematic due to its propensity to undergo side reactions with the amine base typically used in the reaction, leading to elimination or other byproducts. This can significantly lower the yield of the desired coupled product.
| Propargyl Halide | Performance in Sonogashira Coupling (Predicted) | Key Considerations |
| This compound | Moderate to Low | The presence of the methyl group may slightly alter the electronic properties and steric environment, but similar challenges to propargyl bromide are expected. |
| Propargyl Bromide | Low | Highly susceptible to side reactions with the amine base, leading to low yields of the desired cross-coupled product. Alternative coupling strategies are often preferred. |
| Propargyl Chloride | Very Low | Less reactive than the bromide, and still susceptible to similar side reactions. Not a preferred substrate for this transformation. |
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide (Illustrative)
This protocol outlines a standard Sonogashira coupling, which is more typically performed with an aryl halide and a terminal alkyne. Using a propargyl halide as the electrophile would require significant optimization to overcome the challenges of side reactions.
Materials:
-
Aryl Halide (e.g., Iodobenzene)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor by TLC.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Reaction Pathway: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling.
Performance in Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for the formation of 1,2,3-triazoles. Propargyl halides can be used to introduce the alkyne functionality onto a molecule, which then participates in the cycloaddition.
Comparative Data
The performance of propargyl halides in CuAAC is often indirect, as they are typically used to first synthesize the azide or alkyne partner. The direct use of propargyl halides in a one-pot reaction with an azide can be complicated by the competing S(_N)2 reaction between the halide and the azide.
| Propargyl Halide | Performance in CuAAC Precursor Synthesis | Key Considerations |
| This compound | Good | Can be used to propargylate a wide range of molecules to introduce the butynyl group for subsequent click chemistry. |
| Propargyl Bromide | Good | A very common and effective reagent for introducing the propargyl group. However, its high reactivity can sometimes lead to over-alkylation or side reactions. |
| Propargyl Chloride | Moderate | Less reactive than the bromide, which can be advantageous for achieving mono-propargylation in some cases, but generally requires harsher conditions. |
Experimental Protocol: Synthesis of a Triazole via CuAAC
This protocol describes a general procedure for the CuAAC reaction between a propargylated substrate and an azide.
Materials:
-
Propargylated Substrate
-
Azide Compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., t-BuOH/H₂O mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolve the propargylated substrate and the azide in the solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an appropriate workup, which may involve filtration through celite to remove copper salts, followed by extraction.
-
The crude product is purified by column chromatography or recrystallization.
Reaction Pathway: CuAAC Catalytic Cycle
Caption: Catalytic cycle of the CuAAC reaction.
Conclusion
The selection of the most appropriate propargyl halide is a critical parameter in the design of efficient and high-yielding synthetic routes.
-
This compound offers a balance of reactivity and structural diversity, making it a valuable tool for introducing a substituted propargyl moiety. Its performance is expected to be comparable to propargyl bromide in nucleophilic substitutions, though potentially with slightly reduced rates due to steric factors.
-
Propargyl bromide remains the reagent of choice for many applications requiring high reactivity and minimal steric hindrance. However, its propensity for side reactions in certain palladium-catalyzed couplings and one-pot click chemistry reactions necessitates careful optimization of reaction conditions.
-
Propargyl chloride is a less reactive alternative, which can be advantageous in situations where over-alkylation is a concern. However, its lower reactivity generally translates to longer reaction times and the need for more forcing conditions.
Ultimately, the optimal choice will depend on the specific nucleophile, the desired reaction, and the overall synthetic strategy. This guide provides a foundational framework for researchers to navigate these choices and to design experiments that maximize the potential of these versatile building blocks.
References
Development of Analytical Standards for 1-Bromo-2-butyne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quality control and stability assessment of 1-bromo-2-butyne and its derivatives. Ensuring the purity and stability of these reactive intermediates is critical for their successful application in pharmaceutical synthesis and materials science. This document outlines detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presents comparative performance data, and discusses the rationale for method selection.
Introduction to Analytical Challenges
This compound is a volatile, reactive haloalkyne. Its analysis presents several challenges:
-
Volatility : Favors gas chromatography for purity and impurity profiling.
-
Lack of a Strong Chromophore : Limits the utility of UV-Vis detection in HPLC, necessitating alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).
-
Reactivity : Susceptible to degradation, requiring stability-indicating methods to track the formation of impurities over time.
This guide compares two primary analytical approaches: a Gas Chromatography-Flame Ionization Detection (GC-FID) method for purity and residual solvent analysis, and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with CAD for the analysis of non-volatile impurities and degradation products.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of the GC-FID and RP-HPLC-CAD methods for the analysis of this compound.
Table 1: GC-FID Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 1000 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: RP-HPLC-CAD Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 5 - 500 µg/mL |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
Experimental Protocols
Protocol 1: Purity and Residual Solvent Determination by GC-FID
This method is suitable for determining the purity of this compound and quantifying volatile organic impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a concentration of 10 mg/mL in dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).
Protocol 2: Analysis of Non-Volatile Impurities by RP-HPLC-CAD
This method is designed to be a stability-indicating assay for detecting non-volatile impurities and degradation products of this compound derivatives.
Instrumentation and Conditions:
-
HPLC System: Thermo Scientific Vanquish Flex UHPLC system or equivalent, equipped with a Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas (Nitrogen) Pressure: 60 psi.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 5, 10, 50, 100, 250, 500 µg/mL).
Mandatory Visualizations
Caption: Experimental workflow for GC-FID analysis of this compound.
Caption: Experimental workflow for RP-HPLC-CAD analysis of this compound derivatives.
Caption: Logical relationship for selecting an analytical method for this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Bromo-2-butyne
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 1-Bromo-2-butyne are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, grounded in available safety data.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[2]
Quantitative Data Summary
For ease of reference, the key physical, chemical, and safety properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₅Br | [3] |
| Molecular Weight | 132.99 g/mol | [3] |
| CAS Number | 3355-28-0 | [2][3] |
| Appearance | Light green liquid | [4] |
| Density | 1.519 g/mL at 25 °C | |
| Boiling Point | 40-41 °C at 20 mmHg | |
| Flash Point | 36 °C (96.8 °F) - closed cup | |
| GHS Hazard Codes | H226, H301, H315, H319, H335 | [1] |
| UN Number | 1993 | [4] |
Experimental Protocols for Disposal
General Disposal Procedures
The following step-by-step procedures are based on general best practices for laboratory chemical waste and should be adapted to comply with your institution's specific guidelines.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions, reaction mixtures, and solvent rinsates, in a designated, leak-proof, and sealable liquid waste container.[5] The container material must be compatible with the chemical and any solvents used.
-
Solid Waste (Non-Sharps): Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[6]
-
Sharps Waste: Place all sharps contaminated with this compound, such as needles and syringes, into a designated, puncture-proof sharps container.[6]
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
-
Once a waste container is full (typically three-quarters capacity), seal it securely.[5]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[5]
-
Never dispose of this compound waste in the regular trash or down the sanitary sewer.[5]
-
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[5]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[5][8]
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. This compound | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Bromo-2-butyne
Essential Safety and Handling Guide for 1-Bromo-2-butyne
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Chemical Profile and Hazards
This compound is a flammable and toxic organic compound.[1][2] It poses significant health risks, including severe skin and eye irritation, respiratory tract irritation, and toxicity if ingested.[1][3][4][5] The substance is also suspected of causing genetic defects. Due to its flammable nature, it must be handled away from heat, sparks, and open flames.[1][6][7]
| Hazard Classification | Description |
| Physical Hazard | Flammable liquid and vapor (Category 3).[1][2][6] |
| Health Hazards | Toxic if swallowed (Acute Toxicity, Oral: Category 3).[1] |
| Causes skin irritation (Category 2).[1][2] | |
| Causes serious eye irritation (Category 2A).[1][2] | |
| May cause respiratory irritation.[1][2] | |
| Suspected of causing genetic defects. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound:
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][7] | |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[1][3] | |
| Body Protection | Laboratory coat. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.[3]
-
Verify that an eyewash station and safety shower are readily accessible and operational.[8]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][7]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6]
2. Handling and Use:
-
Wear all required PPE as specified in the table above.
-
Carefully uncap the this compound container, avoiding splashes.
-
Measure and dispense the required amount of the chemical using appropriate laboratory glassware.
-
Keep the container tightly closed when not in use.[6]
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7]
-
Keep the container tightly closed and store away from incompatible materials, such as strong oxidizing agents.[7][10]
-
The recommended storage temperature is refrigerated (2-8°C).[11]
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1][7]
-
Collect the absorbed material into a suitable, closed container for disposal.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous waste.[1][7]
-
All disposal activities must comply with local, regional, and national environmental regulations.[1][11] Do not dispose of down the drain.[7]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:3355-28-0 | Chemsrc [chemsrc.com]
- 4. CAS 3355-28-0: this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | CAS No: 3355-28-0 [aquigenbio.com]
- 10. This compound, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 11. msds.nipissingu.ca [msds.nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
